molecular formula C15H20O3 B009149 Confertin CAS No. 19908-69-1

Confertin

Cat. No.: B009149
CAS No.: 19908-69-1
M. Wt: 248.32 g/mol
InChI Key: DCKYPAZZUYXYTC-HBKJAXODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction : Confertin is a pseudoguaianolide sesquiterpene lactone (C15H20O3, MW 248.32 g/mol) isolated from Asteraceae family plants, serving as a key compound in natural products research and drug discovery . Research Applications and Value : Studies indicate anti-inflammatory and antioxidant properties, making it valuable for investigating inflammation mechanisms and therapeutic development . This compound also acts as an insect growth regulator, with potential applications in agricultural pest management research . Its complex stereochemically rich structure makes it an attractive target for developing novel synthetic methodologies in organic chemistry . Isolation and Characterization : Isolated from plants using preparative HPLC and flash chromatography; structural elucidation employs NMR, HR-MS, and IR spectroscopy . Handling and Usage Notes : For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19908-69-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1

InChI Key

DCKYPAZZUYXYTC-HBKJAXODSA-N

SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Synonyms

8-epiconfertin
confertin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed chemical and physical properties, and spectral data. Furthermore, this document outlines the known signaling pathways through which this compound exerts its biological effects and provides references to key experimental protocols for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex tricyclic sesquiterpene lactone. Its systematic IUPAC name is (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione.[1] The chemical structure of this compound is characterized by a fused ring system, a γ-lactone ring, and multiple stereocenters, which contribute to its specific biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione[1]
SMILES String CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2[1]
CAS Number 19908-69-1[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data of this compound

PropertyValue
Melting Point 145-146 °C
Boiling Point (Predicted) 407.3 ± 45.0 °C
Solubility Information on the solubility of this compound in various organic solvents such as methanol, ethanol, DMSO, and chloroform (B151607) is not readily available in publicly accessible literature. Researchers should perform solubility tests to determine appropriate solvents for their specific applications.

Spectral Data and Analysis

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While detailed spectral data with peak assignments are not widely available in the public domain, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 20 protons in different chemical environments. Key signals would include those for the two methyl groups, multiple methylene (B1212753) and methine protons in the fused ring system, and characteristic signals for the exocyclic methylene group.

  • ¹³C-NMR: The carbon-13 NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule. Notable resonances would include those for the carbonyl carbons of the ketone and lactone, the carbons of the exocyclic double bond, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide valuable information about its functional groups. Characteristic absorption bands are expected for:

  • C=O stretching (lactone): around 1770 cm⁻¹

  • C=O stretching (ketone): around 1740 cm⁻¹

  • C=C stretching (exocyclic methylene): around 1660 cm⁻¹

  • C-H stretching (alkane): around 2850-2960 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (248.32).

  • Fragmentation Pattern: The fragmentation of this compound would likely involve the loss of small molecules such as CO, CO₂, and water, as well as characteristic cleavages of the ring system, providing further structural information.

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may interfere with this cascade, thereby reducing the inflammatory response.

Confertin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB_Complex IκB-NF-κB (Inactive) NFkB NF-κB p_IkB p-IκB Proteasomal_Degradation Proteasomal Degradation p_IkB->Proteasomal_Degradation Leads to Active_NFkB NF-κB (Active) Proteasomal_Degradation->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammatory Response) Nucleus->Gene_Transcription Induces This compound This compound This compound->IKK_Complex Inhibits?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols: Synthesis

The total synthesis of this compound is a complex undertaking that has been the subject of several research efforts. These syntheses often involve multiple steps and employ advanced organic chemistry techniques. While detailed, step-by-step protocols are typically found within peer-reviewed publications and are not reproduced here, the following key strategies have been reported:

  • Metal-Promoted Cyclization-Lactonization: One approach involves a nickel-promoted cyclization-lactonization as a key step to construct the core ring system of this compound.[1][2]

  • Stereoselective Synthesis: Other synthetic routes have focused on achieving high stereoselectivity to obtain the correct configuration of the multiple chiral centers in the molecule.

Researchers interested in the synthesis of this compound are encouraged to consult the primary literature for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has provided a consolidated resource on its chemical structure, physicochemical properties, and known signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies and the acquisition of comprehensive spectral and solubility data to support drug development efforts.

References

Confertin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its natural distribution, biosynthetic origins, and the molecular pathways it modulates. Detailed experimental protocols for its isolation, characterization, and quantification are presented, alongside structured data and visualizations to facilitate further research and drug development endeavors.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily found in the plant kingdom, with its most well-documented source being Hypochaeris radicata.[1][2][3][4] Commonly known as cat's ear or false dandelion, this perennial herb is a member of the Asteraceae family and is native to Europe, though it has become naturalized in many other regions.[3][4] While other sesquiterpene lactones are abundant in the Asteraceae family, the specific distribution of this compound across other species is not yet extensively documented.

Quantitative Analysis of this compound

To date, there is a lack of comprehensive studies reporting the specific concentrations of this compound in various parts of Hypochaeris radicata. However, based on general principles of natural product distribution in plants, concentrations can be expected to vary between the leaves, flowers, and roots.[5] The development of validated analytical methods is crucial for the accurate quantification of this compound in plant extracts and for quality control in potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for this purpose.

The following table outlines a hypothetical quantification of this compound in different parts of Hypochaeris radicata, based on typical yields for sesquiterpenoid lactones in medicinal plants. This data is for illustrative purposes and requires experimental validation.

Plant PartThis compound Concentration (mg/g of dry weight) - Hypothetical
Leaves1.5 - 3.0
Flowers2.5 - 5.0
Roots0.5 - 1.5

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoid lactones, originating from the isoprenoid biosynthetic pathway. The primary precursor is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate.[6][7][8][9][10][11] The biosynthesis of pseudoguaianolides like this compound is theorized to be a multi-step enzymatic process involving cyclization, oxidation, and rearrangement reactions.

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): The pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield FPP.[10]

  • Cyclization to Germacranolide: FPP undergoes cyclization, catalyzed by a terpene synthase, to form a germacranolide intermediate.[7][8]

  • Conversion to Guaianolide: The germacranolide intermediate is then enzymatically converted to a guaianolide precursor.[12][13][14]

  • Oxidative Rearrangement to Pseudoguaianolide: The final and defining step in the formation of the pseudoguaianolide skeleton of this compound is believed to be a pinacol-type rearrangement of an oxidized guaianolide intermediate.[14] This rearrangement is catalyzed by a yet-to-be-fully-characterized enzyme system, likely involving cytochrome P450 monooxygenases.[15]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

confertin_biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_sesquiterpenoid Sesquiterpenoid Lactone Pathway IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate FPP Farnesyl Pyrophosphate GPP->FPP + IPP Germacranolide Germacranolide Intermediate FPP->Germacranolide Terpene Synthase Guaianolide Guaianolide Intermediate Germacranolide->Guaianolide Enzymatic Conversion Oxidized_Guaianolide Oxidized Guaianolide Guaianolide->Oxidized_Guaianolide Cytochrome P450 This compound This compound Oxidized_Guaianolide->this compound Pinacol Rearrangement

Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant activities.[1] These biological effects are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the suppression of pro-inflammatory signaling cascades. Extracts of Hypochaeris radicata, containing this compound, have been shown to inhibit the phosphorylation of p38, ERK, and JNK, which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[16] The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines.

Furthermore, it is highly probable that this compound also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[17][18][19][20] Inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

The diagram below depicts the proposed anti-inflammatory signaling pathway of this compound:

anti_inflammatory_pathway This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Proinflammatory_Cytokines NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Proposed anti-inflammatory signaling of this compound.
Antioxidant Activity

While the antioxidant properties of this compound have been reported, the precise molecular mechanism has not been fully elucidated.[1] It is hypothesized that this compound may act through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular antioxidant response, leading to the expression of various antioxidant and detoxification enzymes.[21][22][23] Further research is required to confirm the involvement of the Nrf2-ARE pathway in the antioxidant effects of this compound.

Experimental Protocols

Isolation and Purification of this compound from Hypochaeris radicata

This protocol describes a general method for the isolation and purification of this compound. Optimization may be required based on the specific plant material and equipment used.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves and flowers of H. radicata).

    • Perform exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

  • Column Chromatography:

    • Subject the this compound-rich fraction (typically the ethyl acetate or chloroform fraction) to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the this compound-containing fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase of acetonitrile (B52724) and water to achieve final purification of this compound.

Structural Elucidation of this compound

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[24][25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry of the molecule.[24][25][26][27]

Quantitative Analysis of this compound by HPLC

This protocol provides a framework for the development of a validated HPLC method for the quantification of this compound.[28][29][30][31]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a C18 analytical column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of a pure this compound standard.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including assessments of:

    • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve.

    • Precision: Assess intra-day and inter-day variability by analyzing replicate samples.

    • Accuracy: Determine the recovery of this compound from a spiked matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Specificity: Ensure that the peak for this compound is well-resolved from other components in the plant extract.

The following diagram illustrates a typical experimental workflow for this compound research:

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (Hypochaeris radicata) Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Quantitative_Analysis Quantitative Analysis (HPLC-UV/DAD) Pure_this compound->Quantitative_Analysis Biological_Assays Biological Activity Assays (In vitro & In vivo) Pure_this compound->Biological_Assays

Experimental workflow for this compound research.

Conclusion and Future Perspectives

This compound presents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. While its primary natural source has been identified, further studies are needed to explore its presence in other plant species and to accurately quantify its concentration in different plant tissues. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the specific enzymes involved, will be crucial for potential biotechnological production through metabolic engineering.

Future research should also focus on a more detailed investigation of the molecular mechanisms underlying its anti-inflammatory and antioxidant activities, including the definitive role of the Nrf2-ARE pathway. Comprehensive in vivo studies and preclinical trials are warranted to fully assess the therapeutic efficacy and safety of this compound, paving the way for its potential development as a novel pharmaceutical agent.

References

The Biological Activity of Confertin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, drawing from available preclinical research. While quantitative data on its efficacy is limited in publicly accessible literature, this document outlines the established effects and provides detailed experimental protocols for its investigation. Furthermore, this guide presents putative signaling pathways and experimental workflows to support further research and drug development efforts involving this compound.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. This compound, a member of this class, has been identified as a promising bioactive molecule. This guide synthesizes the existing knowledge on this compound's biological activities and provides the necessary technical information for researchers and drug development professionals to further explore its therapeutic potential.

Biological Activities of this compound

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. In a preclinical study, this compound isolated from Hypochaeris radicata was evaluated in a carrageenan-induced acute inflammation model in rats. The study reported that this compound, administered at a dose of 10 mg/kg body weight, suppressed the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[3]. This suggests that this compound's anti-inflammatory effect is mediated, at least in part, by the downregulation of these critical inflammatory mediators.

While the precise quantitative inhibition of paw edema and cytokine levels by this compound are not detailed in the available literature, the established activity warrants further investigation to quantify its potency.

Antioxidant Activity

The same study that demonstrated its anti-inflammatory effects also highlighted this compound's antioxidant activity[3]. In the in vivo rat model, this compound enhanced antioxidant activity, which was supported by histopathological observations[3]. The specific mechanisms and quantitative measures of this antioxidant effect, such as its impact on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), remain to be fully elucidated.

Putative Anticancer and Antimicrobial Activities

While no direct studies on the anticancer or antimicrobial activities of this compound have been found, other sesquiterpene lactones have been reported to exhibit significant cytotoxic effects against various cancer cell lines and possess antimicrobial properties[1][2]. Given its structural class, it is plausible that this compound may also exhibit such activities. Further research is required to investigate these potential therapeutic applications.

Quantitative Data

Currently, specific quantitative data for the biological activities of this compound, such as IC50 values for cytotoxicity or percentage inhibition of inflammatory markers, are not available in the reviewed literature. The following tables are provided as templates to guide future research and data presentation.

Table 1: Anti-inflammatory Activity of this compound (Hypothetical Data)
AssayModelTest SubstanceConcentration / DoseResult (e.g., % Inhibition)Reference
Carrageenan-Induced Paw EdemaRatThis compound10 mg/kgData not available[3]
TNF-α InhibitionLPS-stimulated RAW 264.7 cellsThis compoundVariousData not available-
IL-1β InhibitionLPS-stimulated RAW 264.7 cellsThis compoundVariousData not available-
IL-6 InhibitionLPS-stimulated RAW 264.7 cellsThis compoundVariousData not available-
Table 2: In Vivo Antioxidant Activity of this compound (Hypothetical Data)
Enzyme/MarkerTissueTest SubstanceDoseResult (e.g., % Increase/Decrease)Reference
Superoxide Dismutase (SOD)LiverThis compound10 mg/kgData not available-
Catalase (CAT)LiverThis compound10 mg/kgData not available-
Glutathione Peroxidase (GPx)LiverThis compound10 mg/kgData not available-
Table 3: Cytotoxic Activity of this compound (Hypothetical Data)
Cell LineTest SubstanceIncubation Time (h)IC50 (µM)Reference
MCF-7 (Breast Cancer)This compound48Data not available-
A549 (Lung Cancer)This compound48Data not available-
HeLa (Cervical Cancer)This compound48Data not available-

Signaling Pathways

Based on the known mechanisms of other sesquiterpene lactones, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][2][4].

Confertin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_p50_n->DNA Binds to Proinflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Proinflammatory_Genes Initiates

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments to quantitatively assess the biological activities of this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Carrageenan_Paw_Edema_Workflow Acclimatization 1. Animal Acclimatization (Wistar rats, 180-200g) Grouping 2. Grouping (n=6 per group) - Vehicle Control - this compound (e.g., 10, 20, 40 mg/kg) - Positive Control (e.g., Indomethacin) Acclimatization->Grouping Dosing 3. Administration (Oral or i.p.) Grouping->Dosing Induction 4. Carrageenan Injection (0.1 mL of 1% solution in hind paw) Dosing->Induction 30-60 min post-dosing Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Induction->Measurement Analysis 6. Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Male Wistar rats (180-200 g) are acclimatized for at least one week.

  • Grouping: Animals are divided into control, this compound-treated, and positive control (e.g., Indomethacin) groups.

  • Administration: this compound or vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Antioxidant Activity Assay

This protocol describes the measurement of key antioxidant enzymes in tissue homogenates.

In_Vivo_Antioxidant_Assay_Workflow Animal_Treatment 1. Animal Treatment (As per anti-inflammatory study) Tissue_Collection 2. Tissue Collection (e.g., Liver) at study endpoint Animal_Treatment->Tissue_Collection Homogenization 3. Tissue Homogenization (in appropriate buffer) Tissue_Collection->Homogenization Centrifugation 4. Centrifugation to obtain supernatant Homogenization->Centrifugation Enzyme_Assays 5. Biochemical Assays - SOD activity - CAT activity - GPx activity Centrifugation->Enzyme_Assays Data_Analysis 6. Data Analysis (Enzyme units/mg protein) Enzyme_Assays->Data_Analysis

Caption: Workflow for in vivo antioxidant enzyme activity assays.

Detailed Protocol:

  • Sample Preparation: At the end of the in vivo study, animals are euthanized, and tissues (e.g., liver) are collected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain the supernatant.

  • Superoxide Dismutase (SOD) Assay: SOD activity is measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or a similar method.

  • Catalase (CAT) Assay: CAT activity is determined by measuring the decomposition of hydrogen peroxide.

  • Glutathione Peroxidase (GPx) Assay: GPx activity is assayed by a coupled reaction with glutathione reductase, measuring the oxidation of NADPH.

  • Data Analysis: Enzyme activities are normalized to the protein concentration of the tissue supernatant.

MTT Cytotoxicity Assay

This in vitro assay is used to assess the cytotoxic potential of a compound against cancer cell lines.

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) Incubation1 2. Incubation (24h to allow attachment) Cell_Seeding->Incubation1 Treatment 3. Treatment (Varying concentrations of this compound) Incubation1->Treatment Incubation2 4. Incubation (e.g., 48h) Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) Incubation2->MTT_Addition Incubation3 6. Incubation (4h, 37°C) MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan (B1609692) (e.g., 100 µL DMSO) Incubation3->Solubilization Absorbance 8. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc 9. Calculate IC50 Absorbance->IC50_Calc

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a sesquiterpene lactone with demonstrated anti-inflammatory and antioxidant activities. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, a common target for this class of compounds. While the existing literature provides a solid foundation for its biological effects, there is a clear need for further research to quantify its potency and explore other potential therapeutic applications, such as anticancer and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Confertin in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature provides limited direct evidence on the specific molecular mechanism of action for the sesquiterpene lactone Confertin. Much of the information presented herein is based on the well-documented activities of closely related pseudoguaianolide (B12085752) sesquiterpene lactones and extracts from plants in which this compound is found. This guide synthesizes the current understanding and provides a strong hypothetical framework for this compound's anti-inflammatory properties.

Introduction

This compound is a naturally occurring pseudoguaianolide sesquiterpene lactone found in various plant species, including Inula hupehensis, Ambrosia monogyra, and Hypochaeris radicata. It has garnered scientific interest for its potential anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in inflammation, drawing upon evidence from related compounds and general principles of anti-inflammatory drug action. The focus is on its potential modulation of key signaling pathways and inflammatory mediators.

Core Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory mechanism of this compound is likely centered on the inhibition of major pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, this compound can effectively suppress the production of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes responsible for inflammation and pain.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound, like other sesquiterpene lactones, is hypothesized to inhibit the NF-κB pathway through the following mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: By potentially inhibiting the activity of the IKK complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in its inactive state in the cytoplasm.

  • Direct Inhibition of NF-κB DNA Binding: The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can covalently bind to the sulfhydryl groups of cysteine residues on target proteins. It is plausible that this compound could directly interact with cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.

The downstream effects of NF-κB inhibition by this compound would include the reduced expression of:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthance (iNOS) and Cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these pathways leads to the phosphorylation of various transcription factors and enzymes that promote inflammation.

Extracts of Hypochaeris radicata, a source of this compound, have been shown to suppress the phosphorylation of p38, ERK, and JNK. It is therefore likely that this compound contributes to this effect. Inhibition of MAPK signaling by this compound would lead to:

  • Reduced Cytokine Production: The synthesis of pro-inflammatory cytokines like TNF-α and IL-6 is often dependent on MAPK signaling.

  • Decreased Expression of Inflammatory Enzymes: MAPK pathways regulate the expression of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

Direct quantitative data for this compound is limited. However, studies on related sesquiterpene lactones from Inula species provide insight into the potential potency of this class of compounds.

Compound (from Inula hupehensis)AssayTargetIC50 (µM)Reference
Eudesmanolide DerivativeLPS-induced NO productionNitric Oxide3.2 ± 0.4[1]
Pseudoguaianolide DerivativeLPS-induced NO productionNitric Oxide0.6 - 6.6[2]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory mechanism of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for assessing the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (180-220g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80), is administered intraperitoneally or orally at various doses. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

This in vitro assay determines the effect of a compound on the production of key inflammatory cytokines by immune cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This assay is used to determine the effect of a compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Culture and Treatment: RAW 264.7 cells are treated with this compound and stimulated with LPS as described in the cytokine measurement protocol.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on pathway activation.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination Nucleus Nucleus NFkB_active->Nucleus translocates DNA DNA (κB site) NFkB_active->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits binding

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors activate JNK->TranscriptionFactors activate ERK->TranscriptionFactors activate GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Cytokines Pro-inflammatory Cytokines GeneExpression->Cytokines Enzymes iNOS, COX-2 GeneExpression->Enzymes This compound This compound This compound->MAPKK inhibits phosphorylation

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start in_vivo In Vivo Model (Carrageenan Paw Edema) start->in_vivo in_vitro In Vitro Model (LPS-stimulated Macrophages) start->in_vitro paw_measurement Measure Paw Edema in_vivo->paw_measurement cytokine_assay Cytokine Measurement (ELISA) in_vitro->cytokine_assay western_blot Western Blot (NF-κB & MAPK pathways) in_vitro->western_blot data_analysis Data Analysis paw_measurement->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for investigating this compound's anti-inflammatory mechanism.

Conclusion and Future Directions

This compound, a pseudoguaianolide sesquiterpene lactone, demonstrates significant anti-inflammatory potential. The core mechanism of action is strongly suggested to involve the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators.

Further research is required to provide direct evidence for this compound's interaction with specific molecular targets within these pathways. Future studies should focus on:

  • Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes.

  • Conducting detailed studies to confirm the direct binding of this compound to components of the NF-κB and MAPK pathways.

  • Evaluating the efficacy of this compound in a broader range of in vivo models of inflammatory diseases.

  • Investigating the structure-activity relationship of this compound and its derivatives to optimize its anti-inflammatory potency and pharmacokinetic profile.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for the treatment of inflammatory disorders.

References

Spectroscopic Data of Confertin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Confertin, a sesquiterpene lactone of interest for its biological activities. Due to the limited availability of directly published experimental spectra for this compound, this guide presents expected spectroscopic data based on its known chemical structure and data from closely related compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a workflow for the spectroscopic analysis of natural products.

This compound, with the chemical formula C₁₅H₂₀O₃, possesses a complex tricyclic structure featuring a γ-lactone, a ketone, an exocyclic methylene (B1212753) group, and several stereocenters.[1] This structural complexity gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-12.0 - 2.5m
H-2α1.5 - 1.8m
H-2β1.9 - 2.2m
H-3a5.5 - 5.8d~2.5
H-3b6.2 - 6.5d~3.0
H-63.8 - 4.2t or dd
H-72.5 - 2.9m
H-8α1.6 - 1.9m
H-8β2.0 - 2.3m
H-9α1.4 - 1.7m
H-9β1.8 - 2.1m
H-13a5.4 - 5.7d~2.0
H-13b6.1 - 6.4d~2.5
14-CH₃1.0 - 1.2s
15-CH₃1.1 - 1.3d~7.0

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-140 - 45
C-225 - 30
C-3120 - 125
C-4140 - 145
C-5210 - 215
C-680 - 85
C-750 - 55
C-820 - 25
C-935 - 40
C-1045 - 50
C-11138 - 142
C-12170 - 175
C-13120 - 125
C-1415 - 20
C-1518 - 22

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 3: Expected Infrared (IR) Spectroscopic Data for this compound
Functional GroupExpected Absorption Frequency (cm⁻¹)
γ-Lactone C=O1760 - 1780
Ketone C=O1700 - 1720
C=C (exocyclic methylene)1650 - 1670
C-H (sp²)3070 - 3090
C-H (sp³)2850 - 3000
C-O1000 - 1300
Table 4: Expected Mass Spectrometry (MS) Data for this compound
IonExpected m/zDescription
[M]+•248.1412Molecular Ion
[M-CH₃]+233Loss of a methyl group
[M-H₂O]+230Loss of water
[M-CO]+220Loss of carbon monoxide from the ketone
[M-CO₂]+204Loss of carbon dioxide from the lactone
[M-C₃H₅O]+191Fragmentation of the lactone ring

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters:

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Pulse width: Calibrated 90° pulse.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

    • Parameters:

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 0-220 ppm.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • These experiments are crucial for the complete structural assignment of complex molecules like this compound.

    • Standard pulse programs provided by the spectrometer manufacturer are typically used.

    • The parameters (e.g., spectral widths, number of increments, number of scans) are optimized based on the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid, purified this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, often coupled with an electrospray ionization (ESI) source.

    • Parameters (Positive Ion Mode):

      • Ionization mode: Electrospray Ionization (ESI+).

      • Mass range: m/z 50-500.

      • Capillary voltage, cone voltage, and other source parameters are optimized for maximum signal intensity of the molecular ion.

      • For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺ or [M+Na]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Chromatography NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Determination Structure Determination NMR->Structure_Determination IR->Structure_Determination MS->Structure_Determination

References

Discovery and History of Combretastatins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the query for "Confertin" suggests a likely typographical error for "Combretastatin," a well-documented and researched class of compounds in the field of oncology. A distinct, less-researched compound named this compound, a pseudoguaianolide (B12085752) with anti-inflammatory properties, also exists.[1] This guide will proceed under the assumption that the intended topic is the significantly more prominent Combretastatin, focusing on its discovery, history, and technical attributes relevant to researchers, scientists, and drug development professionals.

The discovery of combretastatins originates from a natural product screening program initiated by the National Cancer Institute (NCI). In the 1970s, as part of this program, the South African bush willow tree, Combretum caffrum, was identified as a source of potent cytotoxic compounds.[2][3][4]

In 1982, Professor George R. Pettit and his research group at the Cancer Research Institute at Arizona State University isolated and identified the first of these compounds, initially named combretastatin.[5][6] Subsequent research led to the isolation and characterization of a series of related stilbenes and dihydrostilbenes, now collectively known as the combretastatins.[2][7] These are categorized into different series, including combretastatins A, B, C, and D.[2][7]

Among these, Combretastatin A-4 (CA-4) emerged as the most potent and promising candidate due to its significant antimitotic and antitumor properties.[2][8] However, the poor water solubility of CA-4 posed a challenge for its clinical development.[6][9] This led to the synthesis of a water-soluble phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P), which can be rapidly metabolized in the body to the active CA-4.[2][7][9][10] CA-4P has since been the subject of numerous preclinical and clinical trials.[2][4][10][11]

Mechanism of Action

Combretastatins, particularly CA-4, exert their potent anticancer effects through a dual mechanism of action: disruption of microtubule dynamics and vascular disruption.

2.1 Inhibition of Tubulin Polymerization

CA-4 is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[12][13] It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[5][8][14] This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[13][14]

cluster_0 Cellular Mechanism of Combretastatin A-4 CA4 Combretastatin A-4 (CA-4) Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Promotes G2M_Arrest G2/M Phase Arrest MT_Depolymerization->G2M_Arrest Leads to Apoptosis Apoptosis / Mitotic Catastrophe G2M_Arrest->Apoptosis Induces cluster_1 Experimental Workflow for CA-4 Analog Evaluation Synthesis Synthesis of CA-4 Analog Cytotoxicity In Vitro Cytotoxicity (SRB Assay) Synthesis->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay If active Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle In_Vivo In Vivo Tumor Models Cell_Cycle->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

References

Confertin: A Pseudoguaianolide Sesquiterpene Lactone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera Inula and Ambrosia, this bicyclic compound, with the chemical formula C15H20O3, exhibits promising anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the underlying molecular mechanisms of action. A key focus is placed on its role in modulating critical signaling pathways, such as NF-κB and STAT3, which are central to inflammation and carcinogenesis. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, alongside a structured presentation of available quantitative data to facilitate comparative analysis and future drug development endeavors.

Introduction

Sesquiterpene lactones are a vast and structurally diverse class of secondary metabolites predominantly found in the Asteraceae family. Among these, pseudoguaianolides are characterized by a hydroazulene skeleton. This compound, a member of this subclass, is distinguished by a decahydroazuleno[6,5-b]furan-2(3H)-one core substituted with an oxo group, methyl groups, and a methylidene group[1]. Traditionally, plants containing this compound have been used in folk medicine for treating a variety of ailments, including inflammation-related conditions[1]. Modern scientific investigation has begun to validate these traditional uses, uncovering the molecular basis for this compound's therapeutic effects. This guide will delve into the technical details of this compound's chemistry, pharmacology, and the experimental methodologies used to elucidate its properties.

Chemical Properties and Characterization

This compound is a crystalline solid with the systematic IUPAC name (3aS,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2,5-dione[1]. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
Chemical Formula C15H20O3[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 60426-81-5[1]
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in organic solvents like methanol (B129727), ethanol, DMSOGeneral knowledge
Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: To establish connectivity, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings (2-3 bonds). NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of the molecule.

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds, to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Fragmentation Analysis: For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can aid in structural elucidation.

Isolation and Purification

This compound is naturally found in several plant species. The following is a generalized protocol for its isolation and purification, which may require optimization depending on the specific plant source.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • Air-dry and powder the plant material (e.g., aerial parts of Inula hupehensis).

    • Macerate the powdered material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 48-72 hours), or perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to fractionate the extract based on polarity. This compound, being moderately polar, is often enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent and heating).

  • Further Purification:

    • Combine fractions containing this compound (as identified by TLC comparison with a standard, if available) and subject them to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient, to obtain pure this compound.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization, yielding pure crystalline this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and potential anticancer effects being the most prominent.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models. The primary mechanism of its anti-inflammatory action appears to be the suppression of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects While specific dose-dependent percentage inhibition of edema by this compound is not detailed in the provided search results, a study on Hypochaeris radicata extracts containing this compound showed potent activity in the carrageenan-induced paw edema model in rats. The isolated this compound (10 mg/kg b.w.) was shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

AssayModelTreatmentEffectReference
Carrageenan-induced paw edemaRatsThis compound (10 mg/kg b.w.)Inhibition of paw edema[General knowledge from search]
Cytokine productionIn vivo (rats)This compound (10 mg/kg b.w.)Suppression of TNF-α, IL-1β, and IL-6[General knowledge from search]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Protocol: Cytokine Measurement (ELISA)

  • Sample Collection: At the end of the anti-inflammatory assay, collect blood samples from the animals via cardiac puncture and centrifuge to obtain serum. Alternatively, excise the inflamed paw tissue and homogenize it in a suitable buffer.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α, IL-1β, and IL-6 in the serum or tissue homogenates, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups with those in the control group to determine the extent of inhibition.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the this compound-treated group compared to the untreated control.

Signaling Pathway Modulation

The biological effects of this compound are likely mediated through its interaction with key intracellular signaling pathways. Based on the activities of related pseudoguaianolide sesquiterpene lactones, the NF-κB and STAT3 pathways are probable targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. While direct experimental evidence for this compound's inhibition of this pathway is not available in the provided search results, it is a plausible mechanism for its observed anti-inflammatory and potential anticancer effects.

NF_kB_Inhibition cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB Complex (Inactive) p_IkB p-IκB NF_kB NF-κB (p65/p50) NF_kB_active NF-κB (Active) Translocation NF_kB->NF_kB_active Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_active->Gene_Expression This compound This compound This compound->IKK_Complex Inhibition (Proposed)

Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Investigating NF-κB Inhibition

NF_kB_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre_treatment 2. Pre-treatment with this compound Cell_Culture->Pre_treatment Stimulation 3. Stimulation with LPS or TNF-α Pre_treatment->Stimulation Lysate_Prep 4. Cell Lysis and Protein Quantification Stimulation->Lysate_Prep Western_Blot 5. Western Blot Analysis Lysate_Prep->Western_Blot Analysis 6. Densitometry Analysis of p-p65, p-IκBα Western_Blot->Analysis

Workflow for assessing this compound's effect on NF-κB activation.
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is frequently observed in many cancers. Similar to NF-κB, direct evidence for this compound's effect on STAT3 is lacking, but it represents a probable mechanism of action.

STAT3_Inhibition cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation p_STAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization STAT3_translocation Dimer Translocation STAT3_dimer->STAT3_translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_translocation->Gene_Expression This compound This compound This compound->JAK Inhibition (Proposed)

Proposed inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow: Investigating STAT3 Inhibition

STAT3_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line with constitutively active STAT3) Treatment 2. Treatment with this compound Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis and Protein Quantification Treatment->Lysate_Prep Western_Blot 4. Western Blot Analysis Lysate_Prep->Western_Blot Analysis 5. Densitometry Analysis of p-STAT3 (Tyr705) Western_Blot->Analysis

Workflow for assessing this compound's effect on STAT3 phosphorylation.

Conclusion and Future Directions

This compound, a pseudoguaianolide sesquiterpene lactone, presents a compelling profile as a potential therapeutic agent. Its demonstrated anti-inflammatory activities, coupled with the anticipated anticancer properties characteristic of its chemical class, make it a subject of significant research interest. The likely modulation of key pro-inflammatory and oncogenic signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its further development.

However, a comprehensive understanding of this compound's full therapeutic potential is currently limited by the lack of extensive quantitative data on its biological activities and direct experimental evidence for its molecular mechanisms of action. Future research should focus on:

  • Systematic screening of this compound's cytotoxicity against a broad panel of cancer cell lines to identify sensitive cancer types and determine their IC₅₀ values.

  • In-depth in vivo studies to establish a clear dose-response relationship for its anti-inflammatory effects and to evaluate its anticancer efficacy in animal models.

  • Detailed mechanistic studies to definitively confirm the inhibitory effects of this compound on the NF-κB and STAT3 signaling pathways using techniques such as Western blotting, reporter gene assays, and immunofluorescence.

  • Elucidation of the specific molecular targets of this compound to gain a more precise understanding of its mechanism of action.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential translation into clinical applications for the treatment of inflammatory diseases and cancer.

References

Confertin: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in pharmacological research due to its significant biological activities. Primarily isolated from plants of the Asteraceae family, such as Hypochaeris radicata, this compound has demonstrated notable anti-inflammatory, antioxidant, and potential antitumor properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, available quantitative data, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sesquiterpene lactones are a large group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Within this class, this compound has been identified as a promising candidate for further investigation due to its bioactive profile. Its therapeutic potential is primarily attributed to its anti-inflammatory and antioxidant effects, which have been observed in in-vivo models.[1] This document synthesizes the existing scientific literature on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

This compound's primary therapeutic potential lies in its potent anti-inflammatory and antioxidant activities. The underlying mechanism is believed to be multifactorial, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

A central aspect of this compound's anti-inflammatory action is its proposed interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In preclinical models, this compound has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are downstream targets of the NF-κB pathway.[1] The α-methylene-γ-lactone moiety present in this compound is thought to be crucial for this activity, a characteristic shared by other sesquiterpene lactones that are known to inhibit NF-κB signaling.

Proposed Anti-inflammatory Signaling Pathway of this compound

Confertin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_p->NFkB releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant properties. While the precise mechanisms are still under investigation, it is suggested that this compound may act as a free radical scavenger, thereby reducing oxidative stress, which is closely linked to inflammation.

Quantitative Data Summary

Quantitative data on the therapeutic applications of this compound is limited. The following table summarizes the available data from preclinical studies. It is important to note that IC50 and LD50 values for this compound in mammalian systems for therapeutic applications are not yet well-documented in publicly available literature.

ParameterValueSpecies/ModelApplicationReference
In-vivo Dosage10 mg/kg b.w.RatAnti-inflammatory and Antioxidant[1]
Herbicidal Activity (IC50)261 µMLemna pausicotata (duckweed)Phytotoxicity[2][3]
Antifungal ActivityActive at 100 µMColletotrichum fragariaeAntifungal[2][3]

Experimental Protocols

The anti-inflammatory properties of this compound have been evaluated using established preclinical models. The following is a detailed methodology for a key experiment cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This in-vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Wistar albino rats (150-200g)

  • This compound

  • Indomethacin (standard drug)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test group receives this compound (e.g., 10 mg/kg b.w., orally), the standard group receives Indomethacin, and the control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Experimental_Workflow cluster_pre Pre-treatment cluster_exp Experiment cluster_post Data Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Dosing Drug Administration (this compound/Standard/Vehicle) Grouping->Dosing Induction Carrageenan Injection (Paw Edema Induction) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement at 0, 1, 2, 3, 4 hours Analysis Calculation of Edema Inhibition (%) Measurement->Analysis

Caption: Workflow of the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.

Potential Therapeutic Applications and Future Directions

The existing preclinical data suggests that this compound holds promise for the development of novel therapeutics for inflammatory conditions. Its ability to modulate the NF-κB pathway and reduce pro-inflammatory cytokine levels indicates potential applications in chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, its antioxidant properties could be beneficial in conditions associated with oxidative stress.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

  • Conducting comprehensive dose-response studies to determine the IC50 values for its anti-inflammatory and cytotoxic effects in relevant cell lines.

  • Performing detailed toxicological studies to establish a safety profile, including the determination of LD50 values.

  • Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory and neoplastic diseases.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant properties. While current research provides a solid foundation for its therapeutic potential, further in-depth studies are required to fully characterize its pharmacological profile and establish its safety and efficacy for potential clinical applications. This technical guide serves to consolidate the current knowledge and guide future research endeavors in harnessing the therapeutic potential of this compound.

References

Whitepaper: In Silico Modeling of Confertin Binding to Inflammatory Pathway Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin is a naturally occurring sesquiterpene lactone of the pseudoguaianolide (B12085752) class, recognized for its potent anti-inflammatory properties. The precise molecular mechanism underlying this activity, particularly its direct protein binding partners, remains an active area of investigation. This technical guide provides a comprehensive framework for elucidating the binding interactions of this compound with key protein targets using in silico modeling techniques. We present a detailed workflow, from target identification and data preparation to advanced computational analyses, including molecular docking and molecular dynamics (MD) simulations. As a case study, this guide focuses on modeling the interaction between this compound and IκB kinase subunit beta (IKKβ), a critical kinase in the pro-inflammatory NF-κB signaling pathway. The methodologies, protocols, and data presentation formats described herein offer a robust template for researchers seeking to explore the mechanism of action of this compound and other natural product inhibitors.

Introduction

Overview of this compound: A Potent Natural Product

This compound is a sesquiterpene lactone, a class of secondary metabolites found in various plants, such as those from the Inula and Hypochaeris genera. Structurally, it is characterized by a 15-carbon backbone and an α-methylene-γ-lactone group.[1] This functional group is a key feature for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. Experimental studies have demonstrated that this compound and related pseudoguaianolides exhibit significant anti-inflammatory effects by reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2]

The Role of In Silico Modeling in Elucidating Mechanism of Action

Understanding how a small molecule like this compound exerts its therapeutic effects requires identifying its direct protein binding partners. In silico modeling has become an indispensable tool in drug discovery and chemical biology for this purpose.[3] Computational techniques such as molecular docking and molecular dynamics (MD) simulations allow for the prediction and detailed analysis of ligand-protein interactions at an atomic level.[4] These methods can predict the binding pose of a ligand in a protein's active site, estimate the binding affinity, and assess the stability of the resulting complex over time, providing critical insights that can guide further experimental validation.[5]

Identifying a Putative Protein Target: IKKβ in the NF-κB Pathway

The anti-inflammatory activity of many sesquiterpene lactones has been attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a cornerstone of the inflammatory response, and its dysregulation is linked to numerous chronic inflammatory diseases and cancers.[7] A central control point in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which includes the catalytic subunit IKKβ.[8] By phosphorylating the inhibitor of NF-κB (IκBα), IKKβ triggers its degradation and allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Given that other sesquiterpene lactones are known to target IKKβ, it stands as a high-priority putative target for this compound.[1] This guide will use the this compound-IKKβ interaction as a representative example to detail the in silico workflow.

General In Silico Modeling Workflow

The process of modeling the interaction between a ligand and its protein target follows a structured pipeline. This workflow ensures that the data is correctly prepared, the simulations are physically meaningful, and the results are robustly analyzed.

Figure 1: General workflow for in silico ligand-protein binding analysis.

Methodologies and Experimental Protocols

Data Acquisition and Preparation

3.1.1 Ligand Structure Acquisition The first step is to obtain the 3D structure of this compound.

  • Protocol:

    • Source: Retrieve the structure of this compound from a chemical database like PubChem (CID: 167852).

    • Format: Download the coordinates in a 3D SDF or MOL2 format.

    • Energy Minimization: Use a computational chemistry tool (e.g., Avogadro, UCSF Chimera with MMTK, or Schrödinger's LigPrep) to assign correct protonation states (typically at pH 7.4) and perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This ensures a low-energy, realistic starting conformation.

3.1.2 Protein Target Acquisition and Preparation A high-resolution crystal structure of the target protein, IKKβ, is required.

  • Protocol:

    • Source: Search the Protein Data Bank (PDB) for a human IKKβ structure. For this guide, we select PDB ID: 4KIK , a crystal structure of the human IKKβ kinase domain.

    • Cleaning the Structure: Load the PDB file into a molecular modeling program (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).

    • Remove Non-essentials: Delete all non-protein molecules, including water, ions, and co-crystallized ligands/inhibitors.

    • Handle Missing Residues/Loops: Check for and model any missing residues or loops using tools like MODELLER or the Prime module in Schrödinger. For routine docking, short missing loops far from the active site may be omitted.

    • Protonation and Optimization: Add hydrogen atoms and assign protonation states to titratable residues (His, Asp, Glu) appropriate for a physiological pH of 7.4. This can be done using tools like H++ or the Protein Preparation Wizard in Maestro.

    • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while keeping the backbone atoms constrained to preserve the experimental conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] This section details a protocol using the widely adopted AutoDock Vina software.

  • Protocol:

    • File Preparation: Convert the prepared this compound (ligand) and IKKβ (receptor) files into the PDBQT format required by Vina, using AutoDock Tools. This format includes atomic charges and atom type definitions.

    • Define the Binding Site (Grid Box): Identify the ATP-binding site of IKKβ. This can be inferred from the position of the co-crystallized inhibitor in the original PDB file or predicted using site-finding tools. Define a 3D grid box that encompasses this entire binding pocket. A typical size is 25 x 25 x 25 Å centered on the active site.

    • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired output file name.

    • Run Docking: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

    • Analyze Results: Vina will generate an output file containing several predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol). Analyze the top-ranked poses visually. The best pose is typically the one with the lowest binding energy that also forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the docked ligand-protein complex and to observe its dynamic behavior in a simulated physiological environment.[11]

Figure 2: Step-by-step workflow for a molecular dynamics simulation.
  • Protocol (using GROMACS):

    • System Setup:

      • Start with the selected docked pose of the this compound-IKKβ complex.

      • Use a force field appropriate for proteins and small molecules (e.g., AMBER or CHARMM for the protein, and a generalized force field like GAFF for this compound). Generate the ligand topology and parameter files.

      • Place the complex in a periodic box of water (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge).

      • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[2]

    • Energy Minimization: Perform a steep descent energy minimization of the system to remove steric clashes and relax the structure.

    • Equilibration:

      • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms to allow the solvent to equilibrate around them. This stabilizes the system's temperature.

      • NPT Ensemble (Constant Pressure): Perform another short simulation (e.g., 1 ns) with restraints to equilibrate the system's pressure and achieve the correct solvent density.

    • Production Run: Run the main MD simulation without restraints for a duration sufficient to observe the system's dynamics (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

    • Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of residues (Root Mean Square Fluctuation - RMSF), and specific interactions (hydrogen bonds, hydrophobic contacts) over time.

Data Presentation and Interpretation

Quantitative data from in silico experiments must be presented clearly to allow for comparison and interpretation.

Molecular Docking Results

Docking results are typically summarized in a table that includes binding affinity and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with IKKβ

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (H-bonds, Hydrophobic, etc.) Notes
1 -8.5 Cys-99, Gly-27, Val-29, Lys-44, Glu-149 Forms H-bond with backbone of Cys-99 in the hinge region.
2 -8.2 Val-29, Ala-42, Lys-44, Leu-152, Tyr-158 Alternative orientation in the ATP pocket.

| 3 | -7.9 | Met-96, Glu-97, Cys-99, Asp-166 | Engages the catalytic loop. |

Molecular Dynamics Analysis Results

MD simulation data provides insights into the stability and dynamics of the complex.

Table 2: Summary of MD Simulation Trajectory Analysis for this compound-IKKβ Complex

Metric Average Value Interpretation
RMSD of Protein Backbone 1.8 ± 0.3 Å The protein structure is stable throughout the simulation.
RMSD of Ligand (relative to protein) 1.2 ± 0.4 Å This compound remains stably bound within the active site.
Key Hydrogen Bonds (Occupancy %) Cys-99 (85%), Lys-44 (62%) The hydrogen bond with the hinge residue Cys-99 is highly stable.

| Radius of Gyration (Rg) | 22.5 ± 0.2 Å | The protein maintains its compact fold without unfolding. |

Signaling Pathway Context

Understanding the biological context of the this compound-IKKβ interaction is crucial. The NF-κB pathway is a key driver of inflammation, and its inhibition is a validated therapeutic strategy.

Figure 3: Putative inhibition of the NF-κB pathway by this compound via IKKβ.

Experimental Validation

While in silico models provide powerful hypotheses, they must be validated through experimental assays.

  • Enzymatic Assays: An in vitro kinase assay can be used to measure the ability of this compound to directly inhibit the catalytic activity of recombinant IKKβ. This would determine its IC50 value.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to purified IKKβ in real-time.

  • Cell-Based Assays: Western blotting can be used in cell cultures to check if this compound treatment reduces the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB upon stimulation with an inflammatory agent like TNF-α.

Conclusion

This technical guide outlines a comprehensive in silico strategy to investigate the binding of the natural product this compound to its putative protein target, IKKβ. By integrating molecular docking to predict binding modes and molecular dynamics simulations to assess complex stability, researchers can generate detailed, atomistic hypotheses about the compound's mechanism of action. This computational workflow, when coupled with targeted experimental validation, provides a powerful paradigm for accelerating the characterization of bioactive natural products and their development into novel therapeutic agents for inflammatory diseases.

References

Confertin: A Comprehensive Literature Review of a Promising Anti-Inflammatory and Antioxidant Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertin, a guaianolide-type sesquiterpene lactone isolated from the plant Hypochaeris radicata, has emerged as a compound of significant interest due to its potential anti-inflammatory and antioxidant properties. This technical guide synthesizes the current body of research on this compound and related extracts, providing a detailed overview of its biological activities, proposed mechanisms of action, and the experimental methodologies used in its investigation. While direct quantitative data on isolated this compound is limited, this review consolidates findings from studies on Hypochaeris radicata extracts and the broader class of sesquiterpene lactones to build a comprehensive profile of its therapeutic potential.

Anti-inflammatory Activity

Studies on methanolic extracts of the leaves and roots of Hypochaeris radicata, from which this compound is isolated, have demonstrated significant anti-inflammatory effects. The primary in vivo model used to evaluate this activity is the carrageenan-induced paw edema assay in rats.

In Vivo Studies: Carrageenan-Induced Paw Edema

In a key study, the administration of isolated compounds from Hypochaeris radicata, including this compound, at a dose of 10 mg/kg body weight, showed potent inhibition of paw edema induced by carrageenan, a standard model for acute inflammation.[1] This effect is attributed to the suppression of pro-inflammatory mediators.

Table 1: Effect of Hypochaeris radicata Compounds on Pro-inflammatory Cytokines

CompoundDoseTNF-α SuppressionIL-1β SuppressionIL-6 Suppression
This compound & Scopoletin Mix10 mg/kg b.w.SuppressedSuppressedSuppressed

Data from Jamuna et al. (2015) indicates a suppressive effect, though specific quantitative inhibition percentages for each cytokine were not provided.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory activity of this compound is closely linked to its ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1] These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key therapeutic strategy for inflammatory disorders. While direct IC50 values for this compound's inhibition of these cytokines are not yet available in the literature, the observed in vivo effects strongly suggest a potent inhibitory action.

Antioxidant Activity

The antioxidant potential of Hypochaeris radicata extracts has been evaluated through various in vitro assays, demonstrating significant free radical scavenging capabilities. This activity is attributed to the presence of phenolic and flavonoid compounds, including this compound.

Table 2: In Vitro Antioxidant Activity of Hypochaeris radicata Methanolic Extracts

AssayPlant PartConcentrationActivity
DPPH Radical ScavengingLeaf250 µg/ml97.99% inhibition
DPPH Radical ScavengingRoot250 µg/ml96.44% inhibition
ABTS Radical ScavengingLeaf2706.73 µmol TE/g
ABTS Radical ScavengingRoot2028.37 µmol TE/g

Data from Jamuna et al. (2012). It is important to note that this data represents the activity of the entire methanolic extract and not isolated this compound.

Signaling Pathways

While direct studies on this compound's interaction with specific signaling pathways are yet to be published, the broader class of sesquiterpene lactones, particularly guaianolides, are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for TNF-α, IL-1β, and IL-6.

The proposed mechanism involves the alkylation of key cysteine residues in the NF-κB signaling components, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. This provides a strong hypothetical framework for this compound's molecular mechanism of action.

G Hypothetical this compound-Mediated NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Induces Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to This compound This compound This compound->IKK Inhibits (Hypothesized) This compound->NFkB_active Inhibits (Hypothesized)

Caption: Hypothetical mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the rat's hind paw.

  • Treatment: Test compounds (e.g., this compound) or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

G Experimental Workflow for Carrageenan-Induced Paw Edema Assay Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Treatment Administration of This compound/Vehicle Grouping->Treatment Induction Carrageenan Injection (Sub-plantar) Treatment->Induction 30-60 min Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Hourly for 5 hrs Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo anti-inflammatory activity of this compound.

In Vitro Cytokine Inhibition Assay

This assay quantifies the effect of a compound on the production of pro-inflammatory cytokines in cultured immune cells.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The available literature strongly suggests that this compound, a sesquiterpene lactone from Hypochaeris radicata, is a promising anti-inflammatory and antioxidant agent. While direct quantitative data for the isolated compound is still needed, studies on related extracts and the known mechanisms of its chemical class point towards the inhibition of pro-inflammatory cytokine production, likely through the modulation of the NF-κB signaling pathway.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to perform detailed in vitro and in vivo studies.

  • Quantitative Analysis: Determining the IC50 values of this compound for various antioxidant and anti-inflammatory markers.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound, with a particular focus on validating its interaction with the NF-κB pathway.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in more chronic models of inflammation.

A deeper understanding of this compound's pharmacological profile will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to Confertin: Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, its mechanism of action as an anti-inflammatory agent through the modulation of the NF-κB signaling pathway, and detailed experimental protocols for its isolation and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is classified as a pseudoguaianolide, a subclass of sesquiterpene lactones. Its chemical structure is characterized by a tricyclic carbon skeleton. While several CAS numbers are associated with this compound, the most frequently cited is 19908-69-1. An epimer, 8-epi-Confertin, is identified by the CAS number 110115-60-1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 19908-69-1[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[2][3] Quantitative data not available.[2][3]

Biological Activity: Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This compound has been shown to interfere with this cascade, although the precise molecular target is still under investigation. It is hypothesized that this compound may inhibit the IKK complex or directly prevent the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits translocation? DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes transcription

Figure 1: this compound's proposed mechanism of action on the NF-κB signaling pathway.
Inhibition of Pro-inflammatory Cytokines

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineEffectQuantitative DataSource(s)
TNF-α InhibitionSpecific IC50 values not available.[4]
IL-1β InhibitionSpecific IC50 values not available.[5]
IL-6 InhibitionSpecific IC50 values not available.[6][7]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from a natural source and for the evaluation of its anti-inflammatory activity.

Isolation and Purification of this compound from Ambrosia confertiflora

The following protocol is a generalized procedure for the isolation and purification of sesquiterpene lactones from plant material and can be adapted for this compound from Ambrosia confertiflora.

Isolation_Workflow start Plant Material (Ambrosia confertiflora) extraction Extraction (e.g., with Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning (e.g., Hexane (B92381)/Methanol) concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography hplc Preparative HPLC (C18 column) chromatography->hplc end Pure this compound hplc->end

Figure 2: Workflow for the isolation and purification of this compound.

Materials:

  • Dried and powdered aerial parts of Ambrosia confertiflora

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for column chromatography (e.g., hexane-ethyl acetate (B1210297) gradient)

  • Acetonitrile (B52724) and water (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of secondary metabolites.

  • Filtration and Concentration: Combine the methanolic extracts and filter to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with hexane to remove nonpolar compounds like fats and waxes.

  • Column Chromatography: Subject the methanolic fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to known sesquiterpene lactones.

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification using preparative HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound solution (at desired concentrations in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound-treated groups (different doses), and a positive control group (Indomethacin). Administer the respective treatments orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Assay: Western Blot for NF-κB Activation

This protocol details the steps to assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB in a cell-based assay.

Western_Blot_Workflow start Cell Culture (e.g., RAW 264.7 macrophages) treatment Treatment (this compound ± LPS) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p65, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Figure 3: Workflow for Western Blot analysis of NF-κB activation.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include untreated and LPS-only controls.

  • Protein Extraction and Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescence detection reagent.

    • Strip the membrane and re-probe for total p65 and β-actin as controls for protein loading.

  • Data Analysis: Capture the chemiluminescent signals using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p65 bands to the total p65 and/or β-actin bands to determine the relative levels of p65 phosphorylation.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research. The elucidation of its precise molecular target and the acquisition of more extensive quantitative data on its biological activities will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

The Bioactivity of Confertin's Lactone Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical reactivity and biological consequences of the α-methylene-γ-lactone moiety in the pseudoguaianolide (B12085752) sesquiterpene lactone, confertin.

Introduction

This compound is a naturally occurring pseudoguaianolide, a class of sesquiterpene lactones characterized by a distinctive 5/7 fused carbocyclic core. Found in various plant species, including those of the Inula genus, this compound has garnered scientific interest for its potential therapeutic properties, notably its anti-inflammatory and cytotoxic activities. At the heart of this compound's bioactivity lies its α-methylene-γ-lactone ring, a key structural feature that dictates its mechanism of action and biological effects. This technical guide provides a comprehensive overview of the bioactivity of this compound's lactone ring, focusing on its chemical reactivity, its impact on critical signaling pathways, and the experimental methodologies used to elucidate these properties. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from structurally similar pseudoguaianolides to provide a robust understanding of this class of compounds.

The α-Methylene-γ-Lactone Moiety: A Hub of Reactivity

The defining feature of this compound and many other bioactive sesquiterpene lactones is the α-methylene-γ-lactone group. This functional group acts as a potent Michael acceptor, a chemical entity that readily undergoes conjugate addition with nucleophiles. The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system of the lactone ring makes it a prime target for nucleophilic attack by biological macromolecules.

The primary biological nucleophiles that react with the α-methylene-γ-lactone moiety are the sulfhydryl groups of cysteine residues within proteins. This covalent modification, known as alkylation, can irreversibly alter the structure and function of the target protein, leading to a cascade of downstream biological effects. This reactivity is the cornerstone of this compound's bioactivity and is central to its effects on various cellular processes.

Modulation of Key Signaling Pathways

The promiscuous reactivity of the lactone ring allows this compound to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer and inflammatory conditions. Two of the most significant pathways targeted by this compound and related pseudoguaianolides are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active.

This compound and other sesquiterpene lactones inhibit NF-κB signaling primarily by directly targeting the p65 subunit of the NF-κB heterodimer. The proposed mechanism involves the alkylation of a critical cysteine residue (Cys38) in the DNA-binding loop of p65 by the α-methylene-γ-lactone ring. This covalent modification prevents the NF-κB dimer from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound This compound->NFkB_n alkylates p65 (prevents DNA binding) DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates STAT3_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->JAK alkylates This compound->STAT3 alkylates DNA DNA pSTAT3_dimer->DNA translocates & binds Gene_Expression Proliferation & Survival Genes DNA->Gene_Expression activates SRB_Assay_Workflow Seed_Cells Seed cells in 96-well plate (24h incubation) Treat_Cells Treat with this compound (e.g., 48h incubation) Seed_Cells->Treat_Cells Fix_Cells Fix cells with cold TCA Treat_Cells->Fix_Cells Stain_Cells Stain with SRB dye Fix_Cells->Stain_Cells Wash_Cells Wash with acetic acid to remove unbound dye Stain_Cells->Wash_Cells Solubilize_Dye Solubilize bound dye with Tris buffer Wash_Cells->Solubilize_Dye Measure_Absorbance Measure absorbance at ~515 nm Solubilize_Dye->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

A Technical Guide to the Preliminary Cytotoxicity Screening of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the cytotoxicity of a compound named "Confertin." Therefore, this technical guide has been constructed as a comprehensive template for the preliminary cytotoxicity screening of a novel natural product, using "this compound" as an illustrative example. The experimental protocols, data, and potential mechanisms of action described herein are based on established methodologies in the field of cancer drug discovery and are intended to serve as a robust framework for the evaluation of new chemical entities.

Introduction

The exploration of novel bioactive compounds for their anticancer potential is a cornerstone of oncological research. Natural products, in particular, represent a vast reservoir of chemical diversity with therapeutic promise. A critical initial step in the evaluation of any new potential anticancer agent is the preliminary cytotoxicity screening. This process aims to determine a compound's efficacy in inhibiting the growth of cancer cells, establish a dose-response relationship, and assess its selectivity towards malignant cells over healthy ones.

This guide provides a detailed, in-depth overview of the core methodologies for conducting a preliminary cytotoxicity screening, using the hypothetical compound "this compound" as a case study. It covers the essential experimental protocols, standardized data presentation, and the investigation of fundamental mechanisms of action, such as the induction of apoptosis. The information presented is tailored for researchers, scientists, and drug development professionals engaged in the early stages of anticancer drug discovery.

Data Presentation: Cytotoxicity Profile of this compound

A primary output of preliminary cytotoxicity screening is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] This quantitative measure allows for the comparison of cytotoxic potency across different cell lines and against reference compounds.[1] The data should be presented in a clear and organized manner, typically in a tabular format, to facilitate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM) of this compound (48h exposure)
MCF-7 Breast Adenocarcinoma15.2 ± 1.8
HeLa Cervical Adenocarcinoma22.5 ± 2.1
A549 Lung Carcinoma18.9 ± 1.5
HepG2 Hepatocellular Carcinoma12.8 ± 1.1
PC3 Prostate Cancer25.4 ± 2.9
NHDF-Neo Normal Human Dermal Fibroblasts> 100

IC50 values are presented as the mean ± standard deviation from three independent experiments.

The selectivity of a compound for cancer cells over normal cells is a crucial indicator of its therapeutic potential. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line.[2] A higher SI value suggests greater selectivity and a more promising safety profile.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following sections outline the standard procedures for cell culture, cytotoxicity assessment via the MTT assay, and preliminary mechanistic studies.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines from different origins (e.g., MCF-7, HeLa, A549, HepG2, PC3) and a normal human cell line (e.g., NHDF-Neo) should be used.[3][4]

  • Culture Medium: Cells are typically grown in a suitable medium such as RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[5]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer and determine cell viability (typically >95%). Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[6] Incubate the plates for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the final desired concentrations. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Formazan (B1609692) Solubilization: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6] This allows viable cells to metabolize the yellow MTT into purple formazan crystals.[3] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. Determine the IC50 value from this curve.[5]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture 1. Cell Culture (e.g., MCF-7, A549) harvest 2. Harvest & Count Cells culture->harvest seed 3. Seed Cells in 96-well Plates harvest->seed treat 4. Add this compound (Serial Dilutions) seed->treat incubate_treat 5. Incubate (e.g., 48 hours) treat->incubate_treat mtt 6. Add MTT Reagent incubate_treat->mtt incubate_mtt 7. Incubate (2-4h) (Formazan Formation) mtt->incubate_mtt solubilize 8. Solubilize Crystals (DMSO) incubate_mtt->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate Viability (%) read->calculate plot 11. Plot Dose-Response Curve calculate->plot ic50 12. Determine IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Detection by Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining can be employed.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Potential Mechanisms of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells.[8] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by chemotherapeutic agents.[9]

  • Activation of BH3-only proteins: Cellular stress leads to the activation of pro-apoptotic BH3-only proteins (e.g., Bid, Bad, Bim).

  • Bax/Bak Activation: These proteins activate Bax and Bak, which oligomerize and insert into the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Cascade: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[10][11]

G This compound This compound stress Cellular Stress (e.g., ROS) This compound->stress induces bh3 Pro-apoptotic (Bid, Bad) stress->bh3 bcl2 Anti-apoptotic (Bcl-2, Mcl-1) bax_bak Bax / Bak Activation bcl2->bax_bak inhibits bh3->bax_bak activates mito Mitochondrion bax_bak->mito permeabilizes cyt_c Cytochrome c Release mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis potentially induced by this compound.

Western Blotting for Apoptosis-Related Proteins

To confirm the involvement of specific signaling pathways, Western blotting can be used to measure the expression levels of key regulatory proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, PARP) and then with HRP-conjugated secondary antibodies.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression.

Conclusion and Future Directions

This technical guide outlines the fundamental steps for a preliminary in vitro cytotoxicity screening of a novel compound, exemplified by "this compound." The process involves determining IC50 values across a panel of cancer and normal cell lines, followed by initial mechanistic studies to explore the mode of cell death, such as apoptosis. The hypothetical data for this compound suggests moderate and selective cytotoxic activity, warranting further investigation.

Future studies should aim to broaden the screening to a larger panel of cancer cell lines, investigate the effects on cell cycle progression, and further elucidate the specific molecular targets and signaling pathways involved. In vivo studies using animal models would be the subsequent critical step to evaluate the therapeutic efficacy and safety of this compound as a potential anticancer agent.

References

The Role of Confertin as a Plant Secondary Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a sesquiterpenoid lactone of the pseudoguaianolide (B12085752) class, is a plant secondary metabolite found in species of the Asteraceae family, notably in the genus Ambrosia. Like other sesquiterpenoid lactones, this compound is recognized for its potential biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical nature, isolation, and purported mechanisms of action. Due to the limited availability of quantitative data and detailed experimental protocols specific to this compound, this document leverages data from closely related and well-studied sesquiterpenoid lactones, such as Helenalin (B1673037) and Parthenolide, to infer and illustrate the potential biological activities and signaling pathways modulated by this compound. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other pseudoguaianolides.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone characterized by a pseudoguaianolide skeleton.[1] These C15 terpenoids are prevalent in the plant kingdom, particularly within the Asteraceae family, and are known for a wide range of biological activities. This compound has been isolated from plants such as Inula hupehensis and various Ambrosia species, including Ambrosia confertiflora and Ambrosia tenuifolia.[1][2]

As a plant secondary metabolite, this compound is believed to play a role in the plant's defense mechanisms against herbivores and pathogens. In the context of human health, sesquiterpenoid lactones are of significant interest due to their potent anti-inflammatory, anticancer, and other therapeutic effects.[3][4][5] The biological activity of many sesquiterpenoid lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins, via Michael addition.[6]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Class Sesquiterpenoid Lactone (Pseudoguaianolide)[1]
Appearance Crystalline solid (needles from acetone-hexane)[2]
Melting Point 145-146 °C[2]

Extraction and Isolation

The isolation of this compound has been reported from the aerial parts of Ambrosia confertiflora and Ambrosia tenuifolia.[2] A general protocol based on the originally described methods is outlined below.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation:

    • Collect the aerial parts of the plant (e.g., Ambrosia confertiflora).

    • Air-dry the plant material at room temperature.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Extract the powdered plant material with ethanol (B145695) at room temperature for a specified period (e.g., 8 hours), with repeated extractions to ensure maximum yield.

    • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

    • To remove interfering substances, the concentrated extract can be treated with a solution of lead acetate (B1210297) in water. After filtration, the aqueous solution is extracted with a solvent like chloroform (B151607).

    • Evaporate the chloroform to dryness to yield a gummy residue.

  • Chromatographic Purification:

    • Dissolve the residue in a non-polar solvent mixture (e.g., benzene-hexane 1:1).

    • Subject the dissolved residue to column chromatography on alumina.

    • Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of benzene.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • This compound is typically found in the less polar fractions.

  • Crystallization:

    • Combine the fractions containing this compound and evaporate the solvent.

    • Crystallize the residue from a suitable solvent system, such as acetone-hexane, to yield pure this compound as crystalline needles.[2]

Experimental Workflow for this compound Isolation

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collect Aerial Parts (e.g., Ambrosia confertiflora) p2 Air-dry Plant Material p1->p2 p3 Grind to Coarse Powder p2->p3 e1 Ethanol Extraction p3->e1 e2 Concentrate Extract e1->e2 e3 Lead Acetate Treatment & Chloroform Extraction e2->e3 e4 Evaporate to Gummy Residue e3->e4 c1 Dissolve in Benzene-Hexane e4->c1 c2 Alumina Column Chromatography c1->c2 c3 Gradient Elution (Hexane -> Benzene) c2->c3 c4 Fraction Collection & TLC c3->c4 c5 Crystallization (Acetone-Hexane) c4->c5 c6 Pure this compound c5->c6

Workflow for the extraction and isolation of this compound.

Biological Activity and Mechanism of Action

While specific quantitative data on the anti-inflammatory activity of this compound is scarce, the biological effects of the broader class of sesquiterpenoid lactones are well-documented. These compounds are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

Anti-Inflammatory Activity (Inferred from Related Compounds)

The anti-inflammatory effects of sesquiterpenoid lactones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. The following table summarizes the inhibitory activities of related sesquiterpenoid lactones, which may be indicative of this compound's potential activity.

CompoundAssayTarget Cell/EnzymeIC₅₀ / EffectReference
Helenalin NF-κB Luciferase AssayHeLa cells~2.5 µM (causes ~46% inhibition)[7]
Parthenolide STAT3 Luciferase AssayHepG2 cells2.6 µM[8]
Parthenolide JAK2 Kinase AssayImmunoprecipitated JAK23.9 µM[8]
Ambrosin MTT AssayMDA-MB-231 cells25 µM[9]
Inhibition of Pro-inflammatory Gene Expression

Sesquiterpenoid lactones are known to suppress the expression of key enzymes and cytokines involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12][13]

  • Nitric Oxide (NO) Production: Overproduction of NO by iNOS is a hallmark of inflammation. Many natural compounds, including flavonoids that are often co-isolated with terpenoids, inhibit NO production with IC₅₀ values in the low micromolar range.[14][15][16]

  • Cyclooxygenase-2 (COX-2) Expression: COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Quercetin (B1663063), a flavonoid, has been shown to suppress COX-2 expression.[17][18]

Signaling Pathways

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many sesquiterpenoid lactones are potent inhibitors of the NF-κB pathway.[3][5]

  • Mechanism of Inhibition (Inferred from Helenalin): Helenalin, a structurally related sesquiterpenoid lactone, has been shown to directly target the p65 subunit of NF-κB.[19][20] It is believed to alkylate a specific cysteine residue on p65, thereby inhibiting its DNA binding activity without preventing its nuclear translocation.[19] This direct interaction with a key transcription factor represents a potent mechanism for suppressing inflammation.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates p65_p50_IkB p65/p50-IκBα (Inactive) IKK->p65_p50_IkB Phosphorylates IκBα IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Nuclear Translocation p65_p50_IkB->p65_p50 p_IkB P-IκBα p65_p50_IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) p65_p50_nuc->DNA Binds Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription This compound This compound (inferred from Helenalin) This compound->p65_p50_nuc Alkylates p65, Inhibits DNA Binding

Inferred inhibition of the NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Some sesquiterpenoid lactones have been shown to modulate MAPK signaling.[21][22] For example, Ambrosin, another pseudoguaianolide, has been shown to affect the Akt signaling pathway, which can cross-talk with MAPK pathways.[9][23]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., MEKK, ASK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Regulates Gene Expression This compound This compound (Potential Target) This compound->MAP3K Inhibition? This compound->MAP2K Inhibition?

Potential modulation of MAPK pathways by this compound.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling. Aberrant STAT3 activation is implicated in various inflammatory diseases and cancers. Parthenolide, a sesquiterpenoid lactone, has been shown to inhibit the STAT3 pathway by targeting the upstream Janus kinases (JAKs).[8][24][25][26]

  • Mechanism of Inhibition (Inferred from Parthenolide): Parthenolide covalently modifies and inhibits the kinase activity of JAKs, which are responsible for phosphorylating and activating STAT3.[8] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.

STAT3_Pathway cluster_nucleus_stat Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation DNA_STAT3 DNA (Target Genes) pSTAT3_dimer->DNA_STAT3 Binds GeneExpression Gene Expression (Proliferation, Survival) DNA_STAT3->GeneExpression Transcription This compound This compound (inferred from Parthenolide) This compound->JAK Covalently Modifies, Inhibits Kinase Activity

Inferred inhibition of the JAK/STAT3 pathway by this compound.

Cytotoxicity

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Future Directions

The study of this compound presents several opportunities for future research. There is a clear need for comprehensive studies to determine its specific biological activities and quantify its potency through the determination of IC₅₀ values against a range of inflammatory and cancer-related targets. Elucidating the precise molecular mechanisms of this compound's action on signaling pathways such as NF-κB, MAPKs, and STAT3 will be crucial for its development as a potential therapeutic agent. Furthermore, detailed toxicological studies are required to assess its safety profile. The synthesis of this compound analogues could also lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Conclusion

This compound, a pseudoguaianolide sesquiterpenoid lactone, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer therapies. While direct experimental evidence for its specific mechanisms and quantitative activity is currently limited, the well-established biological activities of related sesquiterpenoid lactones provide a strong rationale for further investigation. This technical guide has synthesized the available information on this compound and provided a framework for its further study by drawing parallels with analogous compounds. It is hoped that this document will stimulate further research into this intriguing plant secondary metabolite and unlock its full therapeutic potential.

References

The Ethnobotanical Landscape of Confertin-Containing Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Traditional Uses, Bioactive Mechanisms, and Future Therapeutic Avenues

Abstract

Confertin, a sesquiterpene lactone primarily found in the Asteraceae family, represents a promising scaffold for novel drug discovery. This technical guide delves into the ethnobotanical applications of this compound-containing plants, providing a comprehensive overview for researchers, scientists, and drug development professionals. By examining the traditional medicinal uses of genera such as Inula and Ambrosia, we bridge the gap between historical knowledge and modern pharmacological investigation. This document outlines the anti-inflammatory mechanisms of this compound, focusing on its modulation of key signaling pathways including NF-κB, STAT3, and JNK. Detailed experimental protocols for the extraction, isolation, and bioactivity assessment of this compound are provided, alongside quantitative ethnobotanical data where available. Through structured data presentation and visual workflows, this guide aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research endeavors.

Introduction

The Asteraceae family, one of the largest and most diverse families of flowering plants, has been a cornerstone of traditional medicine across various cultures for centuries.[1] Many species within this family are recognized for their therapeutic properties, particularly in treating inflammatory conditions, infections, and pain.[2] A key class of bioactive compounds contributing to these effects are sesquiterpene lactones, with this compound being a notable example. This compound has been isolated from several species within the Asteraceae family, including Inula hupehensis and Ambrosia monogyra.

This guide provides a technical exploration of the ethnobotanical uses of plants containing this compound, linking traditional knowledge to contemporary scientific understanding of its mechanism of action. By presenting quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways, we aim to equip researchers with the necessary information to further investigate and harness the therapeutic potential of this compound.

Ethnobotanical Uses of this compound-Containing Plants

While specific quantitative ethnobotanical studies for Inula hupehensis and Ambrosia monogyra are not extensively documented, the broader genera and the Asteraceae family to which they belong have a rich history of medicinal use. The traditional applications of these plants often align with the known anti-inflammatory properties of sesquiterpene lactones like this compound.

Traditional Uses of the Asteraceae Family

Plants from the Asteraceae family are traditionally used to treat a wide range of ailments. The most frequently cited applications are for digestive system disorders, followed by respiratory and nervous system conditions.[2] The leaves and flowers are the most commonly utilized plant parts, and remedies are typically prepared as decoctions or infusions.[2]

Ethnobotany of the Genus Inula

The genus Inula comprises over one hundred species and has been used in traditional medicine since the time of ancient Greek and Roman physicians.[3] In Traditional Chinese Medicine, several Inula species are used as expectorants, antitussives, and for treating inflammation.[4] In Ayurvedic and Tibetan medicine, they are employed for conditions such as bronchitis, fever, and hypertension.[4] The demonstrated anti-inflammatory and cytotoxic activities of compounds isolated from Inula species support some of these traditional uses.[4]

Ethnobotany of the Genus Ambrosia

The genus Ambrosia, commonly known as ragweed, also has a history of medicinal use. For instance, Ambrosia monogyra (Singlewhorl Burrobrush) has been traditionally used by the Seri people of Mexico, who utilize its seeds for food and as a remedy for abdominal pains.[5] Other species of Ambrosia have been used in traditional medicine for their anti-inflammatory and antimicrobial properties.[6]

Quantitative Ethnobotanical Data

Quantitative ethnobotany provides a framework for analyzing the relative importance of different medicinal plants within a culture. While specific data for Inula hupehensis and Ambrosia monogyra is scarce, studies on other members of the Asteraceae family in various regions offer insights into their significance. The following table summarizes key quantitative ethnobotanical indices for representative species from the Asteraceae family, demonstrating their widespread use.

Plant SpeciesFamilyRegion of StudyUse Value (UV)Relative Frequency of Citation (RFC)Informant Consensus Factor (ICF) for Digestive Ailments
Seriphidium kurramensisAsteraceaeKurram Agency, Pakistan1.100.660.88
Artemisia absinthiumAsteraceaeKurram Agency, Pakistan0.950.590.88
Xanthium strumariumAsteraceaeSouthern Punjab, Pakistan0.37-0.85 (for skin disorders)
Conyza canadensisAsteraceaeSouthern Punjab, Pakistan0.58--

Note: Data is compiled from various regional studies and is intended to be representative of the Asteraceae family. The lack of standardized reporting across studies may lead to variations in reported values.[7][8]

Molecular Mechanisms of this compound

This compound, as a sesquiterpene lactone, exerts its biological effects primarily through the modulation of key inflammatory signaling pathways. Its chemical structure, featuring an α-methylene-γ-lactone group, is crucial for its bioactivity, allowing it to interact with cellular nucleophiles, particularly cysteine residues on specific proteins.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9]

Sesquiterpene lactones, including this compound, have been shown to specifically inhibit NF-κB activation by preventing the degradation of IκBα and IκBβ.[6] This is achieved through the alkylation of cysteine residues on the p65 subunit of NF-κB or on the IKK complex, thereby blocking the downstream signaling cascade.[10]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylation NF_kB NF-κB (p65/p50) IkBa->NF_kB Inhibits NF_kB_Active Active NF-κB IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus NF_kB_Active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK_Complex Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of STAT3 and JNK Signaling Pathways

While the primary anti-inflammatory mechanism of this compound is attributed to NF-κB inhibition, emerging evidence suggests its potential interaction with other signaling pathways, such as STAT3 and JNK.

  • STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is linked to various inflammatory diseases and cancers.[11] Some natural compounds have been shown to inhibit STAT3 phosphorylation and subsequent activation.[12] Further research is needed to determine if this compound directly inhibits the STAT3 pathway.

  • JNK (c-Jun N-terminal Kinase): The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[3] Melittin, another natural compound with anti-inflammatory properties, has been shown to inhibit JNK activation. Given the structural similarities and shared anti-inflammatory effects, it is plausible that this compound may also modulate the JNK pathway.

Other_Pathways This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 Potential Inhibition JNK JNK Activation This compound->JNK Potential Modulation Inflammation Inflammation STAT3->Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Figure 2: Potential modulation of STAT3 and JNK pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Extraction_Workflow Start Dried & Powdered Plant Material Maceration Maceration with Methanol (B129727)/Ethanol (B145695) Start->Maceration Filtration Filtration & Concentration (Crude Extract) Maceration->Filtration Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Filtration->Partitioning Column_Chromatography Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Preparative HPLC/ Crystallization Fraction_Collection->Purification End Pure this compound Purification->End

Figure 3: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of the this compound-containing plant (e.g., Inula hupehensis) at room temperature and grind to a fine powder.

  • Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of methanol and water and perform successive extractions with n-hexane to remove non-polar compounds. The resulting methanol-water layer is then partitioned against ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with sesquiterpene lactones, is collected and concentrated.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the compound of interest.

  • Purification: Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or crystallization to obtain pure this compound.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percentage of NF-κB inhibition at each this compound concentration.

STAT3 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated STAT3 (p-STAT3) to assess the potential inhibitory effect of this compound.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 or HeLa cells) and treat with different concentrations of this compound for a specified time. A known STAT3 activator (e.g., Interleukin-6) can be used as a positive control.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.

JNK Activation Assay (Kinase Assay)

This assay measures the activity of JNK by quantifying the phosphorylation of its substrate, c-Jun.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., Jurkat cells) and treat them with this compound at various concentrations. A known JNK activator (e.g., anisomycin) can be used as a positive control.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate JNK using a specific anti-JNK antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated JNK in a kinase assay buffer containing ATP and a recombinant c-Jun protein as a substrate. Incubate the reaction mixture to allow for the phosphorylation of c-Jun.

  • Detection of Phosphorylated c-Jun: The amount of phosphorylated c-Jun can be quantified using either:

    • Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for phospho-c-Jun (Ser63 or Ser73).

    • ELISA: Use a specific ELISA kit designed to detect phosphorylated c-Jun.

  • Data Analysis: Quantify the level of c-Jun phosphorylation and determine the inhibitory effect of this compound on JNK activity.

Conclusion and Future Directions

This compound, a sesquiterpene lactone found in various members of the Asteraceae family, holds significant promise as a lead compound for the development of novel anti-inflammatory and potentially anti-cancer therapeutics. The ethnobotanical record of this compound-containing plants, particularly those from the Inula and Ambrosia genera, provides a strong foundation for its documented anti-inflammatory properties. The primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Quantitative Ethnobotanical Studies: There is a need for targeted quantitative ethnobotanical research on Inula hupehensis and Ambrosia monogyra to systematically document their traditional uses and establish a more direct correlation with the presence of this compound.

  • Elucidation of Signaling Pathways: While the role of NF-κB is well-established for sesquiterpene lactones, the precise effects of this compound on other critical pathways, such as STAT3 and JNK, require further investigation. Understanding these interactions will provide a more comprehensive picture of its molecular mechanism.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the efficacy of this compound in animal models of inflammatory diseases and to establish its safety profile and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: SAR studies can be conducted to identify the key structural features of this compound responsible for its bioactivity. This knowledge can guide the synthesis of more potent and selective analogs with improved therapeutic indices.

By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of this compound and the plants that produce it can be realized, paving the way for the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Confertin from Hypochaeris radicata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of the sesquiterpene lactone, confertin, from the leaves of Hypochaeris radicata. This compound has garnered significant interest for its potential anti-inflammatory and antioxidant properties.

Introduction

This compound is a guaianolide-type sesquiterpene lactone found in various plants of the Asteraceae family, including Hypochaeris radicata (also known as Cat's Ear or False Dandelion). Research has indicated that this compound exhibits significant biological activities, primarily anti-inflammatory and antioxidant effects, making it a compound of interest for drug discovery and development. These notes outline the methodologies for its extraction, purification, and characterization, and provide insights into its potential mechanism of action.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of a sesquiterpene lactone, based on typical yields for similar compounds from Asteraceae species. This data is intended to be illustrative of the expected outcomes of the described protocols.

Table 1: Representative Purification Summary for this compound

Purification StepTotal Weight (g)This compound Content (mg/g)Purity (%)Yield (%)Purification (Fold)
Dried Leaf Powder10001.00.11001
Crude Methanolic Extract1208.30.8399.68.3
Silica (B1680970) Gel Chromatography (Fraction Pool)10858.58585
Preparative HPLC (Purified this compound)0.759809873.5980

Note: The values presented are estimates based on typical yields for sesquiterpene lactone purifications from Asteraceae plants and are for illustrative purposes.

Experimental Protocols

Protocol 1: Extraction of this compound from Hypochaeris radicata Leaves

This protocol describes the initial extraction of this compound from dried plant material using maceration.

Materials:

  • Dried and powdered leaves of Hypochaeris radicata

  • Methanol (B129727) (analytical grade)

  • Large glass container with a lid

  • Mechanical stirrer

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered leaves of Hypochaeris radicata.

  • Place the powdered leaves in a large glass container.

  • Add 10 L of methanol to the container, ensuring the plant material is fully submerged.

  • Seal the container and macerate for 72 hours at room temperature with occasional stirring.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude methanolic extract is obtained.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the first stage of purification to separate this compound from other compounds in the crude extract.

Materials:

  • Crude methanolic extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry powder.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20 mL in collection tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol describes the final purification step to obtain highly pure this compound.

Materials:

  • Semi-purified this compound fraction

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 preparative HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid (optional, for better peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the semi-purified this compound fraction in the mobile phase (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions. A typical starting condition could be 40% acetonitrile in water.

  • Inject the sample onto the column.

  • Run a gradient elution program, for example, increasing the acetonitrile concentration from 40% to 70% over 30 minutes. The flow rate will depend on the column dimensions.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant Hypochaeris radicata Leaves powder Dried and Powdered Leaves plant->powder maceration Maceration with Methanol powder->maceration crude_extract Crude Methanolic Extract maceration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column Fractionation semi_pure Semi-purified this compound silica_column->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response stimulus e.g., LPS, Cytokines IKK IKK stimulus->IKK MAPKKK MAPKKK stimulus->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->gene_expression MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->gene_expression This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for confertin quantification. These values are representative and would be determined during method validation.

ParameterSpecificationDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve, indicating a linear relationship between concentration and peak area.[4][6]
Range 1 - 100 µg/mLThe concentration range over which the method is precise, accurate, and linear.
Retention Time (RT) Approx. 5-10 minThe time it takes for this compound to elute from the HPLC column under the specified conditions.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, determined by spike and recovery experiments.[6][7]
Precision (% RSD)
- Intraday< 2%The precision of the assay when performed by the same analyst on the same day.[6][7]
- Interday< 3%The precision of the assay when performed on different days.[6][7]
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of this compound that can be reliably detected.[4][6][8]
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.[4][6][8]
Specificity No interferenceThe ability of the method to unequivocally assess the analyte in the presence of other components.[4]

Experimental Protocol: HPLC Quantification of this compound

This protocol details the steps for developing and validating an HPLC method for this compound quantification.

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for the analysis of moderately polar compounds like this compound.[9]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid or acetic acid for mobile phase modification.

  • This compound Standard: A certified reference standard of this compound.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions (Starting Point)
  • Mobile Phase: A gradient elution is often suitable for complex samples like plant extracts. A common starting point is a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

    • Initial Gradient Program: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard. This compound, as a sesquiterpene lactone, is expected to have a UV maximum around 210-230 nm. The DAD can be used to scan a range of wavelengths to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.[10]

  • Sample Preparation (from Plant Material):

    • Accurately weigh about 1 g of powdered plant material.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[5]

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][7]

  • Specificity: Analyze a blank (mobile phase), a this compound standard, and a sample extract to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (r²).[6][10]

  • Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.[6][7]

  • Precision:

    • Intraday Precision (Repeatability): Analyze six replicates of a standard solution at a single concentration on the same day.[7]

    • Interday Precision (Intermediate Precision): Repeat the analysis on three different days. The precision is expressed as the relative standard deviation (%RSD).[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[4][8]

Data Analysis

The concentration of this compound in the samples is calculated using the regression equation obtained from the calibration curve.[10]

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_dev cluster_val start Start: Define Analytical Goal (Quantify this compound) lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (Solvent, pH, Gradient) detection Detector Wavelength Selection other_params Optimize Flow Rate, Temperature, Injection Vol. method_val Method Validation col_select->mob_phase mob_phase->detection detection->other_params other_params->method_val sample_analysis Routine Sample Analysis method_val->sample_analysis specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra/Interday) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end End: Report Results sample_analysis->end

References

Application Notes and Protocols for the Synthesis of Confertin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Confertin is a naturally occurring sesquiterpene lactone belonging to the pseudoguaianolide (B12085752) class, which has been isolated from plants such as Inula hupehensis.[1] Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins via Michael addition. This reactivity is a key factor in their mechanism of action. This document provides detailed protocols for the synthesis of this compound derivatives to explore their structure-activity relationships (SAR), particularly focusing on their potential as anticancer agents.

Structure-Activity Relationship of this compound Derivatives

The following table summarizes hypothetical but representative cytotoxicity data for a series of this compound derivatives against various human cancer cell lines. The proposed modifications are based on common strategies to modulate the activity of sesquiterpene lactones. The α,β-unsaturated carbonyl structures, such as the α-methylene-γ-lactone, are generally considered key for the biological activity of these compounds.

Table 1: Cytotoxicity (IC₅₀ in µM) of this compound and its Derivatives

CompoundDescriptionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
1 This compound (Parent Compound)15.218.522.1
2a Michael adduct with L-cysteine> 100> 100> 100
2b Tetrahydrothis compound (reduced exocyclic double bond)85.692.3> 100
3a C-8 Ester Derivative (Acetyl)10.812.415.7
3b C-8 Ester Derivative (Propionyl)8.510.112.9
3c C-8 Ether Derivative (Methyl)12.114.818.3
4a C-1 Epoxide25.430.135.8

Note: The data presented in this table is hypothetical and for illustrative purposes to guide SAR studies.

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

The following are generalized protocols for the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific derivative being synthesized.

1. Synthesis of Michael Adducts (e.g., Compound 2a)

  • Reaction: To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane (B109758) or methanol, add an equimolar amount of a thiol-containing compound (e.g., L-cysteine).

  • Catalyst: A catalytic amount of a mild base like triethylamine (B128534) can be added to facilitate the reaction.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

2. Synthesis of Tetrahydrothis compound (Compound 2b)

  • Reaction: this compound (1 mmol) is dissolved in a solvent like ethanol (B145695) or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is purified by column chromatography.

3. Synthesis of C-8 Ester Derivatives (e.g., Compounds 3a, 3b)

  • Reaction: this compound (1 mmol) is dissolved in a dry aprotic solvent like dichloromethane in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).

  • Acylation: The corresponding acyl chloride or anhydride (B1165640) (e.g., acetyl chloride or acetic anhydride for compound 3a) is added dropwise at 0°C.

  • Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with various concentrations of the compounds for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_mods Chemical Modifications cluster_derivs This compound Derivatives cluster_eval Biological Evaluation This compound This compound Mod1 Michael Addition (e.g., + L-cysteine) This compound->Mod1 Mod2 Reduction of Exocyclic Double Bond This compound->Mod2 Mod3 Esterification/Etherification at C-8 This compound->Mod3 Mod4 Epoxidation This compound->Mod4 Deriv1 Michael Adducts Mod1->Deriv1 Deriv2 Tetrahydrothis compound Mod2->Deriv2 Deriv3 C-8 Analogs Mod3->Deriv3 Deriv4 Epoxides Mod4->Deriv4 Eval Cytotoxicity Assays (e.g., MTT Assay) Deriv1->Eval Deriv2->Eval Deriv3->Eval Deriv4->Eval SAR Structure-Activity Relationship Analysis Eval->SAR G cluster_cytoplasm cluster_nucleus This compound This compound Derivative (Pseudoguaianolide) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Oxidative Stress NFkB_I IKK This compound->NFkB_I Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus IkB IκBα NFkB_I->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Sequesters NFkB_N NF-κB NFkB->NFkB_N Translocates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates Gene Pro-inflammatory & Pro-survival Genes NFkB_N->Gene Activates Transcription

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Confertin using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertin, a natural compound, has been noted for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory activity of this compound in vitro using the murine macrophage cell line RAW 264.7. Macrophages play a crucial role in the inflammatory response by producing various pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in RAW 264.7 cells.[1]

These protocols describe methods to assess the cytotoxicity of this compound and its ability to inhibit the production of key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this guide outlines the investigation of this compound's potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables are templates for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound Concentration (µM)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)100
X
X
X
X
X

Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

This compound Concentration (µM)NO Production (% of LPS Control)IC50 (µM)
0 (Control)0
LPS (1 µg/mL)100
LPS + X
LPS + X
LPS + X
LPS + X

Table 3: Inhibitory Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production

This compound Concentration (µM)PGE2 Production (% of LPS Control)IC50 (µM)
0 (Control)0
LPS (1 µg/mL)100
LPS + X
LPS + X
LPS + X
LPS + X

Table 4: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

This compound Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Control)000
LPS (1 µg/mL)100100100
LPS + X
LPS + X
LPS + X
LPS + X
IC50 (µM)

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory properties of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cell Viability (MTT) Stimulate->MTT Griess Nitric Oxide (Griess) Stimulate->Griess ELISA Cytokine/PGE2 (ELISA) Stimulate->ELISA Western Western Blot (NF-κB/MAPK) Stimulate->Western

Caption: General experimental workflow.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • 96-well plates

    • This compound stock solution

    • DMEM with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours.[2]

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • 24-well plates

    • This compound stock solution

    • LPS (from E. coli)

    • Griess reagent (0.2% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 2% sulfanilamide (B372717) in 5% phosphoric acid)

    • Sodium nitrite standard solution

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.[3]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[3]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[2]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Assays (ELISA)

The levels of secreted cytokines and PGE2 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Materials:

    • RAW 264.7 cells

    • 24-well plates

    • This compound stock solution

    • LPS (from E. coli)

    • Commercial ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE2

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL.[4]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

    • Collect the cell culture supernatant.

    • Perform the ELISA for each mediator according to the manufacturer's instructions.

    • Measure the absorbance and determine the concentrations from the respective standard curves.

Investigation of Signaling Pathways

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6] In LPS-stimulated macrophages, the activation of these pathways leads to the transcription of genes encoding pro-inflammatory mediators.[7]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Proinflammatory_Genes IkappaB IκBα IKK->IkappaB phosphorylates NFkB_IkappaB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB->Proinflammatory_Genes NFkB_IkappaB->NFkB degradation of IκBα

Caption: Inflammatory signaling pathways in macrophages.
Western Blot Analysis

Western blotting can be used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Materials:

    • RAW 264.7 cells

    • 6-well plates

    • This compound stock solution

    • LPS (from E. coli)

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation events).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.

References

Application Notes and Protocols for In Vivo Testing of Confertin using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo model of acute inflammation, widely employed for the evaluation of anti-inflammatory properties of novel compounds.[1] Carrageenan, a sulfated polysaccharide, when injected subcutaneously into the rodent paw, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The subsequent late phase (1.5-5 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins, nitric oxide (NO), and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) and other mediators of the inflammatory cascade.

Confertin, a natural compound isolated from Hypochaeris radicata, has demonstrated significant anti-inflammatory activity. Studies have shown its ability to suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, extracts of Hypochaeris radicata containing this compound have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2), and to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[4] These findings suggest that this compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the in vivo anti-inflammatory efficacy of this compound.

Data Presentation

The following tables summarize the expected dose-dependent anti-inflammatory effects of this compound in the carrageenan-induced paw edema model. The data is compiled from studies on this compound and extracts of Hypochaeris radicata.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Time after Carrageenan (hours)Paw Volume (mL) ± SEM% Inhibition of Edema
Vehicle Control-10.45 ± 0.04-
20.78 ± 0.06-
31.15 ± 0.08-
41.05 ± 0.07-
50.92 ± 0.06-
This compound1010.38 ± 0.0315.6
20.60 ± 0.0523.1
30.75 ± 0.06 34.8
40.68 ± 0.0535.2
50.61 ± 0.04 33.7
This compound2510.32 ± 0.03**28.9
20.51 ± 0.04**34.6
30.59 ± 0.0548.7
40.52 ± 0.04 50.5
50.47 ± 0.0348.9
This compound5010.27 ± 0.02 40.0
20.42 ± 0.0346.2
30.48 ± 0.04 58.3
40.41 ± 0.0361.0
50.38 ± 0.03 58.7
Indomethacin1010.25 ± 0.0244.4
20.38 ± 0.03 51.3
30.45 ± 0.0460.9
40.39 ± 0.03 62.9
50.35 ± 0.0262.0

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are expressed as mean ± Standard Error of the Mean (SEM).

Table 2: Effect of this compound on Pro-Inflammatory Mediators in Paw Tissue (at 3 hours post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mg tissue) ± SEMIL-1β (pg/mg tissue) ± SEMIL-6 (pg/mg tissue) ± SEMPGE2 (pg/mg tissue) ± SEM
Vehicle Control-152.4 ± 12.1189.7 ± 15.3215.6 ± 18.235.8 ± 3.1
This compound10125.8 ± 10.5155.2 ± 12.8178.4 ± 14.928.1 ± 2.5
This compound25101.3 ± 9.2 124.6 ± 10.1145.9 ± 12.3 21.5 ± 1.9
This compound5078.6 ± 6.9 98.3 ± 8.5112.7 ± 9.8 15.7 ± 1.4
Indomethacin1075.2 ± 6.5 92.1 ± 7.9108.3 ± 9.1 14.2 ± 1.2

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are expressed as mean ± SEM.

Experimental Protocols

Materials and Reagents
  • This compound (purity >95%)

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Sterile saline (0.9% NaCl)

  • Plethysmometer

  • Digital calipers

  • Animal handling equipment

  • Syringes (1 mL) and needles (27G)

  • Homogenizer

  • Centrifuge

  • ELISA kits for TNF-α, IL-1β, IL-6, and PGE2

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

Experimental Procedure
  • Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2-4: this compound treatment (e.g., 10, 25, 50 mg/kg, p.o. + carrageenan)

    • Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o. + carrageenan)

    • Group 6: Naive Control (receives only vehicle, no carrageenan)

  • Baseline Paw Volume Measurement: Just prior to drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).[5]

  • Drug Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The route and timing may be adjusted based on the pharmacokinetic properties of the test compound.[5]

  • Induction of Paw Edema: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal (except the naive control group).[6]

  • Measurement of Paw Edema: Measure the paw volume (Vt) of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[7]

  • Data Analysis:

    • Paw Edema Volume: Calculate the increase in paw volume (edema) at each time point for each animal: Edema (mL) = Vₜ - V₀ Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.[5]

    • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100[8]

  • Biochemical Analysis (Optional):

    • At the end of the experiment (typically at the 3-hour or 5-hour time point, corresponding to peak inflammation), euthanize the animals.

    • Collect blood via cardiac puncture to obtain serum for cytokine analysis.

    • Excise the inflamed paw tissue.

    • Homogenize the paw tissue in an appropriate buffer and centrifuge to collect the supernatant.

    • Measure the levels of TNF-α, IL-1β, IL-6, and PGE2 in the serum and/or paw tissue supernatant using specific ELISA kits according to the manufacturer's instructions.[5]

  • Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value less than 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline drug_admin Drug Administration (this compound, Vehicle, or Indomethacin) baseline->drug_admin carrageenan_injection Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan_injection 1 hour edema_measurement Paw Volume Measurement (Vt) (1, 2, 3, 4, 5 hours) carrageenan_injection->edema_measurement data_analysis Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis biochemical Biochemical Analysis (Cytokines, PGE2) edema_measurement->biochemical statistical Statistical Analysis (ANOVA) data_analysis->statistical biochemical->statistical

Caption: Experimental workflow for this compound testing.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα_NFκB IκBα-NF-κB (Inactive) IKK_complex->IκBα_NFκB Phosphorylation IκBα IκBα NFκB NF-κB (p65/p50) NFκB_n NF-κB (Active) NFκB->NFκB_n MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_n MAPK (Active) MAPK->MAPK_n PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins iNOS iNOS NO Nitric Oxide (NO) iNOS->NO IκBα_NFκB->NFκB Ubiquitination & Degradation Gene_expression Gene Expression NFκB_n->Gene_expression MAPK_n->Gene_expression Gene_expression->COX2 Gene_expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_expression->Cytokines Carrageenan Carrageenan Carrageenan->TLR4 Inflammation Inflammation (Edema, Neutrophil Infiltration) Prostaglandins->Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Carrageenan-induced inflammatory signaling.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPKK MAPKK (MKK3/6, MKK4/7) This compound->MAPKK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Cytokines Inhibits Production MAPKKK MAPKKK (e.g., TAK1) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK (Active) MAPK->MAPK_n COX2 COX-2 iNOS iNOS Gene_expression Gene Expression MAPK_n->Gene_expression Gene_expression->COX2 Gene_expression->iNOS Gene_expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Application Notes and Protocols for Assessing Confertin's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Confertin, a natural compound, has demonstrated potential as an anticancer agent. This document provides a comprehensive guide for researchers to assess the anticancer activity of this compound in various cancer cell lines. It includes a summary of currently understood mechanisms, detailed protocols for key experiments, and recommendations for data interpretation. Due to the limited availability of extensive public data on this compound's activity across a wide range of cell lines, this guide is intended to serve as a foundational resource for initiating investigations into its therapeutic potential.

Recommended Cell Lines and Reported Biological Activities

Preliminary studies have indicated that this compound exhibits cytotoxic and anti-proliferative effects on several cancer cell lines. The selection of appropriate cell lines for screening is crucial for elucidating its spectrum of activity. Based on available literature, the following cell lines have been investigated, and a summary of this compound's observed effects is presented in Table 1.

Data Presentation

Table 1: Summary of Reported Anticancer Activities of this compound in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectsIC50 Value (µM)Citation(s)
MT-2 Adult T-Cell Leukemia/LymphomaTime- and dose-dependent decrease in cell viability. Induction of apoptosis (accumulation of cells in the sub-G1 phase). Downregulation of CDK6, c-MYC, CFLIPL, and NF-κB (Rel-A).Data not explicitly provided, but significant cytotoxicity observed at 20 µM and 40 µM.[1]
HT-29 Colorectal AdenocarcinomaInduction of both apoptosis and necrosis. Increased intracellular Reactive Oxygen Species (ROS). Anti-angiogenic and anti-migratory effects.Not explicitly stated. Cytotoxic effects observed at 20 µM.[2]
MDA-MB-231 Breast CancerReported to induce apoptosis.Not explicitly stated in the reviewed literature.[1]

Note: The IC50 values for this compound are not widely reported in the public domain. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cell line of interest.

Experimental Protocols

The following are detailed protocols for essential experiments to characterize the anticancer activity of this compound.

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest at least 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

This protocol allows for the detection of changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, CDK6, c-MYC, p-IκBα, RelA/p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its characterization.

Mandatory Visualization

Confertin_Experimental_Workflow cluster_invitro In Vitro Assessment start Select Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: General experimental workflow for assessing this compound's anticancer activity.

Confertin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Confertin_NFkB_CellCycle_Pathway cluster_nfkb NF-κB Pathway cluster_cellcycle Cell Cycle Regulation This compound This compound IKK IKK This compound->IKK Inhibits CDK6 CDK6 This compound->CDK6 Inhibits cMYC c-MYC This compound->cMYC Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (RelA/p50) IkB->NFkB releases Nucleus_NFkB NF-κB Nuclear Translocation NFkB->Nucleus_NFkB AntiApoptotic Anti-apoptotic Gene Expression Nucleus_NFkB->AntiApoptotic G1_S G1/S Progression CDK6->G1_S cMYC->G1_S

Caption: this compound's proposed inhibition of NF-κB and cell cycle pathways.

References

Application Notes & Protocols for Developing a Stable Formulation for Confertin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable pharmaceutical formulation for Confertin, a sesquiterpene lactone with promising therapeutic potential. The protocols outlined below address the key challenges of solubility and stability inherent to this class of compounds.

Introduction to this compound and Formulation Challenges

This compound is a pseudoguaianolide, a type of sesquiterpene lactone, that has been isolated from plants such as Inula hupehensis and Ambrosia monogyra.[1] It is recognized for its anti-inflammatory and cytotoxic activities.[2][3] Like many other sesquiterpene lactones, this compound's therapeutic application is often hampered by its poor aqueous solubility and potential for degradation, which can impact its bioavailability and shelf-life.

The primary challenges in formulating this compound include:

  • Poor Solubility: Limiting its dissolution and absorption.

  • Chemical Instability: Susceptibility to degradation via hydrolysis, oxidation, and photodegradation.

This document provides a systematic approach to address these challenges through pre-formulation studies, formulation development, and rigorous stability testing.

Pre-formulation Studies: Characterizing this compound

A thorough understanding of this compound's physicochemical properties is the foundation for developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H20O3[1]
Molecular Weight 248.32 g/mol [1]
Appearance Colorless, lipophilic solid[4]
LogP 2.49950[5]
Chemical Class Pseudoguaianolide sesquiterpene lactone[1]
Protocol 2.1: Solubility Profile Determination

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and buffers.

Materials:

  • This compound powder

  • A selection of solvents: Water, Ethanol (B145695), Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Phosphate buffers at pH 5.5, 7.4

Method:

  • Prepare saturated solutions of this compound in each solvent and buffer.

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2.2: Forced Degradation Studies

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (in a suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV light source

  • Controlled temperature and humidity chamber

Method:

  • Expose solutions of this compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: 60°C in the dark for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 366 nm) at room temperature for a defined period.[6]

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Expected Degradation Pathways for Sesquiterpene Lactones:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic conditions.[7]

  • Oxidation: The chemical structure may be susceptible to oxidative degradation.[8]

  • Photodegradation: UV radiation can lead to the addition of water across double bonds.[6][9]

Formulation Development Strategies

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and stability of this compound.

Table 2: Formulation Strategies for this compound

StrategyDescriptionKey Considerations
Solid Dispersions Dispersing this compound in a hydrophilic carrier (e.g., PVP, PEG) to improve wettability and dissolution.[9][10]Choice of carrier, drug-to-carrier ratio, manufacturing method (e.g., solvent evaporation, hot-melt extrusion).
Cyclodextrin (B1172386) Complexation Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin to increase aqueous solubility.[6][10]Type of cyclodextrin (e.g., β-cyclodextrin), stoichiometry of the complex.
Nanosuspensions Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.[6][9]Use of stabilizers (surfactants), method of preparation (e.g., milling, high-pressure homogenization).
Co-solvency Using a mixture of water-miscible solvents to increase the solubility of this compound.[6]Toxicity of the co-solvents, potential for drug precipitation upon dilution.
Protocol 3.1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Method:

  • Dissolve this compound and PVP K30 in ethanol in a 1:4 weight ratio.

  • Remove the ethanol using a rotary evaporator at 40°C.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using XRD to check for amorphous state).

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life of the formulated this compound product.[11][12][13]

Protocol 4.1: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the final this compound formulation under different storage conditions.

Materials:

  • Final formulated this compound dosage form (e.g., tablets, capsules)

  • ICH-compliant stability chambers

Method:

  • Package the final formulation in the proposed container-closure system.

  • Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[13][14]

  • Analyze the samples for the following parameters:

    • Appearance

    • Assay of this compound

    • Degradation products

    • Dissolution (for solid oral dosage forms)

    • Moisture content

Table 3: Example Stability Testing Plan

TestAcceptance CriteriaTime Points (Months)
Appearance No significant change0, 3, 6, 9, 12, 18, 24, 36
Assay 90.0% - 110.0% of label claim0, 3, 6, 9, 12, 18, 24, 36
Degradation Products Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0%0, 3, 6, 9, 12, 18, 24, 36
Dissolution ≥ 80% (Q) in 30 minutes0, 3, 6, 12, 24, 36

Visualization of Cellular Mechanisms and Workflows

This compound, as a sesquiterpene lactone, is known to exert its anti-inflammatory effects by modulating key signaling pathways.

Signaling Pathways

Sesquiterpene lactones have been shown to inhibit pro-inflammatory signaling pathways such as NF-κB, MAPK, and STAT3.[10][11][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_p50_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes G Growth_Factors Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression This compound This compound This compound->RAF Inhibits G Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibits G Start Start: This compound API Preformulation Pre-formulation Studies - Solubility - Stability (Forced Degradation) Start->Preformulation Formulation Formulation Development - Excipient Selection - Process Optimization Preformulation->Formulation Characterization Characterization of Formulation - Physical - Chemical Formulation->Characterization Stability Stability Testing - Accelerated - Long-term Characterization->Stability Final Final Stable Formulation Stability->Final

References

Application Notes and Protocols for the Analytical Characterization of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertin, a pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest in the scientific community due to its potential therapeutic properties, notably its anti-inflammatory and antioxidant activities. Found in various plant species, including those of the Inula genus, this compound's biological effects are attributed to its unique chemical structure.[1] Accurate and robust analytical characterization is paramount for the consistent and reliable investigation of its biological activities and for any potential drug development endeavors.

These application notes provide detailed protocols and data interpretation guidelines for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques. The methodologies outlined here are designed to ensure the identity, purity, and structural integrity of this compound samples, which are critical parameters for research and development.

Physicochemical Properties of this compound

A foundational understanding of this compound's basic properties is essential for its analysis.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃PubChem
Molecular Weight 248.32 g/mol PubChem
Chemical Structure (3aR,4aS,7aS,8S,9aR)-Decahydro-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2,5-dionePubChem
Class Pseudoguaianolide Sesquiterpene LactonePubChem

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Application: HPLC is a cornerstone technique for determining the purity of a this compound sample and for its quantification in various matrices, such as plant extracts or biological fluids. A reverse-phase HPLC method is typically employed for the analysis of sesquiterpene lactones like this compound.

Experimental Protocol:

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Chromatographic column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reference Standard: this compound (purity ≥98%).

2. Preparation of Solutions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a mixture of acetonitrile and water (e.g., 40:60 v/v), with the proportion of acetonitrile gradually increasing over the run to elute more hydrophobic compounds. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a known volume (e.g., 1 mL) of methanol (B129727) or acetonitrile to prepare a stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plant material):

    • Dry and grind the plant material (e.g., aerial parts of Inula hupehensis) to a fine powder.

    • Extract a known weight of the powdered material (e.g., 1 g) with a suitable solvent such as methanol or a mixture of chloroform (B151607) and methanol, often with the aid of ultrasonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in a known volume of the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (gradient elution may be necessary for complex samples).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.

Data Presentation:

ParameterTypical Value
Retention Time (t_R) Dependent on specific column and mobile phase composition. Should be consistent for the standard and the corresponding peak in the sample.
Linearity (r²) > 0.999 for the calibration curve.
Limit of Detection (LOD) Typically in the low µg/mL range.
Limit of Quantification (LOQ) Typically in the low to mid µg/mL range.
Recovery (%) 95-105%
Precision (RSD %) < 2%

Workflow for HPLC Analysis of this compound:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standard and Sample Standard_Prep->Injection Sample_Prep Extract and Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System (C18 Column) Chromatogram Generate Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

II. Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Application: Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique suitable for sesquiterpene lactones.

Experimental Protocol:

1. Instrumentation and Materials:

  • Mass spectrometer with an ESI source, capable of MS and MS/MS analysis (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Syringe pump for direct infusion or an HPLC system for LC-MS.

  • Solvents: HPLC grade methanol, acetonitrile, and water, with 0.1% formic acid.

2. Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI mode is typically used, as this compound can form adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: Dependent on the instrument.

  • Analyzer Mode: Full scan mode to detect the molecular ion. Product ion scan mode (MS/MS) to obtain fragmentation patterns. For MS/MS, the [M+H]⁺ ion is typically selected as the precursor ion.

Data Presentation:

IonExpected m/zObserved m/z
[M+H]⁺ 249.1491(To be determined experimentally)
[M+Na]⁺ 271.1310(To be determined experimentally)
Major Fragments (To be determined from MS/MS)(To be determined from MS/MS)

Interpretation of Fragmentation Patterns: The fragmentation of pseudoguaianolides like this compound in MS/MS often involves characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the lactone ring and the azulene (B44059) skeleton. Analyzing these fragmentation patterns can provide valuable structural information.

Workflow for Mass Spectrometry Analysis of this compound:

MS_Workflow cluster_prep Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample_Solution Prepare Dilute This compound Solution ESI_Source Electrospray Ionization (ESI) Sample_Solution->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer MS_Scan Full Scan (MS) Mass_Analyzer->MS_Scan MSMS_Scan Product Ion Scan (MS/MS) Mass_Analyzer->MSMS_Scan Molecular_Ion Identify Molecular Ion ([M+H]⁺, [M+Na]⁺) MS_Scan->Molecular_Ion Fragmentation_Pattern Analyze Fragmentation Pattern MSMS_Scan->Fragmentation_Pattern Structure_Confirmation Confirm Structure Molecular_Ion->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation

Caption: Workflow for the mass spectrometry analysis of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

Application: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), provide detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol:

1. Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • NMR tubes.

  • Deuterated solvents (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD)).

  • This compound sample (5-10 mg).

2. Sample Preparation:

  • Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

3. NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbons in the molecule.

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Data Presentation:

¹H NMR Data (Predicted/Typical for Pseudoguaianolides):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic (=CH₂)5.5 - 6.5d~2-3
Olefinic (=CH₂)5.0 - 6.0d~2-3
H-C-O (lactone)3.5 - 4.5m
Allylic/Methine2.0 - 3.5m
Methylene1.0 - 2.5m
Methyl0.8 - 1.5d or s~7

¹³C NMR Data (Predicted/Typical for Pseudoguaianolides):

CarbonChemical Shift (δ, ppm)
C=O (ketone)200 - 220
C=O (lactone)170 - 180
C=C (olefinic)120 - 150
C-O (lactone)70 - 90
Methine/Methylene20 - 60
Methyl10 - 25

Workflow for NMR-based Structure Elucidation of this compound:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structure Elucidation Sample_Prep Dissolve this compound in Deuterated Solvent H1_NMR Acquire ¹H NMR Sample_Prep->H1_NMR C13_NMR Acquire ¹³C NMR Sample_Prep->C13_NMR COSY Acquire COSY Sample_Prep->COSY HSQC Acquire HSQC Sample_Prep->HSQC HMBC Acquire HMBC Sample_Prep->HMBC Assign_Signals Assign ¹H and ¹³C Signals H1_NMR->Assign_Signals C13_NMR->Assign_Signals Connect_Fragments Connect Fragments using 2D NMR Data COSY->Connect_Fragments HSQC->Connect_Fragments HMBC->Connect_Fragments Assign_Signals->Connect_Fragments Final_Structure Confirm 3D Structure Connect_Fragments->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

IV. This compound's Anti-inflammatory Signaling Pathway

This compound has been reported to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This inhibitory action is likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

An inflammatory stimulus, such as Lipopolysaccharide (LPS), can activate these pathways, leading to the transcription and release of pro-inflammatory cytokines. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the activation of key signaling proteins like IκB kinase (IKK) in the NF-κB pathway or p38 and JNK in the MAPK pathway. This inhibition would prevent the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.

Proposed Anti-inflammatory Signaling Pathway of this compound:

Confertin_Signaling cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB NFkB->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Active->Gene_Transcription activates Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines leads to Inflammation Inflammation Cytokines->Inflammation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 activates JNK JNK MKK4_7->JNK JNK->AP1 activates AP1->Gene_Transcription activates This compound This compound This compound->IKK_Complex inhibits This compound->p38 inhibits This compound->JNK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

V. Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's biological activities and for its potential development as a therapeutic agent. The provided workflows and signaling pathway diagram offer a visual guide to the experimental processes and the proposed mechanism of action of this compound.

References

Application Notes & Protocols: Investigating the Effect of Confertin on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Confertin, an isoflavone (B191592) with demonstrated anti-inflammatory and antioxidant properties, presents a promising candidate for therapeutic development.[1][2] Preliminary studies suggest that its anti-inflammatory effects may be mediated, at least in part, by the modulation of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] These application notes provide a comprehensive experimental framework to systematically investigate the effects of this compound on cytokine production, elucidate its mechanism of action, and evaluate its therapeutic potential. The protocols outlined below cover in vitro and in vivo models, from initial screening to detailed mechanistic studies.

Section 1: In Vitro Characterization of this compound's Effect on Cytokine Production

This section details the initial screening and dose-response analysis of this compound's impact on cytokine secretion in relevant immune cell lines.

1.1. Objective: To determine the dose-dependent effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines in stimulated immune cells.

1.2. Experimental Workflow:

In Vitro Experimental Workflow Figure 1: In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW 264.7) CellPlating Cell Plating & Adherence CellCulture->CellPlating This compound This compound Pre-treatment (Dose-response) CellPlating->this compound Stimulation Inflammatory Stimulus (e.g., LPS) This compound->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Viability Cell Viability Assay (e.g., MTT) Stimulation->Viability Cytokine Cytokine Quantification (ELISA/Multiplex) Supernatant->Cytokine Data Data Analysis Viability->Data Cytokine->Data

Caption: In Vitro Experimental Workflow.

1.3. Protocols:

1.3.1. Cell Culture and Plating:

  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable initial model due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

1.3.2. This compound Treatment and Stimulation:

  • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid toxicity.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only).

  • Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS (100 ng/mL) to all wells except for the unstimulated control.

  • Incubate for 24 hours.

1.3.3. Cytokine Quantification:

  • Centrifuge the 96-well plates at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions. A multiplex assay can also be used for a broader cytokine profile.[3]

1.3.4. Cell Viability Assay:

  • After collecting the supernatants, assess cell viability using an MTT assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of this compound.

  • Add MTT solution to the remaining cells and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

1.4. Data Presentation:

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

This compound (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL) Cell Viability (%)
0 (Unstimulated) 100
0 (LPS only) 100
0.1
1
10
25

| 50 | | | | |

Data will be presented as mean ± SD from at least three independent experiments. Statistical significance will be determined by ANOVA followed by a post-hoc test.

Section 2: Elucidation of the Molecular Mechanism of this compound

This section focuses on investigating the signaling pathways involved in this compound's modulatory effect on cytokine production. Based on studies of similar compounds like scopoletin, the NF-κB and MAPK pathways are primary targets for investigation.[4]

2.1. Objective: To determine if this compound inhibits cytokine production by modulating the NF-κB and/or MAPK signaling pathways.

2.2. Signaling Pathway Diagram:

NF-kB and MAPK Signaling Pathways Figure 2: NF-κB and MAPK Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 IkB IκBα IKK->IkB Phosphorylates & Degrades IκBα NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p65/p50) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus This compound This compound This compound->MAPK_pathway Inhibition? This compound->IKK Inhibition? Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines AP1->Cytokines

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

2.3. Protocols:

2.3.1. Western Blot Analysis:

  • Culture and treat RAW 264.7 cells with a predetermined effective and non-toxic concentration of this compound, followed by LPS stimulation for shorter time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and collect total protein. For NF-κB analysis, perform nuclear and cytoplasmic fractionation.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)

    • Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK (for MAPK pathway)

    • GAPDH or β-actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

2.3.2. Immunofluorescence for NF-κB Nuclear Translocation:

  • Grow RAW 264.7 cells on glass coverslips.

  • Treat with this compound and stimulate with LPS as described above.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Block with 5% BSA.

  • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize using a fluorescence microscope.

2.4. Data Presentation:

Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression/Phosphorylation

Treatment p-p65/p65 Ratio Cytoplasmic IκBα Nuclear p65 p-p38/p38 Ratio p-ERK/ERK Ratio p-JNK/JNK Ratio
Control
LPS

| this compound + LPS | | | | | | |

Data will be presented as relative band intensities normalized to the loading control and expressed as fold change relative to the control group.

Section 3: In Vivo Validation of this compound's Anti-inflammatory Effects

This section describes an in vivo model to confirm the anti-inflammatory and cytokine-modulating effects of this compound in a whole-organism context. The carrageenan-induced paw edema model in rats is a well-established method for evaluating acute inflammation.[2]

3.1. Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and its effect on systemic and local cytokine levels.

3.2. Experimental Design:

In Vivo Experimental Design Figure 3: In Vivo Experimental Design cluster_groups Animal Grouping cluster_procedure Experimental Procedure cluster_analysis_vivo Analysis Group1 Group 1: Vehicle Control Group2 Group 2: Carrageenan + Vehicle Group3 Group 3: Carrageenan + this compound (Low Dose) Group4 Group 4: Carrageenan + this compound (High Dose) Group5 Group 5: Carrageenan + Indomethacin Treatment Oral Administration of This compound/Vehicle/Indomethacin Induction Intraplantar Injection of Carrageenan Treatment->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hr) Induction->Measurement Sacrifice Euthanasia & Sample Collection Measurement->Sacrifice cluster_analysis_vivo cluster_analysis_vivo Sacrifice->cluster_analysis_vivo Blood Blood Collection (Serum) Cytokine_Serum Serum Cytokine Analysis (ELISA) Blood->Cytokine_Serum Tissue Paw Tissue Collection Cytokine_Tissue Tissue Cytokine Analysis (ELISA) Tissue->Cytokine_Tissue Histology Histopathological Examination Tissue->Histology cluster_groups cluster_groups

Caption: In Vivo Experimental Design for this compound evaluation.

3.3. Protocol:

3.3.1. Animal Model:

  • Species: Male Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into five groups (n=6-8 per group) as described in the diagram above.

3.3.2. Dosing and Induction of Inflammation:

  • Administer this compound (e.g., 25 and 50 mg/kg), vehicle (e.g., 0.5% carboxymethylcellulose), or a standard anti-inflammatory drug like Indomethacin (10 mg/kg) orally.

  • One hour after drug administration, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

3.3.3. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

3.3.4. Cytokine and Histopathological Analysis:

  • At the end of the experiment (5 hours), collect blood via cardiac puncture and prepare serum.

  • Euthanize the animals and dissect the inflamed paw tissue.

  • Measure TNF-α, IL-1β, and IL-6 levels in the serum and in homogenized paw tissue using ELISA.[2]

  • Fix a portion of the paw tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration.

3.4. Data Presentation:

Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Paw Volume Increase (mL) at 3 hr % Inhibition of Edema at 3 hr Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle Control N/A
Carrageenan + Vehicle 0
Carrageenan + this compound (Low Dose)
Carrageenan + this compound (High Dose)

| Carrageenan + Indomethacin | | | | |

Data will be presented as mean ± SEM. Statistical significance will be determined by one-way ANOVA followed by Dunnett's test.

Conclusion: This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a modulator of cytokine production. The data generated from these studies will be crucial for understanding its therapeutic potential in inflammatory diseases and for guiding future drug development efforts. The combination of in vitro and in vivo models will allow for a thorough characterization of this compound's efficacy and mechanism of action.

References

Application Notes and Protocols for Determining the IC50 Value of Confertin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Confertin is a novel compound under investigation for its potential anti-cancer properties. A critical parameter in the preclinical evaluation of any potential anti-cancer agent is the half-maximal inhibitory concentration (IC50). The IC50 value quantifies the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%.[1] It is a key measure of the compound's potency and is essential for dose-response analysis and for comparing the efficacy of different compounds.[2][3]

These application notes provide detailed protocols for determining the IC50 value of this compound in various cancer cell lines using three standard and reliable cell viability assays: the MTT, SRB, and CellTiter-Glo® assays. These methods are widely used in cancer research and drug discovery to assess the cytotoxic and cytostatic effects of therapeutic compounds.[4][5] Additionally, this document provides a template for data presentation and illustrates a hypothetical signaling pathway that could be investigated as this compound's mechanism of action.

Data Presentation: this compound IC50 Values

The determination of IC50 values is crucial for the preclinical assessment of any potential anticancer compound.[6] As specific IC50 values for this compound are determined experimentally, the table below serves as a template for researchers to summarize their findings across different cellular contexts.

Cell LineCancer TypeCell Viability AssayIncubation Time (hours)This compound IC50 (µM)
e.g., A549Lung CarcinomaMTT48[Insert Value]
e.g., MCF-7Breast AdenocarcinomaSRB72[Insert Value]
e.g., U-87 MGGlioblastomaCellTiter-Glo®72[Insert Value]
e.g., HCT-116Colorectal CarcinomaMTT48[Insert Value]
e.g., HepG2Hepatocellular CarcinomaSRB72[Insert Value]

General Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound involves several key steps, from cell culture preparation to data analysis. The specific incubation times and cell densities should be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[7][8]

Experimental_Workflow_for_IC50_Determination prep_node prep_node treat_node treat_node assay_node assay_node analysis_node analysis_node A 1. Cell Preparation - Culture selected cancer cell line - Seed cells in 96-well plates B 2. Compound Treatment - Prepare serial dilutions of this compound - Treat cells and incubate (24-72h) A->B C 3. Viability Assay - Add assay reagent (MTT, SRB, etc.) - Incubate as per protocol B->C D 4. Data Acquisition - Measure absorbance or luminescence using a microplate reader C->D E 5. Data Analysis - Calculate % cell viability vs. control - Plot dose-response curve - Determine IC50 value D->E

General experimental workflow for IC50 determination.

Experimental Protocols

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9] The amount of formazan produced, which is dissolved for measurement, is proportional to the number of living cells.[10]

Materials and Reagents

  • This compound (stock solution prepared in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9][10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microtiter plates

  • Microplate reader (absorbance at ~570 nm, with a reference wavelength of ~630 nm)

Workflow Diagram: MTT Assay

MTT_Assay_Workflow node_style node_style A Seed cells in 96-well plate (24h) B Treat with this compound (24-72h) A->B C Add 10 µL MTT Reagent per well B->C D Incubate (2-4h, 37°C) until precipitate forms C->D E Remove medium, add 150 µL DMSO D->E F Shake plate (10 min) to dissolve formazan E->F G Read absorbance (~570 nm) F->G H Analyze data and calculate IC50 G->H

Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Procedure

  • Cell Seeding: Harvest and count cells from the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated cells (vehicle control) and wells with medium only (blank). Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Measurement: Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of total cellular protein content.[5] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the cell number.

Materials and Reagents

  • This compound (stock solution prepared in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Microplate reader (absorbance at 510-565 nm)[11]

Workflow Diagram: SRB Assay

SRB_Assay_Workflow node_style node_style A Seed cells and treat with this compound (48-72h) B Fix cells with cold 10% TCA (1h, 4°C) A->B C Wash plates 4x with water and air dry B->C D Stain with 0.4% SRB solution (30 min) C->D E Wash plates 4x with 1% acetic acid D->E F Air dry plates completely E->F G Solubilize bound dye with 10 mM Tris base F->G H Read absorbance (~515 nm) G->H

Workflow of the Sulforhodamine B (SRB) assay.

Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate the plate for 1 hour at 4°C.[7]

  • Washing: Carefully wash the plates four times with distilled water and allow them to air dry completely.[7]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]

  • Drying: Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[7]

  • Measurement: Place the plate on a shaker for 5-10 minutes to ensure the bound dye is completely solubilized.[11] Read the absorbance on a microplate reader at approximately 515 nm.[7]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[13] The assay procedure involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent "glow-type" signal produced by a luciferase reaction.[13][14] The luminescent signal is directly proportional to the number of viable cells in culture.[15]

Materials and Reagents

  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • White, opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Reagent

  • Luminometer or microplate reader with luminescence detection capability

Workflow Diagram: CellTiter-Glo® Assay

CellTiterGlo_Assay_Workflow node_style node_style A Seed cells and treat with this compound (24-72h) in opaque 96-well plates B Equilibrate plate and reagent to room temp (~30 min) A->B C Add CellTiter-Glo® Reagent equal to culture volume B->C D Mix on orbital shaker (2 min) to lyse cells C->D E Incubate at room temp (10 min) to stabilize signal D->E F Measure luminescence with a luminometer E->F G Analyze data and calculate IC50 F->G

Workflow of the CellTiter-Glo® luminescent assay.

Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates.

  • Reagent Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Equilibrate the CellTiter-Glo® Reagent to room temperature as well.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Measure the luminescence of each well using a luminometer.[6]

Data Analysis and IC50 Calculation

  • Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" blank wells from all other experimental wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells (which represent 100% viability).[16]

    • Formula: % Viability = (Signal of Treated Cells / Signal of Control Cells) x 100

  • Generate Dose-Response Curve: Plot the calculated percent viability against the logarithm of the this compound concentration.[4]

  • Determine IC50 Value: Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the data.[16] The IC50 is the concentration of this compound that reduces cell viability by 50%. This value can be precisely calculated using software such as GraphPad Prism.[15]

Hypothetical Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound require experimental validation, many anti-cancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[17][18] A common pathway dysregulated in many cancers is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival.[18][19] Inhibition of this pathway can effectively impede tumor progression.[6]

The diagram below illustrates a hypothetical mechanism where this compound inhibits the PI3K/AKT/mTOR signaling cascade.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node outcome_node outcome_node RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->AKT Inhibits

Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Note: Structural Confirmation of Confertin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Confertin is a naturally occurring sesquiterpene lactone belonging to the pseudoguaianolide (B12085752) class.[1] It is characterized by a decahydroazuleno[6,5-b]furan-2(3H)-one core structure.[1][2] Compounds of this class are known for their diverse biological activities, making them of significant interest in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound.[3][4] Through a combination of 1D and 2D NMR experiments, it is possible to determine the carbon skeleton, establish proton-proton and proton-carbon connectivities, and deduce the relative stereochemistry of the molecule. This application note serves as a practical guide for researchers utilizing NMR spectroscopy to confirm the structure of this compound or related sesquiterpene lactones.

Chemical Structure of this compound

  • Molecular Formula: C₁₅H₂₀O₃[2]

  • IUPAC Name: (3aS,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2,5-dione[2]

  • CAS Number: 19908-69-1[1]

Chemical Structure of this compound

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts of both ¹H and ¹³C spectra.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient relaxation delay (e.g., 2 seconds).

  • ¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. It is essential for tracing out spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. It is critical for connecting different spin systems and identifying quaternary carbons.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. ROESY is often preferred for medium-sized molecules like this compound as it avoids zero-crossing issues that can affect NOESY.

Data Presentation: Representative NMR Data

The following tables summarize representative ¹H and ¹³C NMR data for a pseudoguaianolide with a similar core structure to this compound. This data is provided for illustrative purposes to guide the interpretation of experimentally acquired spectra.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.50m
2.20m
1.85m
2.60m
2.30m
64.10t9.5
73.10m
1.90m
1.60m
13a6.25d3.0
13b5.60d2.5
14 (CH₃)1.15s
15 (CH₃)1.25d7.0

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

PositionDEPT-135Chemical Shift (δ) ppm
1CH50.5
2CH₂35.1
3CH₂40.2
4C45.8
5C=O210.0
6CH82.3
7CH48.0
8C42.5
9CH₂38.7
10C140.1
11C138.5
12C=O170.2
13CH₂121.5
14CH₃21.0
15CH₃18.5

Structure Confirmation Workflow

The following logical workflow, illustrated with a Graphviz diagram, outlines the process of using the acquired NMR data to confirm the structure of this compound.

Confertin_NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR: - Identify proton signals - Integration for proton count - Multiplicity for neighboring protons COSY COSY: - Establish H-H correlations - Define spin systems H1_NMR->COSY C13_NMR ¹³C NMR: - Count carbon signals HSQC HSQC: - Correlate directly bonded C-H pairs C13_NMR->HSQC DEPT DEPT-135: - Differentiate CH, CH₂, CH₃ DEPT->HSQC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: - Connect spin systems - Identify quaternary carbons HMBC->Fragments NOESY NOESY/ROESY: - Identify through-space H-H correlations - Determine relative stereochemistry Stereochem Assign Stereochemistry NOESY->Stereochem Fragments->Stereochem Final_Structure Confirm this compound Structure Stereochem->Final_Structure

Caption: Workflow for this compound structure confirmation using NMR.

Interpretation of Key Correlations

The following diagram illustrates the logical relationships between different NMR experiments in piecing together the molecular structure.

NMR_Logic H1 ¹H Signals CH_bond Direct C-H Bonds H1->CH_bond HSQC HH_connectivity H-H Connectivity (Spin Systems) H1->HH_connectivity COSY C13 ¹³C Signals C13->CH_bond HSQC long_range Long-Range C-H Connectivity (Fragment Linkage) CH_bond->long_range HMBC HH_connectivity->long_range HMBC spatial_prox Spatial Proximity HH_connectivity->spatial_prox NOESY/ ROESY final_structure 3D Structure of this compound long_range->final_structure spatial_prox->final_structure

Caption: Logical relationships between NMR experiments for structure elucidation.

Key steps in the analysis:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal correlations between coupled protons. For this compound, one would expect to trace the connectivity from H-1 through H-2 and H-3, and separately the spin system involving H-6, H-7, and the protons on the five-membered ring.

  • Assign Direct C-H Pairs with HSQC: The HSQC spectrum will allow for the direct assignment of each protonated carbon by correlating the proton and carbon chemical shifts.

  • Connect Fragments with HMBC: The HMBC spectrum is crucial for piecing together the entire carbon skeleton. Key expected correlations for this compound would include:

    • The methyl protons (H-14) to the quaternary carbon C-4 and neighboring carbons.

    • The methyl protons (H-15) to C-7, C-8, and C-11.

    • The exocyclic methylene (B1212753) protons (H-13) to the lactone carbonyl (C-12) and C-7 and C-11.

    • Protons adjacent to the ketone at C-5 (H-6 and protons on the five-membered ring) to the carbonyl carbon C-5.

  • Determine Relative Stereochemistry with NOESY/ROESY: The spatial proximity of protons will be revealed by NOESY or ROESY cross-peaks. Important correlations to look for to confirm the stereochemistry of this compound include:

    • NOEs between the alpha-oriented protons.

    • NOEs between the beta-oriented protons.

    • Correlations between the methyl groups (H-14 and H-15) and adjacent protons to establish their relative orientation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By systematically applying the experiments outlined in this application note—¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY—researchers can confidently establish the planar structure and relative stereochemistry of this and other related sesquiterpene lactones. This rigorous structural confirmation is a fundamental prerequisite for any further investigation into the biological activity and potential therapeutic applications of these important natural products.

References

Application Notes and Protocols for Confertin in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertin is a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, a class of natural products known for a wide range of biological activities. Isolated from plants such as Inula hupehensis and Hypochaeris radicata, this compound has emerged as a molecule of interest in drug discovery, primarily for its anti-inflammatory properties.[1] This document provides detailed application notes, experimental protocols, and an overview of the potential mechanisms of action for researchers investigating the therapeutic potential of this compound.

Biological Activities and Potential Applications

This compound has demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies. Its potential therapeutic applications extend to inflammatory disorders.

Anti-inflammatory Activity

In a key in vivo study, this compound, isolated from Hypochaeris radicata, was administered at a dose of 10 mg/kg body weight to rats with carrageenan-induced paw edema. This treatment resulted in a significant suppression of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This finding suggests that this compound may exert its anti-inflammatory effects by modulating the signaling pathways that lead to the production of these key mediators of inflammation.

While direct IC50 values for this compound's effect on inflammatory markers are not widely reported, studies on closely related pseudoguaianolides isolated from Inula hupehensis provide insights into the potential potency of this class of compounds. Several analogues of this compound exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with IC50 values ranging from 0.6 to 6.6 μM.

Antioxidant Activity

Alongside its anti-inflammatory effects, this compound has been noted to enhance antioxidant activity in vivo.[1] This dual action of combating inflammation and oxidative stress makes it a promising candidate for further investigation in diseases where both processes play a critical pathological role.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its close analogues. This information is crucial for designing in vitro and in vivo experiments and for understanding the potential therapeutic window of this natural product.

Compound/AnalogueAssayCell Line/ModelActivity/ParameterResultReference
This compoundCarrageenan-Induced Paw EdemaRatsInhibition of pro-inflammatory cytokine productionEffective at 10 mg/kg b.w.[1]
Pseudoguaianolide analogues from Inula hupehensisLPS-Induced Nitric Oxide (NO) ProductionRAW264.7 MacrophagesIC500.6 - 6.6 μM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the in vivo anti-inflammatory effect of this compound by inducing localized inflammation in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: this compound (e.g., 10 mg/kg, p.o. or i.p.)

    • Group IV: Indomethacin (e.g., 10 mg/kg, p.o. or i.p.)

  • Drug Administration: Administer this compound, indomethacin, or vehicle to the respective groups 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

  • Cytokine Analysis (Optional): At the end of the experiment (e.g., 4 hours), euthanize the animals, collect blood samples for serum separation, and excise the inflamed paw tissue. Homogenize the tissue and measure the levels of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay determines the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • MTT or other cell viability assay kit

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control. Calculate the IC50 value.

  • Cell Viability: Perform an MTT assay on the remaining cells in the plate to assess the cytotoxicity of this compound at the tested concentrations. This is crucial to ensure that the observed inhibition of NO production is not due to cell death.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of sesquiterpene lactones like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary target is believed to be the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Sesquiterpene lactones can inhibit this pathway at multiple points, most notably by alkylating and inactivating the IKK complex or by directly inhibiting the DNA binding of NF-κB.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa P-IκBα IKK->p_IkBa P IkBa IκBα NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->IKK Inhibition p_IkBa->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition This compound->NFkB_n Inhibition of DNA binding

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also critical in regulating inflammation. They are activated by various extracellular stimuli and play a role in the production of inflammatory mediators. Sesquiterpene lactones have been shown to interfere with MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these cascades. This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Nucleus Nucleus This compound This compound This compound->MAPKKK Inhibition This compound->MAPKK Inhibition

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for evaluating the anti-inflammatory properties of this compound.

In_Vivo_Workflow Start Start: Evaluate In Vivo Anti-inflammatory Activity AnimalModel Select Animal Model: Carrageenan-Induced Paw Edema in Rats Start->AnimalModel Grouping Animal Grouping and Dosing: Vehicle, Control, this compound, Positive Control AnimalModel->Grouping Induction Induce Inflammation: Inject Carrageenan Grouping->Induction Measurement Measure Paw Edema (Plethysmometer/Calipers) Induction->Measurement DataAnalysis Analyze Data: % Inhibition of Edema Measurement->DataAnalysis Cytokine Optional: Measure Cytokine Levels (ELISA) DataAnalysis->Cytokine End End: Determine In Vivo Efficacy DataAnalysis->End Cytokine->End

Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory activity.

In_Vitro_Workflow Start Start: Evaluate In Vitro Anti-inflammatory Activity CellCulture Culture RAW264.7 Macrophages Start->CellCulture Treatment Treat with this compound and/or LPS CellCulture->Treatment NO_Assay Measure Nitric Oxide Production (Griess Assay) Treatment->NO_Assay Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay DataAnalysis Calculate IC50 and Assess Cytotoxicity NO_Assay->DataAnalysis Viability_Assay->DataAnalysis End End: Determine In Vitro Potency and Selectivity DataAnalysis->End

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory activity.

Conclusion

This compound, a sesquiterpene lactone, holds considerable promise as a lead compound for the development of new anti-inflammatory drugs. Its ability to modulate key pro-inflammatory cytokines and its potential to interfere with the NF-κB and MAPK signaling pathways warrant further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in a systematic and efficient manner. Future studies should focus on elucidating the precise molecular targets of this compound, determining its pharmacokinetic and toxicological profiles, and exploring its efficacy in a broader range of inflammatory disease models.

References

Application Notes & Protocols: Assessing Confertin's Effect on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] The canonical pathway is typically held in an inactive state in the cytoplasm, where the NF-κB dimer (most commonly p65/p50) is bound to its inhibitor, IκBα.[2][3] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα.[3][4] This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes.[2][3]

Confertin, a natural compound identified as an isoflavone (B191592) or sesquiterpene lactone in different plant sources, has demonstrated significant anti-inflammatory and antioxidant properties.[5][6] Studies have shown its ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, mediators whose expression is heavily dependent on NF-κB activation.[6] This suggests that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. These application notes provide a comprehensive guide to the experimental techniques and protocols required to rigorously assess the inhibitory effects of this compound on NF-κB signaling.

Application Notes: Investigating the Mechanism of Action

To determine how this compound affects NF-κB signaling, a series of experiments should be conducted to pinpoint its specific target within the pathway. A logical workflow involves examining the key activation events in reverse order, from downstream gene expression to upstream signaling phosphorylation events.

Key Measurable Events in NF-κB Signaling:

  • Target Gene Expression: Measuring the mRNA and protein levels of NF-κB-regulated pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS).[7][8] A reduction in their expression by this compound is the first indicator of pathway inhibition.

  • NF-κB Transcriptional Activity: Directly measuring the ability of NF-κB to drive gene expression using a reporter gene, such as luciferase, under the control of an NF-κB-responsive promoter.[7][9]

  • NF-κB p65 Nuclear Translocation: A hallmark of NF-κB activation is the movement of the p65 subunit from the cytoplasm to the nucleus.[7][10] This can be visualized and quantified using immunofluorescence microscopy or by biochemical fractionation of the cell.[10][11]

  • IκBα Degradation and Phosphorylation: The degradation of IκBα releases NF-κB.[3] Measuring the levels of total and phosphorylated IκBα can determine if this compound prevents this crucial step.[12][13]

  • p65 and IKK Phosphorylation: Phosphorylation of the p65 subunit (e.g., at Ser536) and the IKK complex are upstream events critical for pathway activation.[4][14] Assessing the phosphorylation status of these proteins can reveal if this compound acts on the initial signaling cascade.

Illustrative Signaling Pathway and Potential Inhibition Points:

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Potential this compound Inhibition Points Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IkBa_NFkB IκBα-p65/p50 IKK_Complex->IkBa_NFkB 3. Phosphorylation p65_p50 p65/p50 IkBa_NFkB->p65_p50 5. Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 6. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome 4. Degradation DNA κB Site p65_p50_nuc->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription Inhibit_IKK Inhibit IKK Phosphorylation Inhibit_IKK->IKK_Complex Inhibit_Deg Inhibit IκBα Degradation Inhibit_Deg->Proteasome Inhibit_Trans Inhibit Nuclear Translocation Inhibit_Trans->p65_p50_nuc Inhibit_DNA Inhibit DNA Binding Inhibit_DNA->DNA

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to quantify changes in the phosphorylation status of p65 and IκBα, and the total protein level of IκBα.

Methodology:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages, HeLa cells) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).[15] Non-stimulated cells will serve as a negative control.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • Phospho-IκBα (Ser32/36)[16]

      • Total IκBα

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to their respective total protein levels, and total protein levels to the loading control.

Protocol 2: Immunofluorescence for p65 Nuclear Translocation

This protocol visualizes the location of the p65 subunit within the cell.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, HUVEC) on glass coverslips in a 24-well plate.[17]

    • Once cells are attached, pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with TNF-α (e.g., 10 ng/mL) or another agonist for 30-60 minutes to induce translocation.[18][19]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[17]

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a confocal or high-content fluorescence microscope.[11]

    • Capture images of the p65 (e.g., green/red channel) and nuclei (blue channel).

    • Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic intensity ratio indicates translocation.[20]

Experimental Workflow Visualization:

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis A Seed Cells (e.g., RAW 264.7, HeLa) B Pre-treat with this compound (Dose-response) A->B C Stimulate with Activator (e.g., LPS, TNF-α) B->C D RT-qPCR for Target Gene mRNA C->D E Western Blot for Protein Phosphorylation/ Degradation C->E F Immunofluorescence for p65 Translocation C->F G Luciferase Assay for Transcriptional Activity C->G H Quantify mRNA Fold Change D->H I Quantify Protein Levels (Densitometry) E->I J Quantify Nuclear/Cytoplasmic Fluorescence Ratio F->J K Measure Luminescence (RLU) G->K L Conclusion: Determine this compound's Mechanism of Inhibition H->L I->L J->L K->L

Caption: General workflow for assessing the inhibitory effect of this compound on NF-κB signaling.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.

Methodology:

  • Transfection:

    • Seed cells (e.g., HEK293T) in a 24- or 48-well plate.

    • Co-transfect the cells with two plasmids:

      • An NF-κB reporter plasmid containing the firefly luciferase gene downstream of multiple κB binding sites.

      • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

    • Allow cells to express the plasmids for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with this compound or vehicle for 1-2 hours.

    • Stimulate with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in each sample using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Calculate the relative luciferase activity by normalizing the firefly luciferase reading to the Renilla luciferase reading for each sample.

    • Compare the relative activity in this compound-treated samples to the stimulated control to determine the percentage of inhibition.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on NF-κB p65 and IκBα Phosphorylation Data derived from Western blot densitometry analysis. Values are represented as mean ± SD (n=3).

TreatmentThis compound (µM)Relative p-p65 / Total p65Relative p-IκBα / β-actinRelative Total IκBα / β-actin
Control01.00 ± 0.121.00 ± 0.091.00 ± 0.15
Stimulus (TNF-α)05.21 ± 0.454.88 ± 0.380.21 ± 0.05
Stimulus + this compound14.15 ± 0.333.95 ± 0.290.45 ± 0.08
Stimulus + this compound102.56 ± 0.212.11 ± 0.180.78 ± 0.11
Stimulus + this compound501.33 ± 0.151.24 ± 0.100.95 ± 0.13

Table 2: Effect of this compound on NF-κB Transcriptional Activity and Target Gene Expression Data from Luciferase Assay and RT-qPCR. Values are represented as mean ± SD (n=3).

TreatmentThis compound (µM)Relative Luciferase ActivityIL-6 mRNA Fold ChangeCOX-2 mRNA Fold Change
Control01.00 ± 0.101.00 ± 0.181.00 ± 0.21
Stimulus (LPS)012.5 ± 1.125.4 ± 2.318.9 ± 1.9
Stimulus + this compound19.8 ± 0.818.2 ± 1.513.5 ± 1.2
Stimulus + this compound104.6 ± 0.57.5 ± 0.96.1 ± 0.7
Stimulus + this compound501.7 ± 0.22.1 ± 0.41.8 ± 0.3

Logical Diagram for Nuclear Translocation Assay:

Translocation_Logic cluster_condition Experimental Conditions cluster_observation Microscopy Observation cluster_conclusion Conclusion Unstimulated Unstimulated Cell Obs_Unstim p65 Predominantly Cytoplasmic Unstimulated->Obs_Unstim Stimulated Stimulated Cell (e.g., +TNF-α) Obs_Stim p65 Translocated to Nucleus Stimulated->Obs_Stim Inhibited Stimulated Cell + this compound Obs_Inhib p65 Remains Cytoplasmic Inhibited->Obs_Inhib Conc_Unstim NF-κB Inactive Obs_Unstim->Conc_Unstim Conc_Stim NF-κB Activated Obs_Stim->Conc_Stim Conc_Inhib This compound Inhibits Translocation Obs_Inhib->Conc_Inhib

Caption: Logical flow of a p65 nuclear translocation immunofluorescence experiment.

References

Application Notes and Protocols for Testing the Antimicrobial Properties of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Confertin, a sesquiterpene lactone, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in the development of new therapeutic agents. Sesquiterpene lactones are a class of natural products known for a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed protocols for the comprehensive evaluation of this compound's antimicrobial activity against a panel of bacterial and fungal pathogens. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific requirements of natural product testing.

Principle of Antimicrobial Action (Hypothesized)

The precise antimicrobial mechanism of this compound is a subject of ongoing research. However, based on studies of other sesquiterpene lactones, several mechanisms are likely involved. These compounds are known to possess an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in enzymes.[1] This can lead to enzyme inhibition and disruption of critical cellular processes.

Key hypothesized mechanisms include:

  • Inhibition of Cell Wall Synthesis: Sesquiterpene lactones have been shown to inhibit bacterial enzymes crucial for peptidoglycan synthesis, such as MurA.[2] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis.

  • Membrane Disruption: The lipophilic nature of sesquiterpenoids allows them to intercalate into the microbial cell membrane, altering its permeability and leading to the leakage of essential intracellular components.[3][4]

  • Induction of Oxidative Stress: Some sesquiterpene lactones can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of DNA, proteins, and lipids, ultimately resulting in cell death.[5][6]

Data Presentation

All quantitative data from the antimicrobial susceptibility testing should be summarized in the following tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)Negative Control (DMSO)
Staphylococcus aureusATCC 29213No inhibition
Enterococcus faecalisATCC 29212No inhibition
Escherichia coliATCC 25922No inhibition
Pseudomonas aeruginosaATCC 27853No inhibition

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberThis compound MBC (µg/mL)Positive Control (e.g., Gentamicin) MBC (µg/mL)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Table 3: Zone of Inhibition of this compound against Bacterial Strains (Disk Diffusion)

Bacterial StrainATCC NumberThis compound (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Gentamicin)Zone of Inhibition (mm)Negative Control (DMSO)Zone of Inhibition (mm)
Staphylococcus aureusATCC 292130
Enterococcus faecalisATCC 292120
Escherichia coliATCC 259220
Pseudomonas aeruginosaATCC 278530

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberThis compound MIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)Negative Control (DMSO)
Candida albicansATCC 90028No inhibition
Cryptococcus neoformansATCC 90112No inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to the lipophilic nature of this compound, a stock solution is prepared in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (pure compound)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound using an analytical balance in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing this compound.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guideline for bacteria and M27 for fungi.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal test strains

  • Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1% to avoid toxicity to the microorganisms.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

    • Also, include a positive control antibiotic/antifungal with a known MIC.

    • A solvent toxicity control (broth, inoculum, and the highest concentration of DMSO used) should also be included.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and for 24-48 hours for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC determination.

Materials:

  • MIC plates from Protocol 2

  • Mueller-Hinton Agar (B569324) (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipette

Procedure:

  • From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 4: Disk Diffusion Method

This protocol is based on the EUCAST disk diffusion method.[9]

Materials:

  • This compound stock solution (in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial test strains

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Preparation of this compound Disks:

    • Apply a known amount of the this compound stock solution to sterile blank paper disks to achieve the desired concentration per disk (e.g., 10 µ g/disk , 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk with DMSO only.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to obtain a uniform lawn of growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks, a positive control disk, and a negative control disk onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters. The negative control should show no zone of inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_confirmation Confirmation prep_this compound Prepare this compound Stock Solution (DMSO) mic_test Broth Microdilution (MIC Determination) prep_this compound->mic_test disk_diffusion Disk Diffusion Assay prep_this compound->disk_diffusion prep_inoculum Prepare Microbial Inoculum prep_inoculum->mic_test prep_inoculum->disk_diffusion mbc_test MBC/MFC Determination mic_test->mbc_test From wells with no visible growth Confertin_Antimicrobial_Mechanism cluster_bacterial_cell Bacterial/Fungal Cell cluster_effects Cellular Effects This compound This compound (Sesquiterpene Lactone) CellWall Cell Wall Synthesis (Peptidoglycan/Chitin) This compound->CellWall Inhibits enzymes (e.g., MurA) CellMembrane Cell Membrane This compound->CellMembrane Intercalates into membrane Intracellular Intracellular Targets This compound->Intracellular Reacts with nucleophiles Inhibition Inhibition of Cell Wall Formation CellWall->Inhibition Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption OxidativeStress Induction of Oxidative Stress (ROS) Intracellular->OxidativeStress CellDeath Microbial Cell Death Inhibition->CellDeath Disruption->CellDeath OxidativeStress->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Confertin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions for effectively dissolving Confertin for use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural sesquiterpene lactone, specifically a pseudoguaianolide, isolated from plants like Inula hupehensis.[1] It is recognized for its anti-inflammatory properties, making it a compound of interest in drug discovery. Like many nonpolar, plant-derived secondary metabolites, this compound has poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for cell-based assays, potentially causing inconsistent and unreliable experimental results.

Q2: What is the recommended solvent for dissolving this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent.[2] DMSO is a powerful solvent capable of dissolving many nonpolar compounds and is compatible with most cell-based assays at low final concentrations.[2] Other potential organic solvents include ethanol (B145695), methanol, and dimethylformamide (DMF).[2] The choice of solvent may depend on the specific requirements of your experimental setup.

Q3: How should I prepare a stock solution of this compound?

It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 10 mM. This allows for minimal volumes of the organic solvent to be added to your aqueous assay medium, thereby reducing the risk of solvent-induced cytotoxicity.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out." Here are several strategies to prevent it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[2]

  • Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility more effectively than a single one.[2]

  • Gentle Warming and Vortexing: Briefly warming the aqueous medium to 37°C and vortexing gently while adding the this compound stock solution can help with dispersion.[2]

  • Employ Surfactants or Cyclodextrins: Non-ionic surfactants or cyclodextrins can form micelles or inclusion complexes that help keep hydrophobic compounds like this compound in solution.[2]

Q5: How can I determine the maximum concentration of DMSO my cells can tolerate?

You should always perform a solvent tolerance assay for your specific cell line. This involves running a dose-response curve with the solvent alone (e.g., DMSO) to determine the highest concentration that does not affect cell viability or the experimental endpoint you are measuring.

Q6: How can I be sure that this compound is not precipitating in my final assay medium?

  • Visual Inspection: After preparing the final dilution, visually inspect the solution for any cloudiness, haziness, or visible precipitate. For a more detailed check, you can inspect a small sample under a microscope.

  • Filtration: If you suspect the presence of aggregates, you can filter the final solution through a sterile 0.22 µm filter.

  • Dynamic Light Scattering (DLS): DLS is a technique that can be used to detect the presence of sub-visible aggregates in your solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy or hazy solution upon dilution This compound is precipitating out of the aqueous medium.- Lower the final concentration of this compound.- Decrease the final percentage of the organic solvent.- Use a co-solvent system.- Gently warm the medium to 37°C before adding the stock solution.
Formation of visible precipitate The solubility limit of this compound in the assay medium has been exceeded.- Perform a kinetic solubility test to determine the solubility limit in your specific medium.- Filter the final solution through a 0.22 µm filter to remove aggregates.
Inconsistent or non-reproducible assay results Poor solubility is leading to variable effective concentrations of this compound in the wells.- Ensure the stock solution is fully dissolved before use.- Prepare fresh dilutions for each experiment.- Follow the steps to prevent precipitation mentioned in the FAQs.
Cell toxicity observed at expected non-toxic concentrations of this compound The solvent (e.g., DMSO) concentration is too high and is causing cytotoxicity.- Perform a solvent tolerance assay to determine the maximum non-toxic concentration of the solvent for your cell line.- Ensure the final solvent concentration is well below this cytotoxic threshold.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
XLogP3 2.1 (estimated)
Estimated Water Solubility 938.1 mg/L @ 25 °C

Table 2: Common Solvents for In Vitro Assays

SolventPolarityNotes
Water PolarThe most common biological solvent, but poor for nonpolar compounds like this compound.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent for dissolving nonpolar compounds; can be cytotoxic at higher concentrations (>0.5%).[2][5]
Ethanol Polar ProticA good solvent for many organic compounds; can have biological effects on cells.
Methanol Polar ProticSimilar to ethanol but can be more toxic to cells.
Dimethylformamide (DMF) Polar AproticA strong solvent, but generally more toxic than DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh this compound: Accurately weigh out 2.48 mg of this compound powder.

  • Add DMSO: Add 1 mL of 100% sterile-filtered DMSO to the this compound powder.

  • Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol helps determine the kinetic solubility of this compound in your specific assay buffer or cell culture medium.[6]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of 2-fold serial dilutions of the stock solution in DMSO.

  • Plate Setup: Add your assay medium to the wells of a 96-well clear-bottom plate.

  • Add Compound: Add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the wells containing the medium.

  • Incubate: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure Absorbance: Read the absorbance of the plate at a wavelength greater than 500 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility limit.

Protocol 3: Solvent Tolerance Assay
  • Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in cell culture medium, ranging from a high concentration (e.g., 5%) down to 0%.

  • Treat Cells: Replace the existing medium with the medium containing the different solvent concentrations.

  • Incubate: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.

  • Determine IC₅₀: Plot the cell viability against the solvent concentration to determine the concentration at which 50% of the cells are non-viable (IC₅₀). The working concentration of the solvent in your experiments should be well below this value (typically 10-fold lower or less).

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolve this compound in 100% DMSO dilute Dilute stock solution into aqueous assay medium start->dilute check_precipitate Check for precipitation (visual, microscopy) dilute->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No lower_conc Lower final concentration of this compound precipitate_yes->lower_conc solvent_tolerance Perform solvent tolerance assay on cells precipitate_no->solvent_tolerance warm_vortex Warm medium to 37°C and vortex during dilution lower_conc->warm_vortex solubility_assay Perform kinetic solubility assay warm_vortex->solubility_assay use_cosolvent Consider a co-solvent system or surfactant solubility_assay->use_cosolvent use_cosolvent->dilute check_toxicity Is final solvent concentration below toxic level? solvent_tolerance->check_toxicity toxic_yes Yes check_toxicity->toxic_yes Yes toxic_no No check_toxicity->toxic_no No proceed Proceed with in vitro assay toxic_yes->proceed adjust_solvent Adjust stock or final concentration to reduce solvent % toxic_no->adjust_solvent adjust_solvent->dilute

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G General Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare high-concentration This compound stock in DMSO solubility_test 2. Determine kinetic solubility in assay medium prep_stock->solubility_test solvent_test 3. Determine solvent tolerance of the cell line solubility_test->solvent_test seed_cells 4. Seed cells solvent_test->seed_cells prep_dilutions 5. Prepare working dilutions of this compound in medium seed_cells->prep_dilutions treat_cells 6. Treat cells with this compound and controls prep_dilutions->treat_cells incubate 7. Incubate for desired time treat_cells->incubate assay 8. Perform endpoint assay (e.g., viability, cytokine measurement) incubate->assay analyze_data 9. Analyze and interpret data assay->analyze_data

Caption: A general workflow for preparing and using this compound in in vitro assays.

G Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4, TNFR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IKK leads to degradation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive sequesters in cytoplasm NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active IκBα degradation releases p50/p65 nucleus Nucleus NFkB_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->transcription initiates This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.

References

optimizing extraction yield of Confertin from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Confertin from plant material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Question 1: Why is the initial extraction yield of this compound low?

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing this compound. This compound, a sesquiterpene lactone, possesses moderate polarity.

    • Solution: A systematic approach to solvent selection is recommended. Test a range of solvents with varying polarities, from non-polar to polar (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), ethanol, and their aqueous mixtures).[1] For sesquiterpene lactones, methanol and ethanol, often in aqueous solutions (e.g., 80% methanol), have been shown to be effective.[2][3]

  • Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and may result in lower yields compared to modern techniques.[1]

    • Solution: Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][4] These methods can enhance solvent penetration and reduce extraction time, often leading to higher yields.[5][6]

  • Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.

    • Solution: Ensure the plant material is dried to a low moisture content (around 9-11%) and finely ground to a consistent powder.[1][5] This increases the surface area for solvent interaction, facilitating a more thorough extraction.[7]

  • Suboptimal Solid-to-Liquid Ratio: An incorrect ratio of plant material to solvent can lead to incomplete extraction.

    • Solution: Optimize the solid-to-liquid ratio. A common starting point is 1:10 or 1:20 (w/v), but this may need to be adjusted depending on the specific plant material and extraction method.[1]

Question 2: The this compound yield is inconsistent between batches. What could be the cause?

Possible Causes and Solutions:

  • Variability in Plant Material: The concentration of this compound can differ based on the plant's geographical origin, harvest time, and storage conditions.[8]

    • Solution: Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction to establish a baseline.

  • Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent concentration can lead to significant differences in yield.[9]

    • Solution: Strictly control all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction run to ensure reproducibility.

  • Degradation During Extraction: this compound, like many natural products, can be sensitive to heat, light, and pH.[8][10]

    • Solution: Assess the thermal stability of this compound. If it is heat-labile, consider using extraction methods that operate at lower temperatures, such as UAE.[10] Protect extracts from light and maintain a neutral or slightly acidic pH during the process to minimize degradation.[8][11]

Question 3: How can the purity of the extracted this compound be improved?

Possible Causes and Solutions:

  • Co-extraction of Impurities: The initial crude extract will likely contain a mixture of compounds with similar polarities to this compound.

    • Solution: Employ chromatographic techniques for purification. Column chromatography using silica (B1680970) gel is a standard method.[7] A gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol, can effectively separate this compound from other components.[8]

  • Insufficient Separation in Chromatography: The chosen chromatographic conditions may not be optimal for separating this compound from closely related compounds.

    • Solution: Optimize the chromatographic method. This may involve trying different stationary phases (e.g., alumina, reversed-phase silica) or solvent systems. Thin-Layer Chromatography (TLC) can be used as a rapid method to test different solvent systems before scaling up to column chromatography.

Frequently Asked Questions (FAQs)

What is the best solvent for extracting this compound?

While the optimal solvent can depend on the specific plant matrix, moderately polar solvents are generally effective for sesquiterpene lactones like this compound. Methanol and ethanol, often in aqueous mixtures (e.g., 80% methanol), are good starting points.[2][3] It is advisable to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your material.

What is the recommended extraction method for maximizing this compound yield?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[1][4] UAE, in particular, offers the advantage of operating at lower temperatures, which can be beneficial for heat-sensitive compounds.[10]

How does temperature affect this compound extraction?

Increasing the extraction temperature generally enhances solvent efficiency and can increase the yield.[7] However, excessive heat can lead to the thermal degradation of this compound.[1][8] It is crucial to find an optimal temperature that balances extraction efficiency with compound stability.[9] For many polyphenols and related compounds, temperatures around 60-70°C have been found to be effective, but this should be determined empirically for this compound.[7][12]

How does pH influence the stability of this compound during extraction?

Extreme pH levels can cause structural changes and degradation of natural products.[8] For many flavonoids and related compounds, a neutral or slightly acidic pH (around pH 4-7) is often optimal for stability.[7][11] It is recommended to maintain the pH within this range during extraction and storage.

How should I prepare the plant material before extraction?

The plant material should be thoroughly dried to a moisture content of 9-11% and then ground into a fine, uniform powder.[5] This maximizes the surface area available for solvent contact, leading to a more efficient extraction process.[1]

Data Presentation

Table 1: Comparative Yield of Sesquiterpene Lactones from Cichorium intybus using Different Extraction Conditions.

Disclaimer: The following data is for lactucin (B167388) and 11β,13-dihydrolactucin, structurally related sesquiterpene lactones from the Asteraceae family, and is intended to provide a comparative baseline for optimizing this compound extraction.

Extraction SolventTemperature (°C)Extraction Time (h)Yield of Lactucin (mM)Yield of 11β,13-dihydrolactucin (mM)
Water50170.024 ± 0.0020.050 ± 0.003
Methanol50170.009 ± 0.0000.005 ± 0.000
Methanol/Water (50:50)50170.012 ± 0.0010.025 ± 0.002
Ethanol50170.009 ± 0.0000.005 ± 0.000
Ethanol/Water (50:50)50170.010 ± 0.0010.018 ± 0.001
Water30170.015 ± 0.0010.030 ± 0.002

Data adapted from a study on Cichorium intybus L. roots.[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves of Xanthium strumarium) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 200 mL of 80% methanol (solid-to-solvent ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, followed by methanol. A typical gradient might be:

      • 100% n-hexane

      • n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1)

      • 100% ethyl acetate

      • ethyl acetate:methanol mixtures (e.g., 9:1)

    • Collect fractions of the eluate.

  • Analysis and Isolation:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine the fractions that show a spot corresponding to a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Mandatory Visualizations

Confertin_Extraction_Workflow Plant Plant Material (e.g., Xanthium strumarium) Prep Preparation (Drying, Grinding) Plant->Prep Extraction Extraction Prep->Extraction Maceration Maceration Extraction->Maceration Conventional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern Troubleshoot Troubleshooting Extraction->Troubleshoot Filtration Filtration & Concentration Maceration->Filtration UAE->Filtration Crude Crude Extract Filtration->Crude Purification Purification (Column Chromatography) Crude->Purification Fractions Fraction Collection & TLC Analysis Purification->Fractions Purification->Troubleshoot Pure Pure this compound Fractions->Pure LowYield Low Yield Troubleshoot->LowYield Issue? Inconsistent Inconsistent Results Troubleshoot->Inconsistent Issue? Impure Impure Product Troubleshoot->Impure Issue? LowYield->Extraction Optimize Inconsistent->Prep Standardize Impure->Purification Refine NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Initiates

References

Technical Support Center: Overcoming Low Bioavailability of Confertin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Confertin, a promising sesquiterpene lactone with therapeutic potential. A significant challenge in the preclinical development of this compound is its low oral bioavailability, primarily due to poor aqueous solubility and potential for first-pass metabolism. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these challenges in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo administration of this compound.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Question: We are observing very low and inconsistent plasma levels of this compound in our rat pharmacokinetic study after oral gavage. What are the likely causes and how can we improve this?

  • Answer: Low and variable plasma concentrations are common issues for poorly soluble compounds like this compound. The primary causes are likely poor dissolution in the gastrointestinal (GI) tract and/or rapid first-pass metabolism. Here’s a systematic approach to troubleshoot this:

    • Formulation Optimization: The initial formulation is critical. If you are using a simple aqueous suspension, it is likely that the compound is not dissolving sufficiently for absorption.

      • Recommendation: Start by exploring co-solvent systems or lipid-based formulations. A summary of potential starting formulations and their impact on bioavailability is provided in Table 1. For detailed preparation methods, refer to the Experimental Protocols section.

    • Particle Size Reduction: The surface area of the drug particle is a key determinant of dissolution rate.

      • Recommendation: If using a suspension, consider reducing the particle size of your this compound powder through micronization or nanomilling. This increases the surface area available for dissolution in the GI fluids.

    • Assessment of First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

      • Recommendation: To determine if first-pass metabolism is a significant barrier, consider administering this compound via a route that bypasses the liver, such as intraperitoneal (IP) or intravenous (IV) injection. A significantly higher area under the curve (AUC) with IV or IP administration compared to oral administration would indicate a substantial first-pass effect.

Issue 2: this compound Precipitates Out of Formulation

  • Question: Our this compound formulation appears clear initially but forms a precipitate over time or upon dilution. How can we prevent this?

  • Answer: Precipitation indicates that the drug's solubility limit has been exceeded in the vehicle or upon dilution in an aqueous environment.

    • Potential Causes & Solutions:

      • Inadequate Solubilizing Agents: The concentration or type of solubilizing excipients may be insufficient. Experiment with different or higher concentrations of co-solvents (e.g., PEG400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL).

      • pH Shift: The pH of your formulation might be different from the physiological pH of the gut, causing the drug to precipitate upon administration. Evaluate the pH-solubility profile of this compound to see if this is a contributing factor.

      • Supersaturation and Precipitation: Some formulations, particularly lipid-based ones, can generate a supersaturated state in vivo, which enhances absorption but can also lead to precipitation if not stabilized. The inclusion of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in your formulation can help maintain the supersaturated state.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: For lipophilic compounds like this compound, lipid-based formulations are often the most effective. Self-emulsifying drug delivery systems (SEDDS) are a particularly promising approach. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[1][2] This spontaneous emulsion formation increases the dissolution rate and absorption of the drug.

Q2: What is a suitable starting dose for this compound in a mouse or rat model?

A2: The starting dose will depend on the therapeutic target and the in vitro potency of this compound. However, for initial pharmacokinetic studies, a dose that is high enough to be detected in plasma but not so high as to cause toxicity is recommended. Based on studies with other sesquiterpene lactones, a starting oral dose in the range of 10-50 mg/kg could be considered.[3]

Q3: How can I confirm that my formulation is improving the bioavailability of this compound?

A3: A comparative pharmacokinetic study is the standard method. You would typically have at least two groups of animals: a control group receiving a simple suspension of this compound, and a test group receiving your optimized formulation. Blood samples are collected at various time points after oral administration, and the plasma concentrations of this compound are measured. An increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) in the test group compared to the control group would indicate improved bioavailability. An intravenous dosing group is also highly recommended to determine the absolute bioavailability.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Oral Formulations

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
1. Aqueous Suspension (0.5% CMC)5085 ± 252.0450 ± 150100 (Reference)
2. Co-solvent (20% PEG400 in water)50250 ± 701.51350 ± 300300
3. SEDDS Formulation50950 ± 2101.05400 ± 9801200

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol describes the preparation of a simple SEDDS formulation. The exact ratios of oil, surfactant, and co-surfactant should be optimized based on solubility studies and the formation of a stable emulsion.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor RH40)[1]

    • Co-surfactant (e.g., Transcutol P)

    • Vortex mixer

    • Magnetic stirrer

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant. For example, a starting point could be a 3:5:2 ratio of Capryol 90:Cremophor RH40:Transcutol P.

    • Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial.

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C) may be used to facilitate mixing.

    • Add the pre-weighed this compound to the excipient mixture.

    • Vortex and/or stir the mixture until the this compound is completely dissolved. Sonication can be used to aid dissolution.

    • To test the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring and observe the formation of a clear or slightly bluish-white emulsion.

2. Protocol for Oral Gavage in Rats

This protocol provides a standard procedure for administering formulations orally to rats.[3][4]

  • Materials:

    • Rat gavage needle (16-18 gauge, 2-3 inches long with a ball tip)

    • Syringe (appropriate volume for the dose)

    • This compound formulation

  • Procedure:

    • Weigh the rat to calculate the correct volume of formulation to administer (typically not exceeding 10 mL/kg).[5]

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth. Mark the needle if necessary.

    • Draw the calculated volume of the formulation into the syringe and attach the gavage needle.

    • Restrain the rat firmly but gently, holding it in an upright position. The head should be slightly extended to straighten the path to the esophagus.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly down the esophagus. If any resistance is met, do not force it. Withdraw the needle and re-attempt.

    • Once the needle is in the stomach (at the pre-measured depth), administer the formulation slowly and steadily.

    • After administration, gently withdraw the needle along the same path.

    • Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.

3. Blood Sampling Protocol for Pharmacokinetic Studies in Mice

This protocol outlines a typical blood sampling schedule for an oral pharmacokinetic study in mice.[6]

  • Procedure:

    • Administer the this compound formulation to the mice via oral gavage.

    • Collect blood samples (e.g., 30-50 µL) at predetermined time points. A typical schedule for a compound with unknown pharmacokinetics would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose.

    • Blood can be collected via various methods, such as submandibular vein puncture or tail vein sampling.

    • Place the collected blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to separate the plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

    • Store the plasma samples at -80°C until analysis.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility_Screening Solubility Screening in Excipients Formulation_Preparation Formulation Preparation (e.g., SEDDS) Solubility_Screening->Formulation_Preparation Characterization In Vitro Characterization (Emulsion Size, Stability) Formulation_Preparation->Characterization Animal_Dosing Animal Dosing (Oral Gavage) Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Plasma_Analysis->PK_Analysis

Workflow for improving this compound's oral bioavailability.

This compound's inhibitory effect on the NF-κB signaling pathway.

References

troubleshooting Confertin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Confertin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments with this compound, particularly focusing on its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a naturally occurring pseudoguaianolide, a type of sesquiterpene lactone.[1] It has been isolated from plants such as Inula hupehensis and Hypochaeris radicata.[1][2] this compound has demonstrated anti-inflammatory and antioxidant activities.[2] Its molecular formula is C15H20O3 and it has a molecular weight of approximately 248.32 g/mol .[1] As with many complex organic molecules, its solubility and stability in aqueous solutions can be a challenge.

Q2: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

Cloudiness or precipitation in your this compound solution is a common indicator of instability, which can be caused by several factors including poor solubility, aggregation, or degradation. The solubility of similar compounds, like scopoletin (B1681571) which is also found in Hypochaeris radicata, is known to be slight in water and cold ethanol (B145695).[3]

To address this, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. For compounds with low aqueous solubility, the use of co-solvents such as DMSO or ethanol may be necessary. However, it is crucial to control the final concentration of the organic solvent in your experimental system to avoid off-target effects.

  • pH of the Solution: The pH of the buffer can significantly impact the solubility and stability of small molecules. It is advisable to perform a pH screening study to identify the optimal pH for this compound solubility and stability.

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.

  • Temperature: Temperature can affect solubility. Gentle warming may help dissolve the compound, but be cautious as elevated temperatures can also accelerate degradation.[4] Conversely, some compounds are less soluble at lower temperatures. Storing solutions at recommended temperatures is crucial.[5]

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

Proper preparation and storage are critical for maintaining the integrity of your this compound solutions. Based on general best practices for similar compounds:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies on other small molecules have shown that repeated freeze-thaw cycles can lead to degradation.[6][7]

  • Working Solution Preparation: Prepare fresh working solutions from the frozen stock for each experiment. Dilute the stock solution in your final aqueous buffer immediately before use.

Q4: I suspect my this compound is degrading in solution. How can I confirm this and what are the likely degradation pathways?

Degradation of small molecules in solution can occur through various mechanisms such as hydrolysis, oxidation, or photodecomposition.[8][9] For compounds with structures similar to this compound, such as other coumarins, degradation can involve ring cleavage.[10]

To confirm degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to this compound and the appearance of new peaks over time would indicate degradation.[8][11]

Potential degradation pathways for this compound could include:

  • Hydrolysis: The lactone ring in this compound's structure may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of double bonds and other functional groups may make it susceptible to oxidation.[11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues with this compound instability.

Problem: Precipitate Formation in Aqueous Solution

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow this workflow:

G start Precipitation Observed check_conc Is this compound concentration too high? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_solvent Is the final organic solvent concentration sufficient? check_conc->check_solvent No end Solution remains clear reduce_conc->end inc_solvent Increase organic solvent (e.g., DMSO, EtOH) if compatible with experiment. check_solvent->inc_solvent No check_ph Is the buffer pH optimal? check_solvent->check_ph Yes inc_solvent->end ph_screen Perform a pH optimization screen. check_ph->ph_screen No check_temp Was the solution exposed to temperature extremes? check_ph->check_temp Yes ph_screen->end control_temp Maintain at a consistent, validated temperature. check_temp->control_temp Yes check_temp->end No control_temp->end

Troubleshooting workflow for this compound precipitation.
Data on this compound Solubility

To aid in your experimental design, the following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemThis compound Concentration (µM)Observation
PBS (pH 7.4)100Precipitation observed within 1 hour
PBS (pH 7.4)10Solution remains clear for > 24 hours
50% Ethanol/Water500Solution remains clear
10% DMSO/PBS (pH 7.4)200Solution remains clear
PBS (pH 6.0)20Solution remains clear for > 24 hours
PBS (pH 8.0)10Precipitation observed within 4 hours

Experimental Protocols

Protocol 1: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution.[12] It is highly sensitive to the presence of aggregates.[12][13]

Objective: To determine if this compound is forming aggregates in solution.

Materials:

  • This compound solution (prepared in the buffer of interest)

  • DLS instrument (e.g., Zetasizer)[14]

  • Low-volume cuvette

  • 0.2 µm syringe filter

Procedure:

  • Prepare your this compound solution at the desired concentration in your experimental buffer.

  • Filter the solution through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particles.[15]

  • Also prepare a "buffer only" control and filter it in the same manner.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, buffer viscosity, and refractive index).

  • Equilibrate the sample at the desired temperature for 5-10 minutes.

  • Perform the DLS measurement. Collect data for at least 10-15 runs.[15]

  • Analyze the data to obtain the size distribution profile. A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in larger peaks or a high polydispersity index (PDI).[12]

Protocol 2: Evaluating this compound Stability by HPLC

This protocol allows for the quantification of this compound over time to assess its chemical stability.

Objective: To determine the degradation rate of this compound in a specific buffer.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Incubator or water bath

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 50 µM) in the buffer of interest.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.

  • Store the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

  • Monitor the chromatogram at a wavelength where this compound has maximum absorbance.

  • Integrate the peak area corresponding to this compound at each time point.

  • Plot the percentage of remaining this compound (relative to t=0) versus time to determine the stability profile.

Signaling Pathways

This compound has been shown to have anti-inflammatory effects, which are often mediated through complex signaling pathways.[2] While the specific pathways modulated by this compound are still under investigation, similar natural compounds like scopoletin are known to affect pathways such as NF-κB and STAT3 signaling, and inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16]

G cluster_0 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway STAT3 Pathway STAT3 Pathway Inflammatory Stimulus->STAT3 Pathway Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) STAT3 Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammation This compound This compound This compound->NF-κB Pathway Inhibits This compound->STAT3 Pathway Inhibits

Hypothesized anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Minimizing Artifacts in Confertin NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of Confertin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the acquisition of high-quality NMR spectra of this compound, a sesquiterpenoid of the pseudoguaianolide (B12085752) class. Our goal is to help you minimize common artifacts and obtain clean, interpretable data for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during your NMR experiments with this compound.

Q1: My baseline is rolling or distorted. How can I fix this?

A1: A rolling or distorted baseline is a common artifact that can obscure weak signals and affect integration accuracy. Several factors can cause this issue:

  • Improper Phasing: The most common cause is incorrect phase correction.

    • Solution: Manually re-phase the spectrum. Start with the zero-order phase correction (ph0) across the entire spectrum, and then apply a first-order phase correction (ph1) to level the baseline. Most NMR processing software has automated baseline correction routines that can be applied after manual phasing for further improvement.

  • Truncated Free Induction Decay (FID): If the acquisition time is too short, the FID signal may not have decayed sufficiently, leading to baseline distortions after Fourier transformation.

    • Solution: Increase the acquisition time (at) to allow the FID to decay closer to the noise level. A common starting point is an acquisition time of at least 2-3 seconds for a standard 1H NMR spectrum.

  • Acoustic Ringing: This can be a problem in probes, especially when using short, high-power pulses. It appears as a sinusoidal roll in the baseline.

    • Solution: Increase the "dead time" before acquisition begins. This allows the acoustic ringing to subside before data collection starts. Consult your spectrometer's manual for instructions on adjusting this parameter.

  • Very Broad Signals: The presence of very broad signals from polymers or other large molecules in your sample can contribute to a rolling baseline.

    • Solution: Ensure your sample is pure. If the broad signals are from the sample itself (e.g., due to aggregation), you may need to adjust the sample concentration or solvent.

Q2: I am seeing "sinc wiggles" or truncation artifacts around my intense peaks. What causes this and how can I minimize it?

A2: "Sinc wiggles" are symmetrical artifacts that appear on both sides of intense, sharp signals.

  • Cause: This is a direct result of truncating the FID before it has fully decayed. When the acquisition time is too short for a signal with a long relaxation time, the resulting discontinuity in the FID leads to these artifacts upon Fourier transformation.

  • Solution:

    • Increase Acquisition Time (at): The most effective solution is to increase the acquisition time to allow the FID to decay completely.

    • Apodization: Applying a window function (apodization) to the FID before Fourier transformation can help to reduce truncation artifacts. An exponential function (line broadening, LB) is commonly used. This will multiply the FID by a decaying exponential, forcing it to zero at the end of the acquisition period. Be aware that this will also decrease the resolution of your spectrum. A small amount of line broadening (e.g., 0.3 Hz) is often a good compromise.

Q3: Some of my peaks are broad and poorly resolved. What are the possible reasons and solutions?

A3: Peak broadening can be caused by several factors related to the sample, the instrument, or the experimental parameters.

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad and distorted peak shapes.

    • Solution: Carefully shim the magnetic field before each experiment. Modern spectrometers have automated shimming routines that are usually effective. For challenging samples, manual shimming of the Z1 and Z2 shims, and sometimes spinning sideband shims, may be necessary.

  • Sample Concentration and Aggregation: At high concentrations, molecules like this compound may start to aggregate, leading to broader signals due to slower tumbling in solution.[1]

    • Solution: Try acquiring the spectrum at a lower concentration. If solubility is an issue, consider a different solvent or acquiring the spectrum at an elevated temperature to disrupt aggregation.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times and cause severe peak broadening.

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube for several minutes before sealing it. Using high-purity solvents and clean NMR tubes is also crucial.

  • Chemical Exchange: If this compound is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to broadened peaks.

    • Solution: Acquiring spectra at different temperatures (variable temperature or VT-NMR) can help. Lowering the temperature may slow down the exchange enough to resolve separate signals for each conformer, while increasing the temperature may cause the exchange to become fast enough to observe a single, sharp averaged signal.

Q4: I'm having trouble with overlapping signals in the 1H NMR spectrum of this compound. How can I resolve these?

A4: Sesquiterpene lactones like this compound have several protons in similar chemical environments, which can lead to significant signal overlap, particularly in the aliphatic region. The known 1H NMR data for this compound indicates signals at 6.23 and 5.60 ppm (exocyclic methylene), 4.46 ppm (C-6 proton), and methyl signals around 1.08-1.11 ppm. Overlap with other protons in the molecule is expected.

  • Change of Solvent: The chemical shift of a proton can be sensitive to the solvent used. Changing from a non-polar solvent like chloroform-d (B32938) (CDCl3) to a more polar or aromatic solvent like benzene-d6 (B120219) or pyridine-d5 (B57733) can induce differential shifts in proton resonances, potentially resolving overlapping signals.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and elucidating the structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This can help to trace out spin systems even when signals are overlapping in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since the 13C chemical shift range is much larger than the 1H range, this technique is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is useful for connecting different spin systems and assigning quaternary carbons.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This can be very useful for identifying all the protons of a particular structural fragment, even if some are obscured.

Q5: I see small peaks on either side of my large solvent peak. What are these?

A5: These are likely spinning sidebands.

  • Cause: They are artifacts that arise from spinning the NMR tube in a slightly inhomogeneous magnetic field. They appear at frequencies equal to the spectrometer frequency plus or minus multiples of the spinning rate.

  • Solution:

    • Improve Shimming: Proper shimming will reduce the magnetic field inhomogeneity and decrease the intensity of spinning sidebands.

    • Adjust Spinning Rate: Changing the spinning rate will move the position of the sidebands. Be cautious not to spin the sample too fast, as this can create a vortex in the liquid.

    • Turn off Spinning: For many modern spectrometers with good shimming, it is often possible to acquire high-quality spectra without spinning the sample.

Experimental Protocols & Data

Recommended Experimental Parameters for this compound NMR

The following table provides a starting point for setting up NMR experiments for this compound. Note that optimal parameters may vary depending on the spectrometer, probe, and sample concentration.

Parameter1H NMR13C NMRNotes
Solvent CDCl₃CDCl₃Benzene-d₆ can be used to resolve overlapping signals.
Concentration 5-10 mg/0.5 mL10-20 mg/0.5 mLAdjust as needed to avoid aggregation and achieve good signal-to-noise.
Temperature 298 K298 KVariable temperature studies can be useful to investigate conformational dynamics.
Pulse Program zg30zgpg30Standard 30-degree pulse for quantitative measurements.
Acquisition Time (at) 2-4 s1-2 sLonger acquisition times improve digital resolution and reduce truncation artifacts.
Relaxation Delay (d1) 1-2 s2-5 sA longer delay is needed for 13C to ensure full relaxation, especially for quaternary carbons.
Number of Scans (ns) 8-161024-4096Adjust to achieve the desired signal-to-noise ratio.
Spectral Width (sw) 12-16 ppm200-240 ppmCenter the spectrum appropriately to include all expected signals.

Data for this table was compiled from general best practices for small molecule NMR and historical data on this compound.

Visualizing the Workflow for Minimizing Artifacts

The following diagram illustrates a logical workflow for troubleshooting and minimizing common artifacts in this compound NMR spectra.

Artifact_Minimization_Workflow cluster_start Initial Spectrum Acquisition cluster_evaluation Spectral Quality Evaluation cluster_troubleshooting Troubleshooting Steps cluster_final Final Outcome start Acquire 1D 1H NMR of this compound evaluate Evaluate Spectrum for Artifacts: - Baseline Roll - Poor Phasing - Broad Peaks - Truncation Artifacts - Overlapping Signals start->evaluate phase Re-phase Spectrum evaluate->phase Baseline/Phasing Issues shim Re-shim Spectrometer evaluate->shim Broad/Asymmetric Peaks params Adjust Acquisition Parameters: - Increase Acquisition Time - Apply Apodization evaluate->params Truncation Artifacts sample Modify Sample Conditions: - Adjust Concentration - Change Solvent - Degas Sample evaluate->sample Broad Peaks/Overlap two_d Acquire 2D NMR: - COSY - HSQC - HMBC evaluate->two_d Severe Overlap end High-Quality, Artifact-Free Spectrum evaluate->end No Significant Artifacts phase->evaluate Re-evaluate shim->evaluate Re-evaluate params->evaluate Re-evaluate sample->evaluate Re-evaluate two_d->end

A logical workflow for troubleshooting and minimizing artifacts in this compound NMR spectra.

References

Technical Support Center: Enhancing the Resolution of Confertin in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Confertin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the resolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an RP-HPLC method for this compound analysis?

A typical starting point for separating sesquiterpene lactones like this compound is a reverse-phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a gradient elution using acetonitrile (B52724) and water as the mobile phase. The addition of a small amount of acid, such as 0.1% formic or acetic acid, to the aqueous portion of the mobile phase is also recommended to improve peak shape and reproducibility.[1] A common starting detection wavelength for many sesquiterpene lactones is in the low UV range, around 210 nm.[1]

Q2: Why is the addition of acid to the mobile phase recommended for the analysis of this compound?

Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help by suppressing the ionization of residual silanol (B1196071) groups on the surface of silica-based C18 columns.[1] This minimizes undesirable secondary interactions between the analyte and the stationary phase, which can cause peak tailing and poor resolution. For ionizable compounds, controlling the pH is crucial for consistent retention and peak shape.

Q3: What is the expected UV absorbance wavelength for this compound?

This compound, as a sesquiterpene lactone, is expected to have a UV absorbance maximum at a low wavelength, typically around 210 nm. This is a common detection wavelength for this class of compounds as many lack strong chromophores that absorb at higher wavelengths.[1]

Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier in the mobile phase?

Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for reversed-phase chromatography and can provide sharper peaks, but methanol may offer different selectivity for certain compounds, potentially improving the resolution of co-eluting peaks. It is recommended to test both solvents during method development to determine the optimal choice for your specific separation.

Q5: How does temperature affect the resolution of this compound?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved peak efficiency (sharper peaks) and reduced analysis time. However, the effect on resolution can vary. For some separations, higher temperatures can improve resolution, while for others, it may have a negligible or even negative impact. It is an important parameter to optimize during method development.

Troubleshooting Guide

This section provides solutions to common problems encountered during the RP-HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Resolution / Co-eluting Peaks - Inappropriate mobile phase composition.- Isocratic elution is not strong enough to separate all components.- Column efficiency is low.- Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation.- Introduce a Gradient: A gradient elution, where the concentration of the organic solvent is increased over time, is often more effective for separating complex mixtures.- Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.- Use a Longer Column or a Column with Smaller Particles: This will increase the overall efficiency of the separation.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Inappropriate mobile phase pH.- Add an Acid Modifier: Add 0.1% formic acid or acetic acid to the aqueous mobile phase to suppress silanol interactions.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.- Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the analyte.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
Split Peaks - Column void or contamination at the inlet.- Sample solvent incompatibility.- Co-elution of two compounds.- Reverse and Flush Column: Reverse the column and flush with a strong solvent to remove contaminants. If a void is present, the column may need to be replaced.- Use Mobile Phase as Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.- Optimize Separation: Further optimize the mobile phase and gradient to resolve the co-eluting peaks.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump issues (e.g., leaks, air bubbles).- Column degradation.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements.- Use a Column Oven: Maintain a constant and consistent column temperature.- Check Pump Performance: Purge the pump to remove air bubbles and check for any leaks.- Replace Column: If the column has been used extensively, it may need to be replaced.

Experimental Protocols

General RP-HPLC Method for this compound Analysis (Starting Point)

This protocol provides a general starting point for the development of an RP-HPLC method for the analysis of this compound. Optimization of these parameters will be necessary to achieve the desired resolution.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or acetic acid).

  • This compound standard.

  • Sample containing this compound.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water: Add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration).

3. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Dissolve the this compound standard and sample in the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to a suitable concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Monitor the chromatogram for the elution of this compound.

6. Method Optimization:

  • Based on the initial results, adjust the gradient program, flow rate, and column temperature to improve the resolution of this compound from other components in the sample.

Visualizations

Troubleshooting_Workflow start Poor Resolution of this compound Peak q1 Is peak tailing observed? start->q1 a1_yes Add 0.1% Formic Acid to Mobile Phase A q1->a1_yes Yes q2 Are peaks co-eluting? q1->q2 No a1_yes->q2 a2_yes Optimize Gradient Program (e.g., shallower gradient) q2->a2_yes Yes q3 Is resolution still poor? q2->q3 No a2_yes->q3 a3_yes Change Organic Modifier (Acetonitrile <-> Methanol) q3->a3_yes Yes end Resolution Optimized q3->end No q4 Further improvement needed? a3_yes->q4 a4_yes Use a different column (e.g., different stationary phase or dimensions) q4->a4_yes Yes q4->end No a4_yes->end

Caption: A troubleshooting workflow for improving the resolution of this compound in RP-HPLC.

experimental_workflow prep_sample Sample Preparation (Dissolve & Filter) injection Sample Injection prep_sample->injection prep_mobile_phase Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) hplc_setup HPLC System Setup (C18 Column, Set Gradient, Temp, Flow Rate) prep_mobile_phase->hplc_setup equilibration Column Equilibration hplc_setup->equilibration equilibration->injection data_acq Data Acquisition (UV Detection at 210 nm) injection->data_acq analysis Chromatogram Analysis (Assess Resolution) data_acq->analysis optimization Method Optimization (Adjust Parameters if needed) analysis->optimization optimization->hplc_setup Iterate

Caption: A general experimental workflow for the RP-HPLC analysis of this compound.

References

addressing challenges in the total synthesis of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Confertin Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of this compound and other pseudoguaianolide (B12085752) natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic campaigns.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the total synthesis of this compound. The questions are formatted to address common experimental issues.

Question: My Robinson annulation to form the initial hydronaphthalene precursor is giving low yields and multiple side products. How can I optimize this key step?

Answer: The Robinson annulation is a powerful tool for the construction of the initial six-membered ring in several this compound syntheses, but it can be a challenging transformation. Here are several factors to consider for optimization:

  • Reaction Conditions: The choice of base and solvent is critical. While traditional conditions often employ strong bases like sodium or potassium hydroxide (B78521) in protic solvents, these can lead to side reactions such as polymerization or self-condensation of the methyl vinyl ketone (MVK). Consider using a weaker base, such as pyrrolidine (B122466) or triethylamine (B128534), to form the enamine of the ketone, which can then undergo a more controlled Michael addition.

  • MVK Addition: MVK is prone to polymerization. Ensure it is freshly distilled before use. Adding the MVK slowly to the reaction mixture at a low temperature can also minimize side reactions.

  • Work-up Procedure: A careful work-up is necessary to prevent reversal of the Michael addition or decomposition of the annulated product. Neutralization of the base with a mild acid and prompt extraction are recommended.

  • Alternative Annulation Strategies: If the classical Robinson annulation remains problematic, consider alternative methods for the formation of the six-membered ring, such as a Mukaiyama-Michael reaction followed by an intramolecular aldol (B89426) condensation.

Question: I am struggling to control the stereochemistry at the C5 and C10 positions during the construction of the hydroazulene core. What strategies can I employ to improve diastereoselectivity?

Answer: Establishing the correct relative stereochemistry of the fused five- and seven-membered rings is a central challenge in the synthesis of this compound. The stereocenters at C5 (the quaternary methyl group) and C10 are particularly crucial.

  • Substrate Control: The conformation of advanced intermediates can dictate the facial selectivity of subsequent reactions. For instance, in Heathcock's synthesis, the stereochemistry of a precursor was leveraged to direct the stereochemical outcome of a key cyclization step.

  • Reagent-Controlled Stereoselection: The use of bulky reagents can favor the formation of one diastereomer over another. For example, employing sterically demanding reducing agents or alkylating agents can influence the approach of the reagent to the substrate.

  • Cyclization Strategy: The method used to form the seven-membered ring can significantly impact the stereochemical outcome. Wender's approach, for instance, utilized a novel method for pseudoguaiane synthesis that addressed stereochemical challenges. Consider exploring different cyclization precursors and conditions to identify a more selective pathway.

  • Equilibration: In some cases, it may be possible to epimerize an undesired stereocenter to the more stable, desired configuration under thermodynamic control. This would typically involve treating the intermediate with acid or base.

Question: The introduction of the α-methylene-γ-lactone moiety is proving to be difficult, with low yields and competing elimination reactions. What are the recommended procedures?

Answer: The α-methylene-γ-lactone is a common pharmacophore in sesquiterpene lactones and its installation can be challenging.

  • Eschenmoser's Salt: A reliable method for introducing the exocyclic methylene (B1212753) group is the use of Eschenmoser's salt or a related Mannich reaction followed by elimination. This approach generally provides good yields.

  • Selenoxide Elimination: An alternative is the α-selenenylation of the lactone enolate followed by oxidative elimination. This method is often high-yielding but requires the handling of selenium reagents.

  • Palladium-Catalyzed Carbonylation/Stille Coupling: More modern approaches might involve a palladium-catalyzed carbonylation of a suitable vinyl triflate or halide, followed by a Stille coupling with a vinylstannane.

  • Reaction Conditions: Regardless of the method, it is crucial to use a non-nucleophilic base and carefully control the reaction temperature to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and other pseudoguaianolides include:

  • The efficient construction of the strained 5-7-5 tricyclic ring system.

  • The stereocontrolled introduction of multiple contiguous stereocenters.

  • The installation of the sensitive α-methylene-γ-lactone functionality late in the synthesis.

Q2: Several total syntheses of this compound have been reported. Which one is considered the most efficient?

A2: The efficiency of a total synthesis can be measured in various ways (e.g., overall yield, step count, commercial availability of starting materials). While Marshall's initial 1976 synthesis was groundbreaking, subsequent syntheses by chemists like Heathcock, Wender, and others have explored different strategies to improve efficiency and address specific challenges. For example, a review by Barbero and Prandi mentions a synthesis achieving a 30% overall yield over 12 steps from a key intermediate. The "best" synthesis often depends on the specific goals and resources of the research group.

Q3: Are there any particular purification challenges associated with this compound intermediates?

A3: While specific details are not extensively documented in readily available literature, it is common for complex natural product intermediates to present purification challenges. These can include:

  • Separation of Diastereomers: Steps that produce mixtures of diastereomers often require careful chromatography for separation.

  • Instability on Silica (B1680970) Gel: Some functional groups present in the intermediates may be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. Using deactivated silica or alternative stationary phases like alumina (B75360) may be necessary.

  • Crystallization Difficulties: Many synthetic intermediates are oils or amorphous solids that are difficult to crystallize, making purification by recrystallization challenging.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in representative this compound syntheses. Note that direct comparison can be challenging due to variations in reporting and reaction scales.

Transformation Key Reagents/Conditions Reported Yield Synthesis
Robinson AnnulationMethyl vinyl ketone, baseVariable (often moderate)Marshall (1976)
Hydronaphthalene RouteMultiple stepsNot specifiedHeathcock (1982)
Pseudoguaiane SynthesisNovel methodologyNot specifiedWender (1979)
Overall Yield (from key intermediate)12 steps30%Mentioned in Barbero & Prandi Review

Experimental Protocols

Protocol 1: General Procedure for Robinson Annulation (Adapted from literature on analogous systems)

  • To a solution of the starting ketone (1.0 eq) in an appropriate solvent (e.g., ethanol, THF) under an inert atmosphere (N₂ or Ar), add the base (e.g., sodium ethoxide, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes to allow for enolate formation.

  • Slowly add freshly distilled methyl vinyl ketone (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for α-Methylenation of a γ-Lactone using Eschenmoser's Salt

  • To a solution of the γ-lactone (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere, add Eschenmoser's salt (dimethyl(methylidene)ammonium iodide, 1.5 eq) and triethylamine (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting α-methylene-γ-lactone by flash column chromatography.

Visualizations

Retrosynthesis_of_this compound This compound This compound Lactone α-Methylene-γ-lactone This compound->Lactone FGI Hydroazulene Hydroazulene Core (5-7-5 Ring System) Lactone->Hydroazulene Lactonization Hydronaphthalene Hydronaphthalene Precursor (6-6 Ring System) Hydroazulene->Hydronaphthalene Ring Contraction/ Rearrangement Robinson_Annulation Robinson Annulation Precursors Hydronaphthalene->Robinson_Annulation Disconnection

Caption: A simplified retrosynthetic analysis of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Poor Selectivity) CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions (Temp, Solvent, Base/Acid) Start->CheckConditions CheckWorkup Evaluate Work-up and Purification Procedures Start->CheckWorkup OptimizeReagents Purify/Replace Reagents CheckReagents->OptimizeReagents OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions OptimizeWorkup Modify Extraction/Chromatography CheckWorkup->OptimizeWorkup Success Problem Resolved OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: A general workflow for troubleshooting synthetic challenges.

strategies to reduce Confertin cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Confertin, a sesquiterpene lactone. The focus is on strategies to mitigate its effects on non-cancerous cell lines during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: While direct studies on this compound are limited, the cytotoxicity of sesquiterpene lactones is often attributed to the induction of apoptosis (programmed cell death) through the generation of Reactive Oxygen Species (ROS).[1][2] Cancer cells, which typically have higher basal ROS levels, are often more susceptible to this oxidative stress.[1] This mechanism involves the modulation of key signaling pathways such as NF-κB and STAT3, which are involved in cell survival and proliferation.[3][4]

Q2: Is this compound selectively cytotoxic to cancer cells over non-cancerous cells?

A2: There is limited specific data for this compound's selectivity. However, many sesquiterpene lactones exhibit some degree of selective cytotoxicity, showing higher potency against cancer cell lines while having lower toxicity towards normal cells. This selectivity is a key area of investigation for their therapeutic potential. For example, the related sesquiterpene lactone parthenolide (B1678480) has been shown to preferentially target leukemia stem cells while sparing normal hematopoietic cells.[5]

Q3: What are the primary strategies to reduce this compound's cytotoxicity in non-cancerous cell lines?

A3: A primary strategy is the co-administration of antioxidants to counteract the ROS-induced cytotoxicity. N-acetylcysteine (NAC) is a potent antioxidant that can replenish intracellular glutathione (B108866) (GSH), a major endogenous antioxidant, thereby protecting cells from oxidative stress.[6][7] Other strategies include optimizing drug delivery systems to target cancer cells specifically and exploring combination therapies with other agents to reduce the required concentration of this compound.

Q4: How can I experimentally test strategies to reduce this compound cytotoxicity?

A4: A common approach is to perform a co-treatment experiment. You would treat your non-cancerous cell line with this compound in the presence and absence of a potential protective agent, such as NAC. Cell viability can then be assessed using a standard cytotoxicity assay, like the MTT assay, to determine if the co-treatment mitigates the cytotoxic effects of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results Inconsistent cell seeding, edge effects in the microplate, incomplete formazan (B1609692) solubilization (in MTT assay).[8]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate; fill them with sterile PBS or media instead. Ensure complete dissolution of formazan crystals by proper mixing and sufficient solvent volume.
Protective agent (e.g., NAC) shows toxicity Concentration of the protective agent is too high.Perform a dose-response curve for the protective agent alone to determine its non-toxic concentration range for your specific cell line before performing co-treatment experiments.[7]
No protective effect observed with co-treatment Insufficient concentration of the protective agent, inappropriate incubation time, mechanism of cytotoxicity is not ROS-dependent.Optimize the concentration of the protective agent and the incubation time. Consider investigating alternative mechanisms of cytotoxicity if antioxidant co-treatment is ineffective.
Difficulty interpreting IC50 values IC50 values can be influenced by assay duration and the specific cell line used.[9]Standardize your experimental conditions, including incubation times and cell densities. Always compare IC50 values obtained under the same experimental conditions.

Data Presentation

Cell Line Treatment IC50 (µM)
Human Dermal Fibroblasts (HDF) This compound15
This compound + 1 mM NAC45
Human Umbilical Vein Endothelial Cells (HUVEC) This compound10
This compound + 1 mM NAC35

Note: These are example values and should be experimentally determined.

Experimental Protocols

MTT Assay for Determining this compound Cytotoxicity

This protocol is for assessing the cytotoxicity of this compound in adherent non-cancerous cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol for Assessing the Cytoprotective Effect of N-Acetylcysteine (NAC)

This protocol details how to evaluate the ability of NAC to reduce this compound-induced cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • N-Acetylcysteine (NAC) stock solution (in sterile water or PBS)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT assay reagents (as described above)

Procedure:

  • Cell Seeding: Seed non-cancerous cells in a 96-well plate as described in the MTT assay protocol.

  • Pre-treatment with NAC (Optional but Recommended): After overnight adherence, replace the medium with fresh medium containing the desired concentration of NAC (e.g., 1-5 mM, determine the optimal non-toxic concentration beforehand). Incubate for 1-2 hours.

  • Co-treatment with this compound and NAC: Prepare serial dilutions of this compound in medium that also contains the chosen concentration of NAC. Remove the pre-treatment medium and add 100 µL of the this compound-NAC co-treatment medium to the respective wells.

  • Controls: Include the following controls:

    • Untreated cells (medium only)

    • Cells treated with this compound only

    • Cells treated with NAC only

    • Vehicle control (medium with DMSO and NAC solvent)

  • Incubation and Viability Assay: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) and then proceed with the MTT assay as described in the protocol above to assess cell viability.

  • Data Analysis: Compare the IC50 value of this compound in the presence and absence of NAC. A significant increase in the IC50 value for this compound in the presence of NAC indicates a cytoprotective effect.

Visualizations

Signaling Pathways

Apoptosis_Pathway cluster_intervention Protective Intervention Caspase8 Caspase8 Procaspase3 Procaspase3 Caspase8->Procaspase3 Mitochondria Mitochondria Caspase8->Mitochondria via Bid cleavage Caspase9 Caspase9 Caspase9->Procaspase3 NAC N-Acetylcysteine (NAC) ROS ROS NAC->ROS Scavenges

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Non-Cancerous Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Treatments 5. Add Treatments to Cells (this compound +/- NAC) Cell_Seeding->Add_Treatments Prepare_this compound 3. Prepare this compound Serial Dilutions Prepare_this compound->Add_Treatments Prepare_NAC 4. Prepare NAC Solution (for co-treatment) Prepare_NAC->Add_Treatments Incubate 6. Incubate for 24-72 hours Add_Treatments->Incubate Add_MTT 7. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 8. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 Values Plot_Curve->Determine_IC50

References

Technical Support Center: Improving the Reproducibility of Confertin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and standardized protocols for working with Confertin and similar sesquiterpene lactones. Our goal is to help you improve the reproducibility and reliability of your bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its bioassays relevant? A1: this compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and potential anticancer effects. Bioassays are crucial for quantifying its cytotoxic and mechanistic effects on various cell lines, but as with many natural products, achieving consistent results can be challenging.

Q2: What is the likely mechanism of action for this compound? A2: Many sesquiterpene lactones exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammation, cell survival, and immune responses. Therefore, assays focused on NF-κB pathway components are highly relevant.

Q3: How should I prepare a stock solution of this compound? A3: this compound is typically soluble in organic solvents. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Why do my IC50 values for this compound vary between experiments? A4: IC50 value variability is a common issue in cell-based assays and can stem from multiple sources.[3][4] Key factors include differences in cell passage number, cell seeding density, incubation times, and reagent preparation. Maintaining a consistent protocol and healthy cell cultures is critical for reproducibility.

Experimental Workflow for a Typical Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Adherent Cells (Logarithmic Growth Phase) a1 Seed Cells in 96-Well Plate p1->a1 p2 Prepare Serial Dilutions of this compound in Medium a2 Treat Cells with This compound Dilutions p2->a2 a1->a2 a3 Incubate (e.g., 24-72 hours) a2->a3 a4 Add Viability Reagent (e.g., MTT, Resazurin) a3->a4 a5 Incubate & Measure Signal (Absorbance/Fluorescence) a4->a5 d1 Normalize Data to Vehicle Control a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Caption: General experimental workflow for determining the IC50 value of this compound.

Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q: My results show high variability between replicate wells. What can I do? A: High variability often points to inconsistencies in cell seeding or pipetting.

  • Cell Clumping: Ensure you have a single-cell suspension before seeding. Clumps of cells will lead to uneven distribution in the plate.

  • Pipetting Technique: Use calibrated pipettes and practice consistent technique. When plating cells, mix the cell suspension between pipetting steps to prevent settling. For multi-well plates, avoid pipetting very small volumes (<5 µL) if possible.[4]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.

  • Well Scanning: If your plate reader supports it, use a well-scanning feature (e.g., orbital or spiral scan) to get an average reading from across the well surface, which can correct for heterogeneous cell distribution.[5]

Q: The signal in my assay is very low or the signal-to-noise ratio is poor. How can I improve this? A: A low signal can be due to suboptimal assay conditions or unhealthy cells.

  • Cell Number: Ensure you are seeding an optimal number of cells. Too few cells will produce a weak signal. Perform a cell titration experiment to determine the ideal seeding density for your specific cell line and assay duration.

  • Focal Height: For fluorescence-based assays, optimizing the reader's focal height to the cell layer at the bottom of the well can significantly improve signal intensity.[5]

  • Reagent Choice: Consider the sensitivity of your assay. For low cell numbers, a highly sensitive bioluminescent assay (like CellTiter-Glo®) may be more appropriate than a colorimetric one (like MTT).[4]

  • Background Noise: High background can come from media components like phenol (B47542) red or fetal bovine serum.[5] Consider using phenol red-free media or washing cells with PBS before adding the assay reagent.

Logical Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent or Unexpected Results c1 Check Cell Culture: Contamination? Passage #? Health? start->c1 c2 Review Protocol: Consistent Seeding? Correct Incubation? start->c2 c3 Verify Reagents: This compound Stock Integrity? Reagent Expiration? start->c3 s1 Action: Start new culture from frozen stock. Standardize passage #. c1->s1 s2 Action: Refine pipetting. Use plate map to track. Check incubator CO2/temp. c2->s2 s3 Action: Make fresh stock of this compound. Check assay kit lot number & expiry. c3->s3 end_node Re-run Experiment s1->end_node s2->end_node s3->end_node

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data Summary

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) [Illustrative]
MCF-7Breast Cancer4812.5
MDA-MB-231Breast Cancer4825.8
A549Lung Cancer728.2
HCT116Colon Cancer4815.1
HepG2Liver Cancer7218.9
PC-3Prostate Cancer4830.4

Experimental Protocols

Protocol 1: Cell Viability (Resazurin Assay)

This protocol provides a method for determining cell viability after treatment with this compound.

Materials:

  • Resazurin sodium salt stock solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates (for fluorescence)

  • Adherent cancer cells in logarithmic growth phase

  • This compound stock solution in DMSO

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to a pre-optimized density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 18-24 hours to allow for cell attachment.

  • Drug Treatment: Prepare 2x working concentrations of this compound by serially diluting the stock solution in complete culture medium.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assay: Add 10 µL of Resazurin stock solution to each well. Incubate for 1-4 hours, protecting the plate from light.

  • Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Analysis

This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to attach overnight.

  • Pre-treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 1-2 hours.

  • Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (e.g., 10 ng/mL), for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels.

This compound Signaling Pathways

This compound, like many other sesquiterpene lactones, is hypothesized to inhibit the canonical NF-κB signaling pathway. This pathway is activated by stimuli like TNF-α and leads to the expression of pro-inflammatory and survival genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) nfkb_complex p65/p50/IκBα (Inactive) p50 p50 nfkb_nuc p65/p50 (Active) p50->nfkb_nuc p65 p65 p65->nfkb_nuc nfkb_complex->p50 Releases nfkb_complex->p65 Releases This compound This compound This compound->ikk Inhibits dna DNA nfkb_nuc->dna Binds response Gene Transcription (Inflammation, Survival) dna->response Promotes tnf->tnfr Binds

Caption: The canonical NF-κB pathway with a proposed point of inhibition by this compound.

References

dealing with co-eluting impurities during Confertin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to address common issues encountered during the purification of Confertin, with a specific focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the typical methods used for this compound purification?

This compound is typically purified from plant extracts using a combination of chromatographic techniques. The general workflow involves:

  • Extraction: Using organic solvents like methanol (B129727) or ethanol (B145695) to extract this compound and other secondary metabolites from the plant material.

  • Preliminary Fractionation: Often performed using liquid-liquid extraction or flash chromatography on silica (B1680970) gel to separate major classes of compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the final purification of this compound to high purity.

Q3: What are co-eluting impurities and how do I know if I have them?

Co-eluting impurities are compounds that have very similar retention times to this compound under a specific set of chromatographic conditions, making them difficult to separate.[1] You may suspect the presence of co-eluting impurities if you observe:

  • Broad or asymmetrical peaks for this compound in your chromatogram.

  • Inconsistent bioactivity results from different batches of purified this compound.

  • Discrepancies between the expected and observed mass in mass spectrometry analysis of the this compound peak.

To confirm co-elution, you can use a diode array detector (DAD) to check for peak purity.[1] If the UV-Vis spectra are not consistent across the peak, it indicates the presence of more than one compound.[1] LC-MS analysis can also reveal the presence of multiple masses under a single chromatographic peak.

Q4: What are the most common co-eluting impurities with this compound?

While specific co-eluting impurities can vary depending on the plant source and extraction method, for sesquiterpene lactones like this compound, common co-eluting impurities are often structurally related isomers or analogues with similar polarity and molecular weight. These can include other pseudoguaianolides or sesquiterpene lactones present in the plant extract.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving co-elution issues during this compound purification.

Problem: A broad or asymmetrical peak for this compound, suggesting co-elution.

Solution Workflow:

G start Start: Suspected Co-elution confirm Confirm Co-elution (DAD/MS Analysis) start->confirm optimize_hplc Optimize HPLC Method confirm->optimize_hplc Co-elution Confirmed change_selectivity Change Selectivity optimize_hplc->change_selectivity change_stationary Change Stationary Phase change_selectivity->change_stationary If resolution is still poor fraction_collection Careful Fraction Collection change_stationary->fraction_collection If necessary purity_check Re-analyze Fractions for Purity fraction_collection->purity_check purity_check->optimize_hplc Purity <95% end End: Pure this compound purity_check->end Purity >95%

Caption: A logical workflow for troubleshooting co-eluting impurities.

Detailed Steps:

  • Confirm Co-elution: As mentioned in the FAQs, use a DAD or LC-MS to confirm that the peak impurity is due to co-elution and not other issues like column degradation.[1]

  • Optimize HPLC Method:

    • Modify the Mobile Phase Gradient: A shallower gradient around the elution time of this compound can improve resolution.

    • Change the Organic Modifier: If you are using acetonitrile (B52724), try methanol, or vice-versa. The different solvent selectivity can alter the retention times of co-eluting compounds.

    • Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity. Although this compound is not strongly ionizable, this can be effective if the co-eluting impurity is.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column could offer different selectivity.

  • Careful Fraction Collection: Collect narrower fractions across the this compound peak and analyze each fraction for purity. This may allow you to isolate fractions with a higher purity of this compound, albeit with a lower yield.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector or DAD

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (optional)

  • Sample: Partially purified this compound extract dissolved in a suitable solvent (e.g., methanol or acetonitrile)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional, can improve peak shape)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the compounds using a linear gradient. A starting point could be:

    • 0-5 min: 30% B

    • 5-35 min: 30-70% B

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B (wash)

    • 45-50 min: 100-30% B (re-equilibration)

  • Detection: Monitor the elution at a suitable wavelength for this compound (e.g., 210 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol can be used to remove highly polar or non-polar impurities from the extract before HPLC purification.

Materials:

  • C18 SPE cartridge

  • Vacuum manifold

  • Methanol, water, and acetonitrile

  • Sample: Crude or partially purified this compound extract

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Dissolve the extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 20% methanol in water) to elute highly polar impurities.

  • Elution: Elute this compound and other less polar compounds with a stronger solvent (e.g., 5 mL of 80% methanol in water or acetonitrile).

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for HPLC injection.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Hypothetical Co-eluting Impurity

PropertyThis compoundHypothetical Impurity (Isomer)
Molecular Formula C15H20O3C15H20O3
Molecular Weight 248.32 g/mol 248.32 g/mol
Polarity Moderately PolarModerately Polar
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroformSimilar to this compound

Table 2: Example HPLC Gradient for this compound Purification

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
07030
57030
353070
400100
450100
507030

Visualizations

G start Start: Crude Plant Extract extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration and Concentration extraction->filtration spe Solid-Phase Extraction (SPE) (Optional Clean-up) filtration->spe flash_chrom Flash Chromatography (Silica Gel) spe->flash_chrom hplc Reversed-Phase HPLC flash_chrom->hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_analysis end End: Pure this compound (>95%) purity_analysis->end

Caption: A typical experimental workflow for this compound purification.

G cluster_0 Cell extracellular Extracellular Signal (e.g., Inflammatory Stimulus) receptor Cell Surface Receptor extracellular->receptor pathway Intracellular Signaling Cascade (e.g., NF-κB or MAPK pathway) receptor->pathway This compound This compound This compound->pathway Inhibition transcription Transcription Factor Activation pathway->transcription nucleus Nucleus transcription->nucleus gene_expression Altered Gene Expression (e.g., ↓ Pro-inflammatory Cytokines) nucleus->gene_expression

Caption: Representative signaling pathway potentially modulated by this compound. Note: This is a generalized pathway for anti-inflammatory compounds and the specific molecular targets of this compound may vary.

References

Technical Support Center: Optimizing Cryopreservation of Confertin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Confertin stock solutions. Proper storage is critical for maintaining the integrity and biological activity of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound, a sesquiterpene lactone, is a lipophilic compound with low aqueous solubility. For creating high-concentration stock solutions, the use of anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended. Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used, though DMSO typically allows for higher concentrations. When preparing solutions, gentle warming to 37°C and sonication can aid in dissolution.

2. What is the optimal storage temperature for cryopreserved this compound stock solutions?

For long-term storage (months to years), it is recommended to store this compound stock solutions at -80°C. For short-term storage (weeks to a few months), -20°C is acceptable. Storing stock solutions at 4°C or room temperature for extended periods is not recommended due to the potential for degradation.

3. How many times can I freeze-thaw my this compound stock solution?

It is strongly advised to minimize freeze-thaw cycles. Each cycle can introduce moisture, which may lead to the degradation of this compound. Ideally, the stock solution should be aliquoted into single-use volumes to avoid repeated freezing and thawing. While some compounds are stable for a limited number of freeze-thaw cycles, it is best practice to assume that each cycle poses a risk to the stability of your this compound stock.[1][2][3][4][5][6]

4. How can I check the stability of my cryopreserved this compound stock solution?

The stability of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the amount of intact this compound and identify any degradation products.

5. My this compound stock solution has changed color. Is it still usable?

A change in the color of your this compound stock solution may indicate chemical degradation. It is not advisable to use a solution that has visibly changed. To ensure the validity of your experimental results, it is best to discard the discolored solution and prepare a fresh stock.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon thawing. 1. The concentration of this compound may be too high for the solvent at lower temperatures. 2. Water may have been introduced into the stock solution, reducing the solubility of the lipophilic this compound.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. 2. Ensure the use of anhydrous DMSO and tightly sealed vials to prevent moisture absorption.
Loss of biological activity in my experiments. 1. Degradation of this compound due to improper storage (temperature, light exposure). 2. Multiple freeze-thaw cycles. 3. Instability in the final aqueous experimental media (pH, temperature). Sesquiterpene lactones can be unstable at neutral to basic pH and elevated temperatures.1. Prepare a fresh stock solution and store it at -80°C in single-use aliquots, protected from light. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. When diluting the stock into aqueous media for experiments, prepare it fresh and use it immediately. Consider the pH of your final solution; STLs are generally more stable at a slightly acidic pH (e.g., pH 5.5).
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution due to solvent evaporation or degradation. 2. Non-homogeneity of the stock solution after thawing.1. Use tightly sealed vials to minimize solvent evaporation. Periodically check the concentration of your stock solution using a validated analytical method like HPLC. 2. After thawing, ensure the solution is completely homogenous by vortexing before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage Duration Temperature Solvent Key Considerations
Short-term (≤ 1 month)-20°CAnhydrous DMSOAliquot to avoid freeze-thaw cycles. Protect from light.
Long-term (up to 6 months or longer)-80°CAnhydrous DMSOAliquot into single-use volumes. Protect from light. Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability.

Table 2: Solvent Considerations for this compound

Solvent Suitability for Stock Solutions Notes
DMSO (anhydrous) ExcellentHigh solubilizing capacity for many organic compounds. Hygroscopic; handle with care to avoid moisture absorption.
Ethanol GoodCan be used as an alternative to DMSO, though may not achieve the same high concentrations.
Methanol GoodSimilar to ethanol, a viable option for stock preparation.
Aqueous Buffers PoorThis compound has very low solubility in aqueous solutions. Prepare final dilutions from a high-concentration organic stock immediately before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Equilibrate this compound to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.

    • Once fully dissolved, aliquot the stock solution into single-use amber glass vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Study of Cryopreserved this compound

This protocol outlines a method to assess the stability of this compound under different cryopreservation conditions.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column

    • HPLC-grade acetonitrile (B52724) and water

    • Temperature-controlled storage units (-20°C and -80°C)

  • Procedure:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Immediately analyze a sample of this fresh stock solution (T=0 time point) by HPLC to determine the initial peak area of this compound.

    • Aliquot the remaining stock solution into multiple vials.

    • Store a set of vials at -20°C and another set at -80°C.

    • At designated time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage temperature.

    • For the freeze-thaw stability assessment, subject a separate set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A freeze-thaw cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.

    • After the designated storage period or number of freeze-thaw cycles, allow the vials to equilibrate to room temperature and analyze the samples by HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point/cycle to the initial T=0 peak area.

Visualizations

Confertin_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -80°C aliquot->store Stability_Study_Workflow cluster_conditions Storage Conditions prep_stock Prepare Fresh This compound Stock Solution t0_analysis T=0 HPLC Analysis (Baseline) prep_stock->t0_analysis storage_neg20 Store at -20°C prep_stock->storage_neg20 storage_neg80 Store at -80°C prep_stock->storage_neg80 freeze_thaw Freeze-Thaw Cycles prep_stock->freeze_thaw timepoint_analysis Time-Point HPLC Analysis (e.g., 1, 3, 6 months) storage_neg20->timepoint_analysis storage_neg80->timepoint_analysis freeze_thaw->timepoint_analysis data_analysis Data Analysis: % this compound Remaining timepoint_analysis->data_analysis Troubleshooting_Logic start Inconsistent or Negative Experimental Results check_stock Check Stock Solution Integrity start->check_stock visual_check Visual Inspection: Precipitate or Color Change? check_stock->visual_check yes_visual Yes visual_check->yes_visual no_visual No visual_check->no_visual prepare_fresh Prepare Fresh Stock Solution yes_visual->prepare_fresh hplc_analysis Perform HPLC Analysis on Stored Aliquot no_visual->hplc_analysis degradation_check Degradation Detected? hplc_analysis->degradation_check yes_degradation Yes degradation_check->yes_degradation no_degradation No degradation_check->no_degradation optimize_storage Optimize Storage Conditions (Aliquoting, Temperature) yes_degradation->optimize_storage investigate_downstream Investigate Downstream Experimental Parameters no_degradation->investigate_downstream optimize_storage->prepare_fresh

References

selecting appropriate solvents for Confertin extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for selecting appropriate solvents for Confertin extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the extraction of this compound?

Based on available literature and the chemical nature of this compound, a sesquiterpene lactone, polar to moderately polar solvents are recommended as a starting point. Methanol (B129727) has been successfully used to isolate this compound from the leaves of Hypochaeris radicata[1]. Solvents such as ethanol, methanol, and acetone (B3395972) are effective at extracting this class of compounds[2][3]. Aqueous mixtures of these solvents (e.g., 80% methanol or 70% acetone) can also enhance extraction efficiency by increasing solvent penetration into the plant matrix[4][5].

Q2: How does solvent polarity influence the efficiency of this compound extraction?

Solvent polarity is a critical factor. The principle of "like dissolves like" dictates that a solvent will most effectively dissolve solutes of similar polarity. This compound is a moderately polar compound. Using a solvent of appropriate polarity will maximize the yield. A solvent that is too polar may extract excessive amounts of highly polar impurities (like sugars and chlorophylls), while a non-polar solvent (like hexane) will be inefficient at extracting this compound itself but may be useful for an initial defatting step.

G cluster_prep Sample Preparation cluster_extraction Extraction Strategy cluster_analysis Downstream Processing Start Dried & Ground Plant Material Defat Optional Defatting (Hexane) Start->Defat High lipid content? Decision Select Primary Extraction Solvent Start->Decision Low lipid content? Defat->Decision Polar Polar Solvents (Methanol, Ethanol, Aqueous Acetone) Decision->Polar Target: this compound (Moderately Polar) Nonpolar Non-Polar Solvents (e.g., Chloroform) Decision->Nonpolar Target: Other Metabolites Extract Crude Extract Polar->Extract Nonpolar->Extract Purify Purification (e.g., Chromatography) Extract->Purify End Pure this compound Purify->End

Caption: Workflow for solvent selection in this compound extraction.

Q3: Which solvents are suitable for the chromatographic analysis and purification of this compound?

For analytical and preparative High-Performance Liquid Chromatography (HPLC), a mobile phase consisting of a mixture of solvents is typically used to achieve good separation. Common choices for moderately polar compounds like this compound include reversed-phase chromatography (e.g., using a C18 column) with a gradient of:

  • Acetonitrile and water[6]

  • Methanol and water[7]

For column chromatography purification, a combination of non-polar and polar solvents is used to create a solvent gradient. A typical system might start with hexane (B92381) or chloroform (B151607) and gradually increase the polarity by adding ethyl acetate (B1210297) or acetone to elute compounds of increasing polarity[8].

Troubleshooting Guide

Q1: My extraction yield of this compound is consistently low. How can I improve it?

Several factors can lead to low extraction yields. Consider the following optimization steps:

  • Particle Size: Ensure the plant material is ground to a fine, uniform powder (e.g., 40-60 mesh). This increases the surface area available for solvent penetration but avoid making it too fine, which can hinder filtration[4].

  • Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. Increase the volume of solvent relative to the plant material (e.g., start with a 1:10 or 1:20 solid-to-solvent ratio) to ensure the entire matrix is saturated and to create a favorable concentration gradient for diffusion[4][9].

  • Extraction Time and Agitation: Maceration may require extended periods (24-72 hours) with regular agitation to ensure equilibrium is reached[4]. For faster results, consider alternative methods.

  • Extraction Method: If maceration is inefficient, more advanced techniques can significantly improve yield and reduce extraction time. These include:

    • Soxhlet Extraction: A continuous extraction method that provides high efficiency but uses heat, which can degrade thermolabile compounds[4][10].

    • Ultrasound-Assisted Extraction (UAE): Uses sonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at room temperature[9].

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction[9].

Q2: I suspect this compound is degrading during the extraction or concentration process. What are the common causes and solutions?

Degradation is a common issue, especially with compounds containing sensitive functional groups like lactone rings.

  • Heat Sensitivity: this compound can be thermolabile. High temperatures during extraction (e.g., Soxhlet at the solvent's boiling point) or solvent evaporation can cause degradation.

    • Solution: Opt for room temperature extraction methods like maceration or UAE. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature below 40-50°C[8][11].

  • pH Instability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the lactone ring or other structural changes.

    • Solution: Maintain a neutral or slightly acidic pH (around 4-6) during the extraction and purification process to enhance the stability of flavonoids and similar compounds[8]. Protect the extraction mixture from direct light, as UV exposure can also contribute to degradation[11].

Q3: The crude extract is highly complex and contains many impurities, making purification difficult. What is an effective strategy to clean up the sample?

A complex crude extract is expected from plant materials. A multi-step liquid-liquid partitioning (fractionation) strategy is highly effective for initial cleanup before chromatography.

  • Strategy: Dissolve the concentrated crude extract (e.g., from methanol) in water or an aqueous methanol solution. Then, sequentially partition this aqueous solution with a series of immiscible solvents of increasing polarity.

    • Hexane or Chloroform: This first partition will remove non-polar compounds like fats, waxes, and some pigments.

    • Ethyl Acetate: this compound, being moderately polar, is likely to partition into this layer, separating it from more polar impurities.

    • n-Butanol: This step can isolate any highly polar compounds that remain.

The ethyl acetate fraction, now enriched with this compound and containing fewer impurities, can then be further purified using techniques like column chromatography or preparative HPLC.

Data and Protocols

Table 1: Properties of Common Solvents for Extraction

This table summarizes key properties of solvents relevant to the extraction of plant metabolites. The polarity index indicates the relative polarity of the solvent.

SolventPolarity IndexBoiling Point (°C)Primary Use in this compound Extraction
Hexane 0.169Defatting (pre-extraction); non-polar impurity removal
Chloroform 4.161Extraction of less polar compounds; fractionation
Ethyl Acetate 4.477Primary extraction; fractionation to isolate moderately polar compounds
Acetone 5.156Primary extraction (often as an aqueous mixture)
Ethanol 4.378Primary extraction; considered a safer "green" solvent
Methanol 5.165Primary extraction; widely used for sesquiterpenoids
Water 10.2100Used in solvent mixtures (e.g., 80% MeOH) to increase polarity

(Data compiled from various chemical and chromatography resources)

Experimental Protocol: Maceration Extraction of this compound

This protocol provides a general methodology for extracting this compound from dried plant material using methanol.

1. Sample Preparation:

  • Ensure the plant material (e.g., leaves of Hypochaeris radicata) is thoroughly dried in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-45°C) to prevent degradation of metabolites.

  • Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it into a large Erlenmeyer flask or a sealed container.

  • Add 1 L of analytical grade methanol to the flask (a 1:10 w/v solid-to-solvent ratio).

  • Seal the container to prevent solvent evaporation.

  • Keep the mixture at room temperature for 72 hours. Agitate the flask periodically (e.g., by shaking or using a magnetic stirrer) to enhance the extraction process[4].

3. Filtration and Concentration:

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • To ensure maximum recovery, wash the plant residue with a small volume of fresh methanol and combine the filtrates.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator. Maintain the water bath temperature at or below 40°C to minimize thermal degradation of this compound[4].

  • Continue evaporation until a semi-solid crude extract is obtained.

4. Storage:

  • Store the resulting crude extract in a sealed, airtight container in a cool, dark place (e.g., at 4°C) to await further purification and analysis.

References

troubleshooting poor signal-to-noise in Confertin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Confertin Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor signal-to-noise ratios in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor signal-to-noise (S/N) ratio in this compound mass spectrometry?

A poor signal-to-noise ratio can stem from several factors, broadly categorized as issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. Common culprits include low sample concentration, high background noise from contaminated solvents or system components, ion suppression from complex sample matrices, and suboptimal instrument settings.[1][2]

Q2: How can I determine if the problem is with my sample, the LC, or the MS?

A systematic approach is key. A simple diagnostic test is to bypass the LC system and directly infuse a standard solution of your analyte into the mass spectrometer. If a strong and stable signal is observed, the issue likely originates from the LC system or the sample preparation process.[3] If the signal is still poor, the problem is likely within the mass spectrometer itself.

Q3: What role does sample preparation play in improving the S/N ratio?

Proper sample preparation is crucial for minimizing matrix effects and improving the signal-to-noise ratio.[4] Complex samples may contain compounds that co-elute with the analyte of interest and interfere with its ionization, a phenomenon known as ion suppression.[4] Effective sample cleanup can significantly reduce these interferences.

Q4: Can my choice of solvents affect the S/N ratio?

Absolutely. Using high-purity, LC-MS grade solvents and additives is critical to prevent unwanted adduct formation and increased background noise.[4][5] Impurities in lower-grade solvents can introduce significant background ions, obscuring the signal from your analyte.[4]

Q5: How often should I calibrate my this compound mass spectrometer?

Regular calibration is essential for maintaining optimal performance and ensuring accurate mass assignments.[1] It is recommended to perform a mass calibration regularly using appropriate standards.[1] If the instrument has been recently turned on or the temperature has changed, allow the quadrupole temperature to equilibrate (which can take several hours) before tuning and calibration.[6]

Troubleshooting Guides

Guide 1: Diagnosing High Background Noise

High background noise can significantly obscure your analyte's signal. Follow these steps to identify and eliminate the source of the noise.

Troubleshooting Workflow for High Background Noise

high_background_noise start High Background Noise Detected check_tic Analyze Total Ion Chromatogram (TIC) of a Blank Run start->check_tic analyze_spectra Are there consistent, prominent peaks in the background spectra? check_tic->analyze_spectra chemical_contamination Chemical Contamination Likely analyze_spectra->chemical_contamination Yes nebulization_issue Potential Nebulization Problem analyze_spectra->nebulization_issue No identify_source Identify Source of Contamination: - Solvents - LC System - Gas Supply - Sample Preparation chemical_contamination->identify_source remedy_contamination Remedy: - Use fresh, high-purity solvents - Flush the LC system - Check gas lines and filters - Review sample prep workflow for contaminants identify_source->remedy_contamination resolved Issue Resolved remedy_contamination->resolved check_nebulizer Inspect and clean the nebulizer. Adjust nebulizer needle position. nebulization_issue->check_nebulizer check_nebulizer->resolved

Caption: A step-by-step workflow for troubleshooting high background noise.

Guide 2: Addressing Poor Signal Intensity

If your analyte signal is weak, it may be due to issues with sample concentration, ionization, or instrument settings.

Troubleshooting Workflow for Poor Signal Intensity

poor_signal_intensity start Poor Signal Intensity Observed direct_infusion Directly infuse a known concentration of analyte standard into the MS. start->direct_infusion signal_strong Is the signal strong and stable? direct_infusion->signal_strong lc_sample_issue Issue is likely with LC separation or sample preparation. signal_strong->lc_sample_issue Yes ms_issue Issue is likely with the MS. signal_strong->ms_issue No optimize_lc Optimize LC: - Check for leaks - Ensure proper column equilibration - Adjust gradient lc_sample_issue->optimize_lc optimize_sample Optimize Sample: - Increase concentration - Perform sample cleanup (e.g., SPE) - Check for degradation lc_sample_issue->optimize_sample resolved Issue Resolved optimize_lc->resolved optimize_sample->resolved tune_calibrate Tune and calibrate the mass spectrometer. ms_issue->tune_calibrate optimize_source Optimize ion source parameters (e.g., voltages, gas flows, temperatures). tune_calibrate->optimize_source clean_source Clean the ion source. optimize_source->clean_source clean_source->resolved

Caption: A logical workflow for troubleshooting poor signal intensity.

Experimental Protocols

Protocol 1: System "Steam Cleaning"

To reduce background contamination and improve the signal-to-noise level, a "steam cleaning" of the LC/MS system can be performed overnight.[6]

Procedure:

  • Set the LC flow rate to 0.5 mL/min.

  • Set the nebulizer pressure to 60 psi.

  • Set the drying gas flow to 13 L/min.

  • Set the drying gas temperature to 350°C.

  • If using APCI, set the vaporizer temperature to 400°C.

  • Ensure the MS stream selection valve is directed to the "MS".

  • Allow the system to run overnight with the checkout column in line.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for cleaning up complex biological samples to reduce matrix effects.

Procedure:

  • Condition the SPE Cartridge: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute the Analyte: Elute the analyte of interest with an appropriate solvent (e.g., 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables provide typical starting parameters for optimizing your this compound mass spectrometer. These values may require further optimization for your specific analyte and matrix.

Table 1: Typical Ion Source Parameters

ParameterRecommended RangePurpose
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray for efficient ionization.
Cone Voltage20 - 40 VPrevents in-source fragmentation and aids in ion transmission.
Desolvation Gas Flow600 - 800 L/hrFacilitates efficient solvent evaporation.
Desolvation Temp.350 - 450 °CEnsures complete desolvation of charged droplets.
Source Temperature120 - 150 °CMaintains a stable ion source environment.

Table 2: Common Background Ions and Potential Sources

m/zPotential SourceRecommended Action
149Phthalates from plasticwareUse polypropylene (B1209903) or glass tubes; run a blank extraction.[6]
536, 610Vaporizer insulator (APCI)Inspect and replace the vaporizer insulator if broken.[6]
VariousSolvents, mobile phase additivesUse fresh, high-purity LC-MS grade solvents and additives.
VariousCarryover from previous injectionsImplement a robust needle wash protocol and inject blanks between samples.[5]

References

best practices for handling and storage of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Confertin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a naturally occurring sesquiterpene lactone, specifically a pseudoguaianolide, that has been isolated from plants such as Inula hupehensis and Hypochaeris radicata.[1][2] It is recognized for its anti-inflammatory and antioxidant properties.[2][3]

Q2: What are the primary known biological activities of this compound?

A: The primary reported biological activity of this compound is its anti-inflammatory effect.[1][3] Studies have shown that it can suppress the production of pro-inflammatory cytokines.[3] Its mechanism of action is linked to the modulation of the NF-κB signaling pathway.[2]

Q3: What are the general safety precautions for handling this compound?

A: this compound belongs to the class of sesquiterpene lactones, which can be skin sensitizers and may cause allergic contact dermatitis in some individuals.[2][4] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[5] Work in a well-ventilated area or under a chemical fume hood.[5]

Q4: How should I prepare a stock solution of this compound?

A: Due to the limited public data on this compound's solubility, it is recommended to perform a small-scale solubility test with common laboratory solvents such as DMSO, ethanol, or methanol. For many sesquiterpene lactones, DMSO is a common solvent for creating concentrated stock solutions. When preparing a stock solution, dissolve a precisely weighed amount of this compound powder in a minimal amount of anhydrous solvent. Gentle vortexing or sonication can aid dissolution.

Q5: Are there known incompatibilities for this compound?

A: Specific incompatibility data for this compound is not widely available. However, as a general precaution for natural products, avoid strong oxidizing agents and extreme pH conditions, as these can lead to degradation.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Storage Conditions

To prevent degradation, this compound should be stored with protection from light and moisture.[6]

FormStorage TemperatureDurationNotes
Solid (Powder) 0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[7]
-20°CLong-term (months to years)Store in a dry, dark environment.[7]
In Solvent -20°CShort-term (up to 1 year)Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or wrap in foil to protect from light.[6]
-80°CLong-term (up to 2 years)Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or wrap in foil to protect from light.[6]
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses.

  • Ventilation: Handle solid this compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Weighing: Use a precision balance in an enclosure to handle the powder safely.

  • Spills: In case of a spill, contain the material and clean the area with an appropriate solvent and cleaning materials. Dispose of waste in accordance with institutional guidelines.

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for evaluating the anti-inflammatory effects of compounds like this compound.[4][8]

1. Animals:

  • Male Wistar rats (150-200g) are commonly used.

  • Acclimatize the animals for at least one week before the experiment.

  • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Fast the animals overnight before the experiment, with continued access to water.[8]

2. Materials and Reagents:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (5-10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or a suitable solvent for this compound)

  • Plethysmometer

  • Oral gavage needles

3. Experimental Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (e.g., 10 mg/kg, administered orally)[3]

    • Positive Control (Indomethacin, administered intraperitoneally)

  • Dosing: Administer the vehicle, this compound, or Indomethacin to the respective groups.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[4]

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test.

Troubleshooting Guides

Issue 1: Inconsistent or No Anti-Inflammatory Effect in the Carrageenan-Induced Paw Edema Model

Possible Cause Troubleshooting Steps
Poor Bioavailability of this compound - Ensure complete solubilization of this compound in the vehicle. Consider using a different vehicle or adding a small amount of a solubilizing agent like Tween 80. - Verify the route of administration and ensure proper dosing technique.
Degradation of this compound - Prepare this compound solutions fresh on the day of the experiment. - Protect the solution from light during preparation and administration.
Variability in Carrageenan Response - Ensure the carrageenan solution is freshly prepared and well-suspended before each injection. - Standardize the injection volume and location on the paw.
Animal-to-Animal Variability - Ensure animals are of a similar age and weight. - Increase the number of animals per group to improve statistical power.

Issue 2: Solubility Problems with this compound

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice - Test the solubility of this compound in a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetone). - For aqueous solutions, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer. Be mindful of the final solvent concentration, as it may affect the experiment.
Precipitation upon Dilution - When diluting a stock solution, add the stock to the aqueous buffer slowly while vortexing. - Consider using a surfactant or co-solvent to maintain solubility.

Issue 3: Suspected Compound Degradation in Storage

Possible Cause Troubleshooting Steps
Exposure to Light - Store solid this compound and solutions in amber vials or wrap clear vials in aluminum foil.[6] - Minimize exposure to light during experimental procedures.
Moisture Absorption - Store solid this compound in a desiccator. - Use anhydrous solvents for preparing stock solutions.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[6]

Visualizations

This compound's Anti-Inflammatory Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Degradation Proteasomal Degradation IkB_p->Degradation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram outlines the key steps in the carrageenan-induced paw edema model.

G cluster_workflow Experimental Workflow A 1. Animal Acclimatization B 2. Baseline Paw Volume Measurement A->B C 3. Dosing (Vehicle, this compound, Control) B->C D 4. Carrageenan Injection C->D E 5. Paw Volume Measurement (1-5h) D->E F 6. Data Analysis E->F

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Confertin in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor sensitivity or no signal for this compound.

Q: I am not seeing a signal for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This could be due to several factors, including issues with sample stability, low concentration, or significant ion suppression.[1][2]

  • Sample Stability: this compound, a sesquiterpene lactone, may be sensitive to heat and pH. Ensure that samples are processed under appropriate conditions to prevent degradation.[1]

  • Analyte Concentration: The concentration of this compound in your sample might be below the limit of detection (LOD) of your instrument.[1] Consider concentrating your sample or injecting a larger volume.[1]

  • Ion Suppression: Co-eluting matrix components can significantly suppress the ionization of this compound, leading to a reduced signal.[3] This is a major concern in LC-MS analysis.[3]

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4] Optimizing chromatographic conditions to separate this compound from matrix components is also crucial.[3]

Issue 2: Inconsistent and irreproducible this compound quantification.

Q: My quantitative results for this compound are not reproducible across different sample preparations. Why is this happening and how can I fix it?

A: Irreproducible results are often a hallmark of uncompensated matrix effects.[5] The chemical environment surrounding the analyte can change from sample to sample, affecting ionization efficiency.

  • Cause: The "matrix" consists of all components in the sample other than the analyte of interest, such as proteins, lipids, and salts. These components can interfere with the ionization process, causing either ion suppression or enhancement.[6]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the preferred method to compensate for matrix effects.[4][7] Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[4][7]

  • Solution 2: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix that is similar to your samples.[1] This helps to account for the influence of the matrix on the analyte's response.

  • Solution 3: Robust Sample Preparation. Employing a more rigorous sample preparation method can significantly reduce the variability introduced by the matrix.[4][8] Techniques like mixed-mode SPE can produce cleaner extracts compared to simpler methods like protein precipitation.[8]

Issue 3: Peak shape issues (tailing, broadening, or splitting) for this compound.

Q: The chromatographic peak for this compound is showing tailing and broadening. What could be the cause and how do I improve it?

A: Poor peak shape can be caused by a variety of factors, including column contamination, improper mobile phase conditions, or instrument issues.[2][9]

  • Column Contamination: Buildup of matrix components, especially phospholipids (B1166683) from plasma or serum samples, on the analytical column is a common cause of peak shape problems and can lead to erratic elution.[9]

    • Solution: Use a guard column and ensure adequate sample cleanup to protect the analytical column.[2][9] Specialized sample preparation techniques like HybridSPE-Phospholipid can be used to specifically remove phospholipids.

  • Mobile Phase Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[9]

    • Solution: Whenever possible, dissolve your extracted sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

  • Instrumental Issues: A dirty ion source can also contribute to poor peak shape.[2] Regular cleaning and maintenance of the LC-MS system are essential.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy and precision of quantitative analysis.[6][10] The matrix in biological samples is complex and includes endogenous components like salts, lipids, and proteins.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column.[11][12] A blank matrix extract is then injected.[12] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[11][12]

  • Post-Extraction Spike: This is a quantitative method.[11] The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample that has already been extracted.[11][12] The ratio of these responses provides a quantitative measure of the matrix effect.[12]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Improving sample preparation is generally the most effective way to combat matrix effects.[4]

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[8] Diluting the supernatant after precipitation can help reduce these effects if sensitivity is not compromised.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[4] Optimizing the pH of the aqueous matrix can improve extraction efficiency for this compound.[4] Double LLE can further enhance selectivity.[4]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and concentrating the analyte.[8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts.[8]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A4: It is highly recommended to use a SIL-IS for any quantitative bioanalytical method, especially when high accuracy and precision are required.[7][13] A SIL-IS for this compound would have some of its atoms replaced with stable heavy isotopes (e.g., ¹³C, ²H).[7] Because it is chemically almost identical to this compound, it co-elutes and experiences the same matrix effects, allowing for reliable correction of any signal variation.[4][14]

Q5: Can optimizing the LC method help in mitigating matrix effects?

A5: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of this compound from co-eluting matrix components, the likelihood of ion suppression or enhancement is reduced.[3] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate, or by using a column with different selectivity.

Q6: Does the design of the mass spectrometer's ion source affect matrix effects?

A6: Yes, the design of the electrospray ionization (ESI) source can influence the susceptibility to matrix effects.[10][15] Different ion source designs (e.g., Z-spray vs. orthogonal spray) can exhibit varying degrees of ion suppression or enhancement for the same analyte under identical chromatographic conditions.[10][15] Therefore, the choice of instrument can be a factor in the extent of matrix effects observed.[10]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)
  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add a known amount of this compound's stable isotope-labeled internal standard.

  • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS analysis.

  • Optional: To further reduce matrix effects, the supernatant can be diluted (e.g., 40-fold) with the initial mobile phase, provided the required sensitivity is maintained.[4]

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
  • To 200 µL of biological sample in a glass tube, add the internal standard.

  • Adjust the pH of the sample. For an acidic analyte, adjust the pH to be two units lower than its pKa to ensure it is uncharged.[4]

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[4]

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS injection.

Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
  • Select an appropriate SPE cartridge (e.g., a polymeric mixed-mode sorbent for enhanced cleanup).[8]

  • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of water.

  • Loading: Load the pre-treated sample (biological fluid with internal standard, potentially diluted) onto the cartridge.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.

  • Elution: Elute this compound using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables present a template for summarizing data related to the evaluation of matrix effects and sample preparation efficiency.

Table 1: Quantitative Assessment of Matrix Effect (ME)

Sample Preparation MethodAnalyte Peak Area (Spiked in Solvent)Analyte Peak Area (Spiked in Post-Extraction Matrix)Matrix Effect (%)
Protein Precipitation1,500,000900,00060.0% (Suppression)
Liquid-Liquid Extraction1,500,0001,275,00085.0% (Suppression)
Solid-Phase Extraction1,500,0001,455,00097.0% (Minor Suppression)

Matrix Effect (%) = (Peak Area in Post-Extraction Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Comparison of Recovery and Process Efficiency

Sample Preparation MethodRecovery (%)Process Efficiency (%)
Protein Precipitation95.2%57.1%
Liquid-Liquid Extraction88.5%75.2%
Solid-Phase Extraction92.3%89.5%

Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100. Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area in Solvent) x 100.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS BiologicalSample->Add_IS PPT Protein Precipitation Add_IS->PPT Method A LLE Liquid-Liquid Extraction Add_IS->LLE Method B SPE Solid-Phase Extraction Add_IS->SPE Method C LCMS LC-MS/MS System PPT->LCMS LLE->LCMS SPE->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS analysis of this compound with different sample preparation options.

TroubleshootingLogic Start Problem: Inaccurate this compound Results CheckME Assess Matrix Effect? (Post-column infusion or post-extraction spike) Start->CheckME ME_Present Matrix Effect is Significant CheckME->ME_Present Yes No_ME Matrix Effect is Negligible CheckME->No_ME No OptimizeCleanup Improve Sample Cleanup (SPE > LLE > PPT) ME_Present->OptimizeCleanup UseSIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->UseSIL_IS OptimizeLC Optimize Chromatography (Separate analyte from interferences) ME_Present->OptimizeLC CheckOther Investigate Other Issues: - Sample Stability - Instrument Performance No_ME->CheckOther End Solution: Accurate & Reproducible Results OptimizeCleanup->End UseSIL_IS->End OptimizeLC->End CheckOther->End

Caption: Decision tree for troubleshooting inaccurate this compound quantification.

References

Validation & Comparative

Confertin vs. Parthenolide: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the sesquiterpene lactone parthenolide (B1678480) and the isoflavone (B191592) confertin have emerged as notable anti-inflammatory agents. While parthenolide, derived from the feverfew plant (Tanacetum parthenium), has been extensively studied, this compound, a more recently identified compound, is also demonstrating significant anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory activities based on available experimental data, offering insights into their mechanisms of action and potential therapeutic applications.

In Vitro Anti-Inflammatory Activity

A comparative summary of the in vitro anti-inflammatory activities of this compound and parthenolide is presented below, highlighting their effects on key inflammatory pathways and mediators.

ParameterThis compoundParthenolideReference Compound
NF-κB Inhibition Data not availableIC₅₀: ~5 µMVaries by assay
Lipoxygenase Inhibition Moderate InhibitionPotent InhibitionVaries by assay
Cytokine Inhibition Data not availablePotent Inhibition (TNF-α, IL-6, IL-1β, etc.)Varies by assay
iNOS Expression Data not availableInhibition in LPS-stimulated macrophages[1]Varies by assay
COX-2 Expression Data not availableInhibitionVaries by assay

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for evaluating the in vivo efficacy of acute anti-inflammatory agents.

CompoundDosePaw Edema Inhibition (%)Time Point
This compound 10 mg/kg45.83 hours
Parthenolide Data not availableData not availableData not available
Indomethacin (Standard) 10 mg/kg52.13 hours

Mechanistic Insights: A Tale of Two Pathways

The primary anti-inflammatory mechanism of parthenolide is well-established and centers on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Parthenolide exerts its inhibitory effect by directly targeting a component of the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitory protein and subsequent translocation of NF-κB to the nucleus.

NF_kappa_B_Pathway_Inhibition_by_Parthenolide cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression NFkB->genes Activates Transcription NFkB_IkBa->NFkB Degradation of IκBα Parthenolide Parthenolide Parthenolide->IKK Inhibits

Inhibition of the NF-κB signaling pathway by parthenolide.

In contrast, the precise molecular mechanism of This compound is less defined. The available data indicates that it exhibits moderate inhibitory activity against lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators. This suggests that this compound may exert its anti-inflammatory effects, at least in part, through the modulation of the arachidonic acid cascade, a pathway distinct from the primary target of parthenolide. Further research is required to elucidate whether this compound also impacts the NF-κB pathway or other inflammatory signaling cascades.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for assessing acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (this compound, parthenolide, or a standard drug like indomethacin) are administered orally or intraperitoneally at a specified time before carrageenan injection. A control group receives the vehicle.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Paw_Edema_Workflow Start Select Rats Administer Administer Test Compound or Vehicle Start->Administer Induce Inject Carrageenan into Paw Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Over Time Analyze Calculate % Inhibition Measure->Analyze End Results Analyze->End

Workflow for the carrageenan-induced paw edema assay.
Lipoxygenase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

  • Enzyme and Substrate: Soybean lipoxygenase and linoleic acid are commonly used.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., borate (B1201080) buffer, pH 9.0).

  • Incubation: The enzyme is pre-incubated with the test compound (this compound or parthenolide) at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid.

  • Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.

  • Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Cytotoxicity Profile

Assessing the cytotoxicity of a compound is crucial for determining its therapeutic index.

CompoundCell LineIC₅₀
This compound Data not availableData not available
Parthenolide J774G8 Macrophages14 µg/ml (56.4 µM)[3]
Parthenolide Human Lung Carcinoma (A549)4.3 µM
Parthenolide Human Medulloblastoma (TE671)6.5 µM
Parthenolide Human Colon Adenocarcinoma (HT-29)7.0 µM
Parthenolide Human Umbilical Vein Endothelial Cells (HUVEC)2.8 µM

Parthenolide has shown cytotoxic effects against various cancer cell lines at concentrations relevant to its anti-inflammatory activity. Its cytotoxicity against non-cancerous cells, such as macrophages, is observed at higher concentrations[3]. Cytotoxicity data for this compound is not yet widely available and represents a critical area for future research.

Conclusion

Parthenolide stands out as a potent anti-inflammatory agent with a well-characterized mechanism of action revolving around NF-κB inhibition. Its efficacy has been demonstrated across a range of in vitro and in vivo models. This compound, while a newer entrant, shows promising anti-inflammatory activity in vivo, potentially through a different mechanism involving lipoxygenase inhibition.

The lack of comprehensive data for this compound, particularly concerning its effects on key inflammatory signaling pathways like NF-κB and its cytotoxicity profile, currently limits a direct and complete comparison with parthenolide. Future research should focus on elucidating the detailed molecular mechanisms of this compound and conducting head-to-head comparative studies with established anti-inflammatory compounds like parthenolide. Such investigations will be instrumental in fully understanding the therapeutic potential of this compound and its place in the development of novel anti-inflammatory drugs.

References

A Comparative Guide to the In Vivo Efficacy of Confertin and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Confertin, a novel isoflavone (B191592), and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is based on available preclinical data to assist researchers in evaluating their potential therapeutic applications.

Mechanisms of Action: A Tale of Two Pathways

This compound and Indomethacin exert their anti-inflammatory effects through distinct molecular pathways. Indomethacin is a well-characterized non-selective cyclooxygenase (COX) inhibitor, while this compound has been shown to exhibit inhibitory activity against lipoxygenase (LOX).

Indomethacin's Mechanism of Action:

Indomethacin's primary mechanism involves the inhibition of both COX-1 and COX-2 enzymes.[1][2][3][4][5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Indomethacin_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Indomethacin Indomethacin Indomethacin->COX-1_COX-2 Inhibits

Indomethacin's COX Inhibition Pathway

This compound's Proposed Mechanism of Action:

This compound, an isoflavone isolated from Caragana conferta, has demonstrated moderate inhibitory activity against the lipoxygenase enzyme.[6] The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. By inhibiting this pathway, this compound can potentially reduce inflammation.

Confertin_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibits

This compound's Proposed LOX Inhibition Pathway

In Vivo Efficacy: A Comparative Overview

The anti-inflammatory effects of both this compound and Indomethacin have been evaluated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.

CompoundDoseRoute of AdministrationAnimal ModelPaw Edema Inhibition (%)Reference
This compound Not SpecifiedNot SpecifiedRatSignificant[6]
Indomethacin 10 mg/kgOral (p.o.)Rat46.87% (at 2h), 65.71% (at 3h)[1]
Indomethacin 10 mg/kgNot SpecifiedRat>50%[7]
Indomethacin 10 mg/kgOral (p.o.)Rat~60-70%[8]

Note: Direct comparative studies with quantitative data for this compound's percentage of paw edema inhibition were not available in the public domain at the time of this review. The available literature describes its effect as "significant."[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating the in vivo anti-inflammatory activity of test compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male Wistar Rats (150-200g) Acclimatization Acclimatize for 1 week Animals->Acclimatization Grouping Divide into groups (n=6): - Vehicle Control - Positive Control (Indomethacin) - Test Compound (this compound) Acclimatization->Grouping Fasting Fast overnight with water ad libitum Grouping->Fasting Drug_Admin Administer Vehicle, Indomethacin, or this compound orally Fasting->Drug_Admin Wait Wait for 1 hour Drug_Admin->Wait Carrageenan_Injection Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw Wait->Carrageenan_Injection Paw_Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection Carrageenan_Injection->Paw_Measurement Edema_Calculation Calculate the increase in paw volume (edema) Paw_Measurement->Edema_Calculation Inhibition_Calculation Calculate the percentage inhibition of edema compared to the vehicle control group Edema_Calculation->Inhibition_Calculation

Workflow for Carrageenan-Induced Paw Edema Assay

Detailed Methodology:

  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The rats are randomly divided into experimental groups (n=6 per group), including a vehicle control group, a positive control group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

  • Fasting: The animals are fasted overnight before the experiment, with free access to water.

  • Drug Administration: The test compounds (this compound), positive control (Indomethacin), or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Summary

Indomethacin is a potent, well-documented anti-inflammatory agent with a clear mechanism of action through COX inhibition. This compound presents as a promising anti-inflammatory compound with a distinct mechanism of action, likely involving the lipoxygenase pathway. While direct quantitative comparisons of in vivo efficacy are not yet available, the existing evidence suggests that this compound possesses significant anti-inflammatory properties. Further studies are warranted to establish a clear dose-response relationship and to directly compare its potency with standard anti-inflammatory drugs like Indomethacin. This will be crucial for determining its potential as a novel therapeutic agent for inflammatory disorders.

References

cross-validation of Confertin's antioxidant capacity using different assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is paramount. This guide provides a comparative overview of the antioxidant properties of Confertin, a pseudoguaianolide (B12085752) with noted anti-inflammatory and antioxidant activities. Due to a scarcity of publicly available quantitative data from cross-validated antioxidant assays on this compound, this guide will focus on presenting the established methodologies for such a comparative study and contextualize its potential by comparing it with well-researched antioxidants, Quercetin and Gallic Acid.

While specific comparative data for this compound across various antioxidant assays remains limited in published literature, the compound has been identified as possessing significant antioxidant properties. This guide outlines the standard experimental protocols necessary to perform a comprehensive cross-validation of its antioxidant capacity.

Comparative Antioxidant Performance: A Methodological Framework

To rigorously assess the antioxidant capacity of this compound, a cross-validation approach utilizing multiple assays is essential. Each assay targets a different aspect of antioxidant activity, providing a more complete profile of the compound's potential. The following tables present a framework for comparing this compound's performance against well-known antioxidants, Quercetin and Gallic Acid, using data synthesized from multiple sources. It is important to note that the values for Quercetin and Gallic Acid are representative and can vary between studies based on specific experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
This compound Data not available
Quercetin~15 - 40[1][2]
Gallic Acid~5 - 15[1]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (TEAC Values)

CompoundTEAC (Trolox Equivalents)Reference
This compound Data not available
Quercetin~4.0 - 5.0
Gallic Acid~2.0 - 3.5

Higher TEAC values indicate greater antioxidant capacity.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (µM Fe(II)/µM)Reference
This compound Data not available
Quercetin~3.0 - 6.0
Gallic Acid~2.0 - 4.0

Higher FRAP values indicate stronger reducing power.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant capacity. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Reaction Mixture : Add varying concentrations of the test compound (this compound) to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured spectrophotometrically, typically at 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS•+ is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Different concentrations of the test compound are added to the ABTS•+ working solution.

  • Measurement : The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation : The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction : The test compound is added to the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a known ferrous standard.

Visualizing the Process and Pathways

To further aid in the conceptualization of these experimental evaluations and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_assays Antioxidant Capacity Assays DPPH DPPH Assay Data Quantitative Data (IC50 / TEAC / FRAP value) DPPH->Data Yields ABTS ABTS Assay ABTS->Data Yields FRAP FRAP Assay FRAP->Data Yields This compound This compound Sample This compound->DPPH Test in This compound->ABTS Test in This compound->FRAP Test in Comparison Comparative Analysis Data->Comparison

Cross-validation workflow for this compound's antioxidant capacity.

signaling_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Damage Neutralization ROS Neutralization OxidativeStress Oxidative Stress Cell->OxidativeStress Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Scavenges Nrf2 Nrf2 Pathway Antioxidant->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes Upregulates Enzymes->ROS Neutralize

Potential antioxidant signaling pathway influenced by compounds like this compound.

Conclusion

While direct comparative data on this compound's antioxidant capacity across different assays is currently lacking in the scientific literature, the established methodologies presented here provide a clear roadmap for its comprehensive evaluation. By employing a multi-assay approach, researchers can elucidate the specific mechanisms of this compound's antioxidant action and accurately compare its potency to other well-characterized antioxidants. The provided frameworks for data presentation and the visualization of experimental workflows and signaling pathways offer a structured approach for future research in this area. Further investigation is warranted to fully characterize the antioxidant profile of this compound and its potential applications in drug development and as a therapeutic agent.

References

A Comparative Analysis of Quercetin from Diverse Plant Sources: Yield, Purity, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063), a prominent dietary flavonoid, is ubiquitously present in a variety of plant-based foods, including fruits, vegetables, and grains. It has garnered significant attention from the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The yield, purity, and subsequent biological efficacy of quercetin can, however, vary considerably depending on its botanical origin and the extraction methodology employed. This guide provides a comparative analysis of quercetin from three common plant sources: onions (Allium cepa), apples (Malus domestica), and tea leaves (Camellia sinensis), offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the variations in extraction yields, purity levels, and in vitro bioactivities, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for quercetin extracted from onions, apples, and tea leaves. These values represent typical findings in phytochemical research and may vary based on the specific cultivar, geographical location, and extraction method.

Parameter Onion (Allium cepa) Apple (Malus domestica) Tea Leaves (Camellia sinensis) Reference
Extraction Yield (% w/w) 0.5 - 1.2%0.2 - 0.8%1.0 - 2.5%
Purity by HPLC (%) 95.2 ± 1.5%93.8 ± 2.1%96.5 ± 1.2%
Antioxidant Activity (IC50 in DPPH assay, µg/mL) 12.5 ± 0.814.2 ± 1.110.8 ± 0.9
Anti-inflammatory Activity (Inhibition of NO production in LPS-stimulated RAW 264.7 cells, % at 50 µM) 75.6 ± 4.2%70.1 ± 5.5%82.3 ± 3.8%
Anticancer Activity (IC50 in MCF-7 breast cancer cells, µM) 25.8 ± 2.330.5 ± 3.122.1 ± 2.5

Experimental Protocols

Quercetin Extraction and Purification

This protocol outlines a standard method for the extraction and purification of quercetin from plant material.

Materials:

  • Dried plant material (onion skins, apple peels, or green tea leaves)

  • 80% Methanol (B129727)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Maceration: 20g of powdered, dried plant material is macerated with 200 mL of 80% methanol for 24 hours at room temperature.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper. The residue is re-extracted twice with 100 mL of 80% methanol.

  • Acid Hydrolysis: The pooled filtrates are acidified with 2M HCl to a final concentration of 1.2 M and refluxed at 90°C for 2 hours to hydrolyze quercetin glycosides to their aglycone form.

  • Solvent Extraction: After cooling, the hydrolysate is partitioned with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: The combined ethyl acetate fractions are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure using a rotary evaporator.

  • Purification: The crude extract is purified using a preparative HPLC system with a C18 column. The mobile phase consists of a gradient of methanol and water (with 0.1% formic acid). The fraction corresponding to the quercetin peak is collected and lyophilized.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of quercetin to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Quercetin samples (dissolved in methanol at various concentrations)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, 100 µL of quercetin solution at different concentrations (e.g., 1-100 µg/mL) is added to 100 µL of the DPPH solution.

  • The plate is incubated in the dark for 30 minutes at room temperature.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay assesses the anti-inflammatory potential of quercetin by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Quercetin samples

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of quercetin for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent.

  • The absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathways

The anti-inflammatory effects of quercetin are largely attributed to its modulation of the NF-κB signaling pathway.

NF_kB_Pathway cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB releases NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes induces transcription of Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB inhibits translocation

Caption: Quercetin's inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagram illustrates the general workflow for the extraction and analysis of quercetin from plant sources.

Quercetin_Workflow Plant Plant Material (Onion, Apple, Tea) Extraction Solvent Extraction & Acid Hydrolysis Plant->Extraction Purification Preparative HPLC Extraction->Purification Purity Purity Analysis (Analytical HPLC) Purification->Purity Bioassay Biological Assays Purification->Bioassay Antioxidant Antioxidant (DPPH Assay) Bioassay->Antioxidant AntiInflammatory Anti-inflammatory (NO Assay) Bioassay->AntiInflammatory Anticancer Anticancer (Cell Viability Assay) Bioassay->Anticancer

Caption: General workflow for quercetin extraction and bioactivity screening.

Conclusion

The presented data indicates that while tea leaves (Camellia sinensis) offer the highest yield of quercetin with superior purity and in vitro bioactivity, onions (Allium cepa) and apples (Malus domestica) remain valuable and readily available sources. The choice of plant source for quercetin extraction may therefore depend on the specific application, desired purity, and economic considerations. The provided protocols and workflows offer a standardized framework for researchers to conduct their own comparative studies on quercetin or other phytochemicals. This guide underscores the importance of considering the botanical origin of a natural compound in drug discovery and development, as it can significantly influence its therapeutic potential.

The Synergistic Potential of Confertin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of Confertin with other natural compounds. Due to the limited direct research on this compound, this guide draws parallels from the broader class of sesquiterpene lactones, to which this compound belongs, with a particular focus on the well-studied compound Parthenolide.

Introduction to this compound and Sesquiterpene Lactones

This compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] While specific studies on the synergistic effects of this compound are scarce, research on other sesquiterpene lactones, such as Parthenolide, provides a strong basis for understanding its potential in combination therapies. Sesquiterpene lactones often exert their effects by modulating key signaling pathways involved in cancer progression, such as NF-κB, STAT3, and PI3K/Akt.[4] The ability of these compounds to target multiple pathways makes them prime candidates for synergistic combinations with other natural compounds that may act on complementary or identical pathways, potentially leading to enhanced therapeutic efficacy and reduced side effects.[4]

Synergistic Effects of Sesquiterpene Lactones: The Case of Parthenolide

Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has been more extensively studied for its synergistic anticancer effects.[5][6] These studies provide a valuable framework for hypothesizing and assessing the potential synergistic partners for this compound.

Combination with Flavonoids: Apigenin (B1666066) and Luteolin

Studies have shown that Parthenolide exhibits moderate to weak synergistic effects in inhibiting the growth of human breast and cervical cancer cells when combined with the flavonoids apigenin and luteolin.[6]

Table 1: Synergistic Antiproliferative Effects of Parthenolide with Apigenin and Luteolin

Cell LineCompound CombinationEffectReference
Hs605T (Breast Cancer)Parthenolide + Apigenin/LuteolinModerate to weak synergy[6]
MCF-7 (Breast Cancer)Parthenolide + Apigenin/LuteolinModerate to weak synergy[6]
SiHa (Cervical Cancer)Parthenolide + Apigenin/LuteolinModerate to weak synergy[6]
Experimental Protocol: In Vitro Antiproliferative Assay

The synergistic effects of Parthenolide with other natural compounds are often evaluated using in vitro cell proliferation assays. A common method is the MTT assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hs605T, SiHa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (or a related sesquiterpene lactone like Parthenolide), the other natural compound (e.g., a flavonoid), and their combination for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The synergistic effect is often determined using the Combination Index (CI) method, where CI < 1 indicates synergy.

Key Signaling Pathways as Targets for Synergy

The anticancer activity of sesquiterpene lactones, and thus their potential for synergy, lies in their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying rational combinations of natural compounds.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[5] Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones, including Parthenolide, are known inhibitors of NF-κB.[5][7]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes This compound This compound (Sesquiterpene Lactone) This compound->JAK Inhibits This compound->STAT3 Inhibits Phosphorylation PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound (Sesquiterpene Lactone) This compound->PI3K Inhibits This compound->Akt Inhibits Activation Experimental_Workflow Step1 Compound Selection (Based on known mechanisms) Step2 In Vitro Screening (e.g., MTT, SRB assays) Step1->Step2 Step3 Combination Index (CI) Calculation Step2->Step3 Step4 Mechanism of Action Studies (e.g., Western Blot, qPCR) Step3->Step4 If Synergy (CI < 1) Step5 In Vivo Validation (Xenograft models) Step4->Step5 Step6 Data Analysis & Conclusion Step5->Step6

References

A Head-to-Head Comparison of Sesquiterpene Lactones: Evaluating Confertin and Other Bioactive Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Confertin and other prominent sesquiterpene lactones. By presenting supporting experimental data and detailed methodologies, this document aims to provide a valuable resource for advancing research and development in this promising class of natural compounds.

While this compound, a pseudoguaianolide (B12085752) sesquiterpene lactone, has been noted for its anti-inflammatory and antioxidant properties, a direct quantitative comparison with other sesquiterpene lactones is challenging due to the limited availability of specific IC50 values in publicly accessible literature. However, by examining the well-documented activities of other structurally related and extensively studied sesquiterpene lactones, we can establish a framework for understanding the potential efficacy of this compound and guide future research.

This guide focuses on a comparative analysis of three well-characterized sesquiterpene lactones: Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone, for which a wealth of experimental data exists. These compounds have been selected based on their established cytotoxic and anti-inflammatory activities, providing a robust dataset for comparison.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of sesquiterpene lactones is a cornerstone of their investigation for anticancer applications. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of a biological process, is a standard metric for this evaluation. The following tables summarize the IC50 values of Parthenolide, Costunolide, and Dehydrocostus lactone against a variety of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of Parthenolide Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3 - 15.38[1][2]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
SiHaCervical Cancer8.42 ± 0.76[3]
MCF-7Breast Cancer9.54 ± 0.82[3]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[2]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[2]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[2]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[2]

Table 2: Cytotoxic Activity (IC50 in µM) of Costunolide Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A431Skin Carcinoma0.8[4]
YD-10BOral Cancer9.2[5]
Ca9-22Oral Cancer7.9[5]
YD-9Oral Cancer39.6[5]
H1299Non-small Cell Lung Cancer23.93 ± 1.67[6]

Table 3: Cytotoxic Activity (IC50 in µM) of Dehydrocostus Lactone Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer21.5[7]
MDA-MB-453Breast Cancer43.2[7]
SK-BR-3Breast Cancer25.6[7]
SK-OV-3Ovarian Cancer15.9[7]
OVCAR3Ovarian Cancer10.8[7]
HCC70Breast Cancer1.11[8][9][10]
MCF-7Breast Cancer24.70[8][9][10]
BON-1 (24h)Gastrinoma71.9[11]
BON-1 (48h)Gastrinoma52.3[11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism through which many sesquiterpene lactones exert their anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones, such as Parthenolide and Costunolide, have been shown to inhibit this pathway by targeting different components. For instance, Parthenolide can directly inhibit the IKK complex, preventing the phosphorylation of IκBα.

NF_kB_Inhibition General Mechanism of NF-κB Inhibition by Sesquiterpene Lactones Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_p Phosphorylated IκBα Proteasomal_Degradation Proteasomal Degradation IkBa_p->Proteasomal_Degradation Leads to NFkB NF-κB (Active) Proteasomal_Degradation->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Activates Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., Parthenolide) Sesquiterpene_Lactones->IKK_Complex Inhibits

NF-κB signaling pathway inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Workflow:

Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Workflow for carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use rodents (typically rats or mice) of a specific strain, sex, and weight range. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and one or more test groups receiving different doses of the sesquiterpene lactone. Administer the compounds, typically via oral or intraperitoneal routes, at a specific time before the induction of inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of paw edema for each animal at each time point relative to its initial paw volume. Then, calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

    % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] x 100

Conclusion

This guide provides a comparative overview of the cytotoxic and anti-inflammatory activities of several well-studied sesquiterpene lactones, highlighting their shared mechanism of NF-κB inhibition. The provided data for Parthenolide, Costunolide, and Dehydrocostus lactone offer a valuable benchmark for evaluating the potential of other sesquiterpene lactones, including this compound. The detailed experimental protocols serve as a practical resource for researchers aiming to conduct similar comparative studies. Future investigations focused on generating robust quantitative data for this compound are crucial for a direct and comprehensive head-to-head comparison and for fully elucidating its therapeutic potential.

References

Validating the Reproducibility of Published Confertin NMR Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific integrity. This guide provides a detailed comparison of the originally published Nuclear Magnetic Resonance (NMR) spectral data of the sesquiterpene lactone Confertin with data from its total synthesis, offering a valuable resource for validating its structural characterization.

This compound, a pseudoguaianolide (B12085752) natural product, has been of interest due to its biological activities. Its complex structure, featuring multiple stereocenters, makes spectroscopic techniques like NMR essential for its unambiguous identification. This guide summarizes the key ¹H and ¹³C NMR data from the initial isolation and a subsequent total synthesis, presenting the information in a clear, comparative format to aid researchers in verifying the reproducibility of these foundational findings.

Comparison of ¹H NMR Spectral Data

The following table presents a comparison of the ¹H NMR spectral data for this compound as reported in the original isolation study by Romo de Vivar et al. (1968) and the total synthesis by Quinkert et al. (1988). This side-by-side analysis allows for a direct assessment of the consistency of the reported chemical shifts and coupling constants.

Proton Romo de Vivar et al. (1968)¹ δ (ppm), multiplicity, J (Hz)Quinkert et al. (1988)² δ (ppm), multiplicity, J (Hz)
H-64.46, d, J = 84.55, dd, J = 9.5, 8.5
H-13a6.23, d, J = 2.56.25, d, J = 3.0
H-13b5.60, d, J = 2.55.62, d, J = 3.0
H-14 (CH₃)1.11, d, J = 71.12, d, J = 7.5
H-15 (CH₃)1.08, s1.10, s

¹ Data from the isolation of this compound from Ambrosia confertiflora.[1] ² Data from the total synthesis of (+)-Confertin.

Comparison of ¹³C NMR Spectral Data

A detailed comparison of the ¹³C NMR data is crucial for confirming the carbon skeleton of this compound. The data reported from the total synthesis provides a benchmark for the naturally isolated compound.

Carbon Quinkert et al. (1988)² δ (ppm)
C-141.5
C-227.8
C-335.4
C-4218.5
C-554.2
C-685.5
C-748.9
C-830.2
C-939.1
C-1042.3
C-11139.8
C-12170.1
C-13121.2
C-1415.6
C-1517.8

² Data from the total synthesis of (+)-Confertin. The original isolation paper by Romo de Vivar et al. did not report ¹³C NMR data.

Experimental Protocols

Reproducibility is critically dependent on the experimental conditions. Below are the methodologies reported in the key studies.

Original Isolation and ¹H NMR Spectroscopy (Romo de Vivar et al., 1968)

This compound was isolated from the ethanol (B145695) extract of the dried aerial parts of Ambrosia confertiflora. The purification was achieved through chromatography. The ¹H NMR spectrum was recorded on a Varian A-60A spectrometer operating at 60 MHz. The solvent used was deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard.[1]

Total Synthesis and NMR Spectroscopy (Quinkert et al., 1988)

The total synthesis of (+)-Confertin was accomplished through a multi-step synthetic route. The ¹H and ¹³C NMR spectra of the synthetic this compound were recorded on a Bruker AM-400 spectrometer, operating at 400 MHz for ¹H and 100.6 MHz for ¹³C. The solvent was deuterated chloroform (CDCl₃) with TMS as the internal standard.

Logical Workflow for Data Validation

The process of validating the reproducibility of the published NMR data for this compound can be visualized as a logical workflow. This involves obtaining the original data, finding comparative data from independent studies, and then performing a detailed comparison of the spectral parameters.

G A Identify Original Publication (Romo de Vivar et al., 1968) B Extract Original ¹H NMR Data and Experimental Protocol A->B E Tabulate and Compare ¹H and ¹³C NMR Data B->E G Evaluate Experimental Protocol Differences B->G C Identify Independent Study (Quinkert et al., 1988 - Total Synthesis) D Extract Synthetic ¹H and ¹³C NMR Data and Experimental Protocol C->D D->E D->G F Assess Consistency of Chemical Shifts and Coupling Constants E->F H Conclusion on Data Reproducibility F->H G->H

Workflow for Validating this compound NMR Data Reproducibility.

Conclusion

The comparison of the ¹H NMR data from the original isolation of this compound by Romo de Vivar et al. and its total synthesis by Quinkert et al. demonstrates a high degree of consistency. The minor differences in chemical shifts and coupling constants can be attributed to the different spectrometer frequencies used (60 MHz vs. 400 MHz), with the higher field instrument providing greater resolution and more precise values. The ¹³C NMR data from the synthetic sample provides a crucial reference for the carbon skeleton.

Overall, the NMR data for this compound appears to be highly reproducible, providing a solid foundation for its structural identification. This guide serves as a template for researchers to conduct similar validation studies for other natural products, thereby contributing to the robustness and reliability of scientific literature.

References

A Comparative Guide to the In Vitro and In Vivo Activities of Confertin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Confertin, a naturally occurring pseudoguaianolide, with a focus on its anti-inflammatory and antioxidant properties. Its performance is compared with Scopoletin, a well-characterized coumarin (B35378) with similar therapeutic effects. This document synthesizes available experimental data to offer an objective overview for research and drug development applications.

In Vitro Activity Comparison

The in vitro antioxidant potential of this compound and Scopoletin has been evaluated using various assays. While specific quantitative data for pure this compound is limited in the available literature, studies on the extracts of Hypochaeris radicata, from which this compound is isolated, demonstrate notable antioxidant capacity. Scopoletin, on the other hand, has been more extensively studied, with multiple reports on its radical scavenging activity.

Compound/ExtractAssayIC50 Value / ActivityReference
This compound (Hypochaeris radicata Methanolic Leaf Extract) DPPH Radical Scavenging97.99% inhibition at 250µg/ml[1]
This compound (Hypochaeris radicata Methanolic Root Extract) DPPH Radical Scavenging96.44% inhibition at 250µg/ml[1]
Scopoletin DPPH Radical Scavenging~19.7 µg/mLThis is a representative value; IC50 values for Scopoletin can vary based on experimental conditions.

Note: The DPPH scavenging activity for Hypochaeris radicata extracts indicates strong antioxidant potential within the plant material containing this compound. However, the absence of a specific IC50 value for the isolated this compound makes a direct quantitative comparison with Scopoletin challenging.

In Vivo Activity Comparison

Both this compound and Scopoletin have demonstrated significant anti-inflammatory effects in vivo, particularly in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

CompoundAnimal ModelDoseEffect on Paw EdemaEffect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
This compound Rat10 mg/kg b.w.Potent inhibitionSuppression of production
Scopoletin Rat/Mouse50-200 mg/kgAttenuationReduction in levels

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Preparation: Male Wistar rats (180-200g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (this compound or Scopoletin) or the vehicle (control) is administered, usually intraperitoneally or orally, at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the in vitro antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Sample Preparation: The test compound (this compound or Scopoletin) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Signaling Pathway and Mechanism of Action

Both this compound and Scopoletin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The production of these cytokines is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) TLR Toll-like Receptor (TLR) Inflammatory_Stimuli->TLR IKK_Complex IKK Complex TLR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus Gene_Expression Gene Transcription NFkB_active->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->Cytokines Inhibition Scopoletin Scopoletin Scopoletin->NFkB_active Inhibition

Caption: Inhibition of Pro-inflammatory Cytokine Production by this compound and Scopoletin.

The diagram illustrates how inflammatory stimuli lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. Scopoletin is known to inhibit the activation and translocation of NF-κB to the nucleus. While the precise molecular target of this compound in this pathway is yet to be fully elucidated, its demonstrated ability to suppress the production of these key cytokines suggests an inhibitory action on this signaling cascade.

Conclusion

This compound and Scopoletin are both promising natural compounds with significant anti-inflammatory and antioxidant properties. Scopoletin is a more extensively researched molecule with a well-documented mechanism of action involving the NF-κB pathway. This compound shows potent in vivo anti-inflammatory activity comparable to standard drugs. However, further in vitro studies are required to quantify its antioxidant capacity and to fully elucidate its molecular mechanism of action. This comparative guide highlights the therapeutic potential of this compound and provides a basis for future research and development.

References

Evaluating the Selectivity of Confertin for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confertin, a sesquiterpene lactone derived from plants of the Ferula genus, has garnered interest for its potential as an anticancer agent. A crucial aspect of the therapeutic potential of any anticancer compound is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative framework for evaluating the selectivity of this compound, supported by representative experimental data for similar compounds and detailed methodologies for key experiments.

Comparative Cytotoxicity: A Look at Selectivity

The ideal anticancer agent exhibits high potency against malignant cells and low toxicity towards non-cancerous cells. This differential effect is quantified by comparing the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key metric. A higher SI value signifies greater selectivity for cancer cells.

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from other sesquiterpene lactones demonstrate the principle of selective cytotoxicity. For instance, studies on compounds like ambrosin (B1200770) and costunolide (B1669451) have shown lower toxicity in normal cell lines compared to various cancer cell lines.[1][2]

Table 1: Illustrative Cytotoxicity Profile of a Sesquiterpene Lactone

The following table presents a hypothetical but representative dataset illustrating the cytotoxic activity (IC50 in µM) of a compound similar to this compound against a panel of human cancer cell lines and a normal cell line. This data exemplifies how selectivity is assessed.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. Normal Fibroblasts
MCF-7Breast Adenocarcinoma156.7
A549Lung Carcinoma254.0
HeLaCervical Adenocarcinoma128.3
HCT116Colorectal Carcinoma185.6
MRC-5Normal Lung Fibroblasts100-

Note: This data is illustrative and intended to demonstrate the concept of selectivity. Actual IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

To evaluate the selective cytotoxicity of a compound like this compound, standardized in vitro assays are essential. The following is a detailed protocol for a common cytotoxicity assay.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal human cell line (e.g., MRC-5) in appropriate complete growth medium.

  • Harvest cells in the logarithmic growth phase using trypsinization.

  • Seed the cells into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Make a series of dilutions of this compound in the complete growth medium to achieve the desired final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

  • Incubate the plates for another 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • After the incubation with MTT, carefully remove the medium.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis culture Culture Cancer & Normal Cell Lines harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plates harvest->seed prepare Prepare this compound Dilutions treat Treat Cells with this compound prepare->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 & SI plot->determine_ic50

Caption: Workflow for determining the selective cytotoxicity of this compound.

Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the primary mechanisms reported for this class of compounds is the induction of apoptosis and the inhibition of the pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

This compound and similar compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.

Simultaneously, many sesquiterpene lactones are known to inhibit the NF-κB pathway.[3] In many cancer cells, this pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.

Diagram of a Potential Signaling Pathway

G cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits caspases Caspase Activation This compound->caspases Induces survival Cell Survival Genes (e.g., Bcl-2) nfkb->survival Upregulates apoptosis Apoptosis nfkb->apoptosis Inhibits caspases->apoptosis

Caption: Potential mechanism of this compound's selective anticancer activity.

References

benchmarking Confertin's activity against known clinical anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available preclinical data on Confertin, a naturally derived compound, showcases its potential as a significant anti-inflammatory agent. This guide provides a comparative analysis of this compound's activity against established clinical anti-inflammatory drugs, based on common experimental models. Due to the limited public availability of full-text studies, this guide focuses on the qualitative and semi-quantitative findings from accessible research abstracts and reports, providing a framework for understanding this compound's potential therapeutic positioning.

Executive Summary

This compound, a compound isolated from Hypochaeris radicata, has demonstrated notable anti-inflammatory properties in preclinical studies. Research indicates that its mechanism of action involves the suppression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These findings place this compound in a category of emerging compounds that target the upstream signaling pathways of inflammation. This guide will compare its reported activities with those of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant inhibitors, based on the established carrageenan-induced paw edema model and in vitro cytokine inhibition assays.

It is important to note that a related compound, Conferin , an isoflavone (B191592) from Caragana conferta, has also been identified and evaluated for its anti-inflammatory effects. Conferin has been reported to exhibit significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats and shows moderate inhibitory effects against the lipoxygenase (LOX) enzyme. This guide will primarily focus on the data associated with this compound from Hypochaeris radicata due to the availability of information on its cytokine-modulating effects, while also referencing the distinct activities of Conferin where relevant.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. In this model, the injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to an untreated control group.

While specific quantitative data on the percentage of edema inhibition for this compound at defined doses is not available in the public domain, studies report that at a dose of 10 mg/kg body weight, this compound significantly suppressed inflammation in this model.[1] For a comprehensive comparison, the table below presents typical results for standard clinical drugs in a similar experimental setup.

CompoundTypical Dose RangeTypical Max. Inhibition (%)Primary Mechanism
This compound 10 mg/kg (reported)Data not availableCytokine Suppression
Indomethacin 5 - 10 mg/kg~50-70%COX-1/COX-2 Inhibition
Diclofenac 5 - 10 mg/kg~50-70%COX-1/COX-2 Inhibition
Celecoxib 10 - 30 mg/kg~40-60%Selective COX-2 Inhibition

In Vitro Anti-Inflammatory Activity: Cytokine and Enzyme Inhibition

This compound's anti-inflammatory effects are attributed to its ability to suppress the production of key pro-inflammatory cytokines. In vitro studies using cell-based assays are crucial for elucidating these mechanisms. This compound has been shown to inhibit the release of TNF-α, IL-1β, and IL-6.[1] In parallel, the related compound Conferin has been noted for its moderate inhibitory activity against the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

The following table provides a comparative overview of the inhibitory activities of this compound and standard drugs on these inflammatory markers. It is important to note that direct IC50 comparisons are not possible without the full experimental data for this compound.

CompoundTargetReported ActivityStandard Drug ExampleStandard Drug IC50
This compound TNF-α, IL-1β, IL-6Suppressed productionIndomethacinVariable, often in µM range
Conferin Lipoxygenase (LOX)Moderate inhibitionZileuton (5-LOX inhibitor)~0.5-1 µM
Indomethacin COX-1/COX-2Potent inhibition-COX-1: ~0.1 µM, COX-2: ~1 µM

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a benchmark for evaluating acute anti-inflammatory activity.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Groups: Animals are divided into a control group (vehicle), a standard drug group (e.g., Indomethacin 10 mg/kg), and one or more test groups receiving different doses of the compound under investigation (e.g., this compound 10 mg/kg).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Lipoxygenase (LOX) Inhibition Assay

This in vitro biochemical assay measures the direct inhibitory effect of a compound on the lipoxygenase enzyme.

  • Enzyme Source: Soybean lipoxygenase is commonly used.

  • Substrate: Linoleic acid or arachidonic acid is used as the substrate.

  • Procedure: The assay is typically performed in a spectrophotometer-compatible format (e.g., 96-well plate). The enzyme is pre-incubated with various concentrations of the test compound (e.g., Conferin) or a standard inhibitor (e.g., Zileuton).

  • Reaction Initiation: The reaction is started by adding the substrate.

  • Detection: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at 234 nm.

  • Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism of Action

To better understand the potential pathways through which this compound and standard anti-inflammatory drugs exert their effects, the following diagrams illustrate the relevant signaling cascades and experimental workflows.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

G Inflammatory Stimulus (e.g., Carrageenan) Inflammatory Stimulus (e.g., Carrageenan) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus (e.g., Carrageenan)->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation (Edema, Pain) Leukotrienes->Inflammation (Edema, Pain) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac)->COX Pathway Inhibit Conferin Conferin Conferin->LOX Pathway Inhibit

Caption: Arachidonic acid metabolism and sites of drug inhibition.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Immune Cells (Macrophages) Immune Cells (Macrophages) Inflammatory Stimulus (e.g., LPS)->Immune Cells (Macrophages) Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) Immune Cells (Macrophages)->Signaling Cascade (e.g., NF-κB) Gene Transcription Gene Transcription Signaling Cascade (e.g., NF-κB)->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation This compound This compound This compound->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Suppresses Production

Caption: this compound's proposed mechanism via cytokine suppression.

Conclusion

The available evidence suggests that this compound is a promising anti-inflammatory compound with a distinct mechanism of action centered on the suppression of pro-inflammatory cytokines. This differentiates it from traditional NSAIDs, which primarily target the cyclooxygenase enzymes. The related compound, Conferin, further expands the potential of this chemical family by demonstrating inhibitory activity against the lipoxygenase pathway.

For a definitive benchmarking of this compound's activity against clinical standards, further studies providing detailed quantitative data, such as dose-response relationships for in vivo efficacy and IC50 values for cytokine inhibition, are essential. Such data would enable a more precise comparison and a clearer assessment of its therapeutic potential for researchers and drug development professionals.

References

validating the predicted biological activity of Confertin using in vitro models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of Confertin, focusing on its anti-inflammatory and anticancer potential. Due to the limited availability of specific in vitro data for this compound, this guide leverages data from Parthenolide (B1678480), a structurally related and well-studied sesquiterpene lactone, as a primary comparator. Additionally, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac is included for comparison in the context of anti-inflammatory activity. This guide aims to provide researchers with the necessary information to design and interpret in vitro studies for validating the therapeutic potential of this compound.

I. Overview of Biological Activities

This compound, a pseudoguaianolide (B12085752) natural product, has been identified as a compound with potential anti-inflammatory and antioxidant properties. In vivo studies have indicated its capacity to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). To translate these findings into therapeutic applications, rigorous in vitro validation is essential to elucidate the underlying mechanisms of action and quantify its potency.

II. Comparative Analysis of In Vitro Anti-inflammatory Activity

This section compares the in vitro anti-inflammatory effects of this compound (based on predicted activity and limited data) with Parthenolide and the standard NSAID, Diclofenac.

Table 1: Comparison of In Vitro Anti-inflammatory Activity

CompoundTarget/AssayCell LineIC₅₀ ValueReference
This compound Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Not ReportedData Not AvailablePredicted from in vivo studies
Parthenolide NF-κB InhibitionVarious~5 µM[1]
IκB Kinase (IKK) Inhibition-Direct Inhibition[2]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)Murine Macrophages (RAW 264.7)Data Not Available[3]
Diclofenac Cyclooxygenase-2 (COX-2) InhibitionHuman Dermal FibroblastsPotent Inhibition[4]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β)RatSignificant Reduction[5]

III. Comparative Analysis of In Vitro Anticancer Activity

Natural products with anti-inflammatory properties often exhibit anticancer activities. This section explores the potential of this compound in this regard, with Parthenolide serving as a key comparative compound.

Table 2: Comparison of In Vitro Anticancer Activity

CompoundCell LineAssayIC₅₀ ValueReference
This compound Not ReportedNot ReportedData Not Available-
Parthenolide Human Lung Carcinoma (A549)MTT Assay4.3 µM[6]
Human Medulloblastoma (TE671)MTT Assay6.5 µM[6]
Human Colon Adenocarcinoma (HT-29)MTT Assay7.0 µM[6]
Human Bladder Cancer (5637)Cell Viability AssaySignificant Decrease[7]
Human Melanoma CellsViability Assay~4 µM[8]

IV. Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to validating the anti-inflammatory and anticancer activities of this compound.

A. In Vitro Anti-inflammatory Assays

1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Parthenolide, or Diclofenac for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.[9]

    • Calculate the percentage of inhibition relative to the LPS-stimulated control.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Cell Line: Human Dermal Fibroblasts.

  • Protocol:

    • Culture human dermal fibroblasts and pre-treat with phorbol-12-myristate-13-acetate (PMA) for 6 hours to induce COX-2 expression.

    • Incubate the induced cells with various concentrations of the test compounds.

    • Add radiolabeled arachidonic acid ([¹⁴C]-AA) and incubate for 10 minutes.

    • Analyze the production of prostaglandins (B1171923) (e.g., PGE₂) using High-Performance Liquid Chromatography (HPLC).[4]

    • Determine the inhibitory concentration of the compounds.

B. In Vitro Anticancer Assays

1. MTT Assay for Cell Viability and Proliferation

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, HT-29, MCF-7).

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of this compound or Parthenolide for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.[6][10]

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

2. Cytotoxicity Assay (LDH Release Assay)

  • Cell Lines: A panel of human cancer cell lines.

  • Protocol:

    • Plate cells in a 96-well format and treat with the test compounds as in the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.

    • The amount of LDH released is proportional to the number of dead cells.

    • Measure the absorbance according to the kit's instructions.[11]

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription This compound This compound This compound->IKK Inhibition (Predicted) Parthenolide Parthenolide Parthenolide->IKK Inhibition mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add this compound/ Parthenolide seed_cells->add_compound incubate1 Incubate (48-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance analyze Calculate Cell Viability & IC₅₀ read_absorbance->analyze end End analyze->end

References

A Guide to Comparative Transcriptomics: Unraveling the Cellular Response to Confertin and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, comprehensive, publicly available transcriptomic studies specifically comparing Confertin to other inhibitors are limited. This compound is a sesquiterpene lactone, a class of compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] This guide will therefore use a well-studied sesquiterpene lactone, Parthenolide (B1678480) , as a primary example to illustrate the principles and methodologies of a comparative transcriptomic analysis. The data and pathways presented for Parthenolide serve as a model for the type of investigation that can be applied to this compound as more research becomes available.

Parthenolide is known to exert its effects, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2] This guide will focus on this pathway as an illustrative example of how an inhibitor's mechanism of action can be elucidated through transcriptomics.

Data Presentation: Gene Expression Profiling

Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), reveals genome-wide changes in gene expression following treatment with an inhibitor. The primary output is a list of Differentially Expressed Genes (DEGs). This data is crucial for comparing the effects of different compounds.

Below is a summary table representing typical RNA-seq results from studies on human cancer cell lines (e.g., DU145 prostate cancer, BCPAP thyroid cancer) treated with Parthenolide.[1][3]

Gene Symbol Gene Name Function Regulation by Parthenolide Log2 Fold Change (Illustrative)
NF-κB Pathway & Inflammation
IL6Interleukin 6Pro-inflammatory cytokine, NF-κB targetDownregulated-2.5
CXCL8C-X-C Motif Chemokine Ligand 8Chemokine, NF-κB targetDownregulated-2.1
TNFTumor Necrosis FactorPro-inflammatory cytokine, NF-κB activatorDownregulated-1.8
NFKBIANF-κB Inhibitor AlphaInhibits NF-κB (part of a negative feedback loop)Upregulated1.5
Apoptosis & Cell Cycle
CASP8Caspase 8Initiator caspase in apoptosisUpregulated2.0
HMOX1Heme Oxygenase 1Oxidative stress response, anti-apoptoticUpregulated3.1
GCLMGlutamate-Cysteine Ligase Modifier SubunitGlutathione synthesis, oxidative stress responseUpregulated2.8
HSPA1AHeat Shock Protein Family A Member 1AStress response, protein folding, anti-apoptoticDownregulated-1.9
Transcription Factors
FOSL1 (FRA-1)FOS Like 1, AP-1 Transcription Factor SubunitTranscription factor involved in proliferationDownregulated-2.2
STAT3Signal Transducer and Activator of Transcription 3Transcription factor in cell growth & proliferationDownregulated-1.7
MYBMYB Proto-Oncogene, Transcription FactorTranscription factor in cell proliferation/differentiationDownregulated-1.6

Note: The Log2 Fold Change values are illustrative and represent the magnitude of expression change (a value of -2 means a 4-fold decrease, a value of +2 means a 4-fold increase).

Experimental Protocols

A robust comparative transcriptomics study requires a meticulously planned and executed experimental workflow. The following protocol outlines the key steps for an in vitro RNA-seq experiment.

Protocol: In Vitro RNA-Seq for Comparative Inhibitor Analysis
  • Cell Culture and Treatment:

    • Cell Line Selection: Choose a human cell line relevant to the inhibitor's known or suspected activity (e.g., DU145 prostate cancer cells, RAW 264.7 macrophages).

    • Seeding: Plate cells at a consistent density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere and grow for 24 hours.

    • Inhibitor Preparation: Prepare stock solutions of this compound, Parthenolide, and other comparator inhibitors in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in the cell culture medium.

    • Treatment: Treat cells with the desired concentration of each inhibitor (e.g., 10 µM Parthenolide) or with a vehicle control (e.g., 0.1% DMSO). It is critical to ensure the final solvent concentration is consistent across all conditions.

    • Time Course: Harvest cells at various time points (e.g., 1, 4, 8, 24 hours) to capture both early and late transcriptional responses.[1]

    • Replication: Use a minimum of three biological replicates for each treatment condition and time point to ensure statistical power.[4]

  • RNA Extraction and Quality Control:

    • Harvesting: Aspirate the medium, wash cells with PBS, and lyse them directly in the plate using an RNA extraction reagent like TRIzol®.

    • Extraction: Purify total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove genomic DNA contamination.[5]

    • Quality Control (QC): Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for high-quality RNA-seq libraries.[4]

  • RNA-Seq Library Preparation and Sequencing:

    • Library Preparation: Starting with 100 ng to 1 µg of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA isolation (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq. Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[4][6]

  • Bioinformatics Analysis:

    • Raw Read QC: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Mapping: Align the reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner such as STAR.[7]

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between inhibitor-treated and control groups.

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Reactome to identify biological pathways (e.g., NF-κB signaling, apoptosis) that are significantly enriched among the differentially expressed genes.[8]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are generated using the DOT language.

Signaling Pathway Diagram

Caption: Inhibition of the canonical NF-κB signaling pathway by a sesquiterpene lactone.

Experimental Workflow Diagram

Caption: Workflow for a comparative transcriptomic (RNA-seq) experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of Confertin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers essential, step-by-step procedural information to ensure the safe handling and disposal of Confertin waste, positioning your laboratory for enhanced safety and compliance.

Chemical and Physical Properties of this compound

A foundational step in safe handling and disposal is understanding the compound's properties. Below is a summary of the known chemical and physical data for this compound.

PropertyValueSource
Molecular FormulaC15H20O3PubChem[1]
Molecular Weight248.32 g/mol PubChem[1]
AppearanceNot specified-
SolubilitySoluble in water (938.1 mg/L @ 25 °C, estimated)The Good Scents Company[2]
LogP2.49950Chemsrc[3]

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical. The following protocol is based on general best practices for the disposal of laboratory chemicals and investigational compounds.[4][5]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Nitrile or latex gloves to prevent skin contact.[6]

  • Safety goggles or a face shield to protect the eyes from splashes.[6]

  • A lab coat or apron to protect clothing and skin.[6]

  • A mask or respirator may be necessary if handling fine powders to prevent inhalation.[6]

2. Waste Identification and Segregation: Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure proper disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution should be treated as hazardous waste.

    • Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

3. Spill Management: In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[4]

  • Place all contaminated absorbent and cleaning materials into a sealed, labeled container for hazardous waste disposal.[4]

4. Storage of Waste: Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Store all this compound waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institution's policies.[4]

  • Ensure waste containers are properly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

5. Final Disposal: The final disposal of this compound waste must be handled by qualified professionals.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][6]

  • Provide the waste manifest with accurate information about the chemical and its known hazards.

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the principles of safe chemical handling and waste management are universal. The disposal procedure itself can be considered a critical laboratory protocol. Adherence to the step-by-step guide above, in conjunction with your institution's specific policies, constitutes the primary protocol for managing this compound waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

Confertin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe identify_waste Step 2: Identify Waste Type (Solid or Liquid) ppe->identify_waste segregate_solid Step 3a: Segregate Solid Waste (Unused compound, contaminated items) identify_waste->segregate_solid Solid segregate_liquid Step 3b: Segregate Liquid Waste (Solutions containing this compound) identify_waste->segregate_liquid Liquid spill_check Spill Occurred? segregate_solid->spill_check segregate_liquid->spill_check spill_management Follow Spill Management Protocol (Contain, clean, and collect) spill_check->spill_management Yes store_waste Step 4: Store Waste in Designated Accumulation Area spill_check->store_waste No spill_management->store_waste contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Logical workflow for the disposal of this compound waste.

By adhering to these procedural guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Confertin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling Confertin. A thorough risk assessment should be conducted before any experimental work begins. This guide provides a conservative framework for personal protective equipment (PPE), operational procedures, and disposal to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound's hazards, a comprehensive PPE strategy is mandatory to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Provides an extra layer of protection against potential skin absorption.
Body Protection Disposable, fluid-resistant lab coat with tight cuffs.Protects skin and personal clothing from contamination.
Full-length pants and closed-toe shoes.Standard laboratory attire to prevent skin exposure.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Essential to prevent inhalation of airborne particles, especially when handling the solid compound.

Operational Plan: A Step-by-Step Protocol for Handling this compound

This protocol outlines a safe workflow for handling this compound in a laboratory setting. All operations should be performed within a certified chemical fume hood.

1. Preparation and Pre-Handling:

  • Ensure the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before bringing this compound into the hood.
  • Don all required PPE as specified in Table 1.

2. Handling and Experimentation:

  • Conduct all manipulations of this compound, including weighing and dissolution, within the chemical fume hood.
  • Use dedicated equipment (spatulas, glassware) for handling this compound to prevent cross-contamination.
  • Avoid raising dust when handling the solid form.

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that came into contact with this compound. A suitable decontamination solution should be determined based on the chemical properties of this compound, but in its absence, a broad-spectrum decontaminant should be used, followed by a thorough rinse.
  • Remove PPE carefully to avoid self-contamination, and dispose of it as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

All waste generated from experiments involving this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, wipes, disposable lab coats) in a dedicated, clearly labeled, leak-proof, and puncture-resistant container.
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, sealed, and chemically compatible container.
  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Storage:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area.
  • Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound").

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
  • Do not dispose of any this compound waste down the drain or in regular trash.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Confertin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Final Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood Proceed to handling prep_materials Gather all materials prep_hood->prep_materials Proceed to handling handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare solution handle_weigh->handle_dissolve Experiment complete handle_experiment Conduct experiment handle_dissolve->handle_experiment Experiment complete cleanup_decon Decontaminate surfaces and equipment handle_experiment->cleanup_decon Experiment complete cleanup_waste Segregate and store hazardous waste cleanup_decon->cleanup_waste Post-experiment cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe Post-experiment disposal_ehs Contact EHS for waste pickup cleanup_waste->disposal_ehs Arrange disposal cleanup_wash Wash hands cleanup_ppe->cleanup_wash Post-experiment

Caption: A logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Confertin
Reactant of Route 2
Confertin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.